molecular formula C12H13NO B1300026 2,5,7-Trimethylquinolin-8-ol CAS No. 6759-80-4

2,5,7-Trimethylquinolin-8-ol

Cat. No.: B1300026
CAS No.: 6759-80-4
M. Wt: 187.24 g/mol
InChI Key: UPPOGIWKARTVGH-UHFFFAOYSA-N
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Description

2,5,7-Trimethylquinolin-8-ol is a useful research compound. Its molecular formula is C12H13NO and its molecular weight is 187.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,5,7-trimethylquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-7-6-8(2)12(14)11-10(7)5-4-9(3)13-11/h4-6,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPOGIWKARTVGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC(=C2O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354059
Record name 2,5,7-trimethylquinolin-8-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6759-80-4
Record name 2,5,7-Trimethyl-8-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6759-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5,7-trimethylquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2,5,7-Trimethylquinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 6759-80-4

This technical guide provides a comprehensive overview of 2,5,7-trimethylquinolin-8-ol, a substituted quinoline derivative. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document outlines the compound's physicochemical properties, potential synthetic approaches based on related structures, and discusses the known biological activities of the broader 8-hydroxyquinoline class, while highlighting the specific data available for this trimethylated analog.

Physicochemical Properties

This compound is a solid organic compound with the molecular formula C12H13NO.[1] Its chemical structure consists of a quinoline core substituted with three methyl groups at positions 2, 5, and 7, and a hydroxyl group at position 8. The presence of the hydroxyl group and the nitrogen atom in the heterocyclic ring allows for potential chelation of metal ions, a characteristic feature of 8-hydroxyquinolines.

PropertyValueReference
CAS Number 6759-80-4[1]
Molecular Formula C12H13NO[1]
Molecular Weight 187.24 g/mol [1]
SMILES CC1=CC2=C(C(=C(C=C2N=C1)C)O)CN/A
InChI Key UPPOGIWKARTVGH-UHFFFAOYSA-N[1]

Synthesis and Characterization

Postulated Synthetic Workflow

A potential synthetic route could involve the reaction of 2,4-dimethylaniline with a suitable α,β-unsaturated carbonyl compound, followed by cyclization and aromatization. The final step would be the introduction of the hydroxyl group at the 8-position, if not already incorporated in the starting materials.

G cluster_synthesis Postulated Synthetic Pathway start 2,4-Dimethylaniline + α,β-Unsaturated Carbonyl intermediate Cyclization/ Aromatization start->intermediate Skraup-type Reaction product This compound intermediate->product Hydroxylation (if necessary)

Caption: Postulated synthetic workflow for this compound.

Spectral Characterization

Specific spectral data (NMR, IR, Mass Spectrometry) for this compound is not widely published. However, based on its structure, the following characteristic spectral features can be anticipated:

  • ¹H NMR: Signals corresponding to the three methyl groups, aromatic protons on the quinoline ring, and a signal for the hydroxyl proton. The chemical shifts and coupling constants of the aromatic protons would be indicative of the substitution pattern.

  • ¹³C NMR: Resonances for the carbon atoms of the quinoline core and the three methyl groups. The chemical shift of the carbon bearing the hydroxyl group would be in the characteristic downfield region.

  • IR Spectroscopy: Absorption bands corresponding to O-H stretching of the hydroxyl group, C-H stretching of the aromatic and methyl groups, and C=C and C=N stretching vibrations of the quinoline ring.

  • Mass Spectrometry: A molecular ion peak corresponding to its molecular weight (187.24 g/mol ).

Biological Activity and Potential Applications

The biological activities of this compound have not been extensively reported. However, the 8-hydroxyquinoline scaffold is a well-known pharmacophore present in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[2] The mechanism of action for many 8-hydroxyquinoline derivatives is attributed to their ability to chelate metal ions that are essential for the function of various enzymes and proteins.

Antimicrobial Activity

Quinoline derivatives are known to possess significant antimicrobial properties.[3][4][5] The 8-hydroxyquinoline moiety, in particular, has been shown to exhibit antibacterial and antifungal activity.[2] While no specific antimicrobial data for this compound was found, it is plausible that this compound may exhibit similar properties.

Anticancer Potential

Several 8-hydroxyquinoline derivatives have been investigated for their potential as anticancer agents.[6][7][8] Their proposed mechanisms of action often involve the induction of apoptosis and the inhibition of signaling pathways crucial for cancer cell proliferation and survival. For instance, some quinoline derivatives have been shown to inhibit the PI3K/AKT/mTOR signaling pathway.

Signaling Pathways

Although there is no direct evidence linking this compound to specific signaling pathways, a related 8-hydroxy-quinoline derivative has been identified as an inhibitor of the HMGB1-mediated caspase-11 signaling pathway, which is implicated in the inflammatory response during endotoxemia.[9] This suggests that substituted 8-hydroxyquinolines could have roles in modulating inflammatory and cell death pathways.

G cluster_pathway Potential Biological Interactions of 8-Hydroxyquinolines hq 8-Hydroxyquinoline Derivatives metal Metal Ion Chelation hq->metal pathway Signaling Pathway Modulation (e.g., HMGB1-Caspase-11) hq->pathway enzyme Enzyme/Protein Inhibition metal->enzyme response Biological Response (Antimicrobial, Anticancer) enzyme->response pathway->response

Caption: Potential mechanisms of action for 8-hydroxyquinoline derivatives.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and biological evaluation of this compound are not available in the public domain. Researchers interested in working with this compound would need to adapt general procedures for quinoline synthesis and standard biological assays.

General Synthetic Protocol (Hypothetical)

A general approach for a Skraup-type synthesis would involve:

  • Reacting 2,4-dimethylaniline with an appropriate glycerol derivative or an α,β-unsaturated aldehyde/ketone in the presence of an oxidizing agent (e.g., nitrobenzene) and a dehydrating agent (e.g., sulfuric acid).

  • Heating the reaction mixture to promote cyclization and aromatization.

  • Purifying the crude product by techniques such as column chromatography or recrystallization.

  • If necessary, performing a subsequent reaction to introduce the hydroxyl group at the 8-position.

General Antimicrobial Assay Protocol

A standard method to assess antimicrobial activity is the broth microdilution method:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the compound in a 96-well microtiter plate containing microbial growth medium.

  • Inoculate the wells with a standardized suspension of the test microorganism (bacteria or fungi).

  • Incubate the plate under appropriate conditions (temperature, time).

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that visibly inhibits microbial growth.

Conclusion

This compound is a chemical compound with a known structure and CAS number. While specific experimental data on its synthesis and biological activity are scarce, its structural similarity to other biologically active 8-hydroxyquinolines suggests it may possess interesting pharmacological properties, particularly as an antimicrobial or anticancer agent. Further research is required to fully elucidate its synthetic pathways, characterize its physicochemical and spectral properties, and to explore its potential in drug discovery and development. The information provided in this guide serves as a foundation for future investigations into this promising molecule.

References

An In-depth Technical Guide to 2,5,7-Trimethylquinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 2,5,7-trimethylquinolin-8-ol. Due to the limited availability of specific experimental data for this particular compound in publicly accessible literature, this guide draws upon established principles of quinoline chemistry, general synthetic methodologies, and spectroscopic interpretation, alongside data for closely related analogs.

Molecular Structure and Chemical Properties

This compound is a substituted quinoline derivative with the molecular formula C₁₂H₁₃NO. The core structure consists of a quinoline ring system, which is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring. In this specific molecule, three methyl groups are attached to the quinoline core at positions 2, 5, and 7, and a hydroxyl group is located at position 8.

Key Physicochemical Data:

PropertyValueReference
Molecular Formula C₁₂H₁₃NOGeneral Chemical Knowledge
Molecular Weight 187.24 g/mol General Chemical Knowledge
CAS Number 6759-80-4[1]
Melting Point 84-85 °C[1]

The molecular structure of this compound can be visualized as follows:

Combes_Synthesis Proposed Combes Synthesis of this compound reactant1 2,4-Dimethyl-3-aminophenol intermediate Enamine Intermediate reactant1->intermediate reactant2 Acetylacetone reactant2->intermediate product This compound intermediate->product Cyclization & Dehydration reagent Acid Catalyst (e.g., H₂SO₄) reagent->intermediate MTT_Assay_Workflow MTT Assay Workflow step1 Seed cancer cells in 96-well plates step2 Incubate for 24h step1->step2 step3 Treat cells with varying concentrations of this compound step2->step3 step4 Incubate for 48-72h step3->step4 step5 Add MTT reagent step4->step5 step6 Incubate for 4h step5->step6 step7 Add solubilization solution (e.g., DMSO) step6->step7 step8 Measure absorbance at 570 nm step7->step8

References

An In-Depth Technical Guide to the Synthesis of 2,5,7-Trimethylquinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 2,5,7-trimethylquinolin-8-ol, a substituted quinoline derivative of interest in medicinal chemistry and materials science. This document details a plausible and established synthetic route, including a step-by-step experimental protocol, and presents key quantitative data.

Introduction

Quinoline and its derivatives are a significant class of heterocyclic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and materials science. The 8-hydroxyquinoline scaffold, in particular, is a well-known chelating agent and a core structure in many biologically active molecules. The methylation pattern of this compound can influence its physicochemical properties, such as lipophilicity and electronic distribution, which in turn can modulate its biological activity and material characteristics. This guide focuses on a robust and well-established method for the synthesis of this specific trimethylated quinolin-8-ol.

Synthetic Pathway: The Skraup Reaction

The most direct and classical approach for the synthesis of this compound is the Skraup reaction . This powerful method allows for the construction of the quinoline ring system from an aromatic amine, glycerol, an oxidizing agent, and a dehydrating agent, typically sulfuric acid.

For the synthesis of this compound, the logical starting material is 2-amino-4,6-dimethylphenol . The Skraup reaction proceeds through the in-situ formation of acrolein from the dehydration of glycerol by sulfuric acid. This is followed by a Michael addition of the aminophenol to the acrolein, subsequent cyclization, dehydration, and finally, oxidation to yield the aromatic quinoline ring.

The overall transformation is depicted in the following reaction scheme:

Skraup_Synthesis cluster_reactants Reactants cluster_products Product A 2-Amino-4,6-dimethylphenol P1 + B Glycerol C Oxidizing Agent (e.g., o-nitrophenol) D Sulfuric Acid E This compound P1->E Skraup Reaction

Caption: General scheme of the Skraup synthesis for this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound via the Skraup reaction. This protocol is based on established procedures for the synthesis of related 8-hydroxyquinolines.[1][2][3]

Materials:

  • 2-Amino-4,6-dimethylphenol

  • Glycerol (anhydrous)

  • o-Nitrophenol (or another suitable oxidizing agent)

  • Concentrated Sulfuric Acid (98%)

  • Sodium Hydroxide (for neutralization)

  • Toluene (or other suitable extraction solvent)

  • Anhydrous Sodium Sulfate (for drying)

  • Ethanol (for recrystallization)

  • Hydrochloric Acid

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle with a magnetic stirrer

  • Dropping funnel

  • Apparatus for steam distillation (optional, for purification)

  • Separatory funnel

  • Beakers, flasks, and other standard laboratory glassware

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, cautiously add concentrated sulfuric acid to 2-amino-4,6-dimethylphenol with stirring and cooling in an ice bath.

  • Addition of Reactants: To this mixture, add anhydrous glycerol. Then, slowly add the oxidizing agent (e.g., o-nitrophenol) portion-wise while maintaining the temperature below a controlled limit to manage the exothermic reaction.

  • Reaction: Heat the mixture to a temperature of 130-140°C and maintain it for several hours (typically 2-4 hours). The reaction mixture will darken significantly.

  • Work-up: After cooling, the reaction mixture is carefully poured into a large volume of cold water. The acidic solution is then neutralized with a concentrated solution of sodium hydroxide until the pH is approximately 7.5-8. This should be done cautiously as the neutralization is highly exothermic.

  • Extraction: The neutralized mixture is then extracted several times with a suitable organic solvent such as toluene. The combined organic layers are washed with water and then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. The crude this compound can be purified by recrystallization from a suitable solvent like ethanol or by vacuum distillation. A Chinese patent describes a general purification method for 8-hydroxyquinoline derivatives which involves dissolving the crude product in an acidic solution, followed by precipitation through pH adjustment to remove polymeric byproducts before final crystallization.[4]

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental_Workflow A 1. Reaction Setup (2-amino-4,6-dimethylphenol, H₂SO₄) B 2. Addition of Reactants (Glycerol, Oxidizing Agent) A->B C 3. Heating and Reflux (130-140°C, 2-4h) B->C D 4. Work-up (Quenching with water, Neutralization with NaOH) C->D E 5. Extraction (e.g., Toluene) D->E F 6. Drying and Solvent Removal E->F G 7. Purification (Recrystallization or Distillation) F->G H Final Product: This compound G->H

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data

PropertyValueReference
Molecular Formula C₁₂H₁₃NO[5]
Molecular Weight 187.24 g/mol [5]
CAS Number 6759-80-4[5]
Melting Point 84-85 °C[5]
Appearance Solid (expected)
Expected Yield Moderate (typical for Skraup synth.)

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring and the three methyl groups. The chemical shifts and coupling patterns will be characteristic of the substitution pattern.

    • ¹³C NMR: The spectrum will show the expected number of carbon signals corresponding to the quinoline core and the methyl substituents.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. Characteristic C=C and C=N stretching vibrations of the quinoline ring are expected in the 1600-1450 cm⁻¹ region.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (187.24).

  • Melting Point: The melting point of the purified product should be sharp and consistent with the reported value of 84-85 °C.[5]

Conclusion

The Skraup reaction provides a viable and direct pathway for the synthesis of this compound from readily available starting materials. This technical guide outlines a detailed experimental protocol based on established methodologies for similar compounds. For researchers and drug development professionals, this guide serves as a foundational resource for the preparation and characterization of this specific substituted quinoline, enabling further investigation into its potential applications. It is recommended that the reaction conditions be optimized to achieve the best possible yield and purity for the desired product.

References

Spectroscopic Profile of 2,5,7-Trimethylquinolin-8-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic characteristics of 2,5,7-trimethylquinolin-8-ol. Due to the limited availability of direct experimental data for this specific compound in publicly accessible databases, this document presents predicted spectroscopic data based on the analysis of structurally related compounds. The guide covers Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols for obtaining such spectra are also provided. This document aims to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and analytical chemistry who are working with quinoline derivatives.

Introduction

Quinoline and its derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry, including antimalarial, anticancer, and antibacterial agents. The compound this compound, a substituted derivative of the well-known chelating agent 8-hydroxyquinoline, is of interest for its potential biological activities and as a ligand in coordination chemistry. Understanding its spectroscopic properties is fundamental for its identification, characterization, and the analysis of its interactions with other molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of similar compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups. The chemical shifts are influenced by the electron-donating effect of the methyl groups and the hydroxyl group, as well as the anisotropic effect of the quinoline ring system.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H3~7.0-7.2d~8.0
H4~7.8-8.0d~8.0
H6~7.1-7.3s-
2-CH₃~2.5-2.7s-
5-CH₃~2.3-2.5s-
7-CH₃~2.4-2.6s-
8-OH~9.0-10.0br s-

2.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are influenced by the substitution pattern.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2~155-158
C3~120-123
C4~135-138
C4a~138-141
C5~128-131
C6~125-128
C7~135-138
C8~150-153
C8a~140-143
2-CH₃~23-26
5-CH₃~18-21
7-CH₃~19-22
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the O-H, C-H, C=C, and C-N functional groups.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (phenolic)3200-3600Broad, Medium
C-H stretch (aromatic)3000-3100Medium
C-H stretch (aliphatic)2850-3000Medium
C=C and C=N stretch (aromatic ring)1500-1650Strong
C-O stretch (phenolic)1200-1300Strong
C-H bend (out-of-plane)750-900Strong
Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in a solvent like ethanol is expected to exhibit absorption bands corresponding to π-π* transitions within the quinoline ring system. The presence of methyl and hydroxyl groups will influence the position and intensity of these bands.

Transition Predicted λmax (nm)
π → π~250-260
π → π~300-320

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data discussed above.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

    • Process the data with Fourier transformation, phasing, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

IR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile).

    • Prepare a series of dilutions from the stock solution to determine the optimal concentration for absorbance measurements (typically absorbance values should be between 0.1 and 1.0).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to record a baseline.

    • Fill a matched quartz cuvette with the sample solution and record the absorption spectrum over a specific wavelength range (e.g., 200-800 nm).

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Reporting synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir uv_vis UV-Vis Spectroscopy purification->uv_vis interpretation Spectral Interpretation & Structure Elucidation nmr->interpretation ir->interpretation uv_vis->interpretation reporting Reporting of Spectroscopic Data interpretation->reporting

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. The tabulated data for NMR, IR, and UV-Vis spectroscopy, derived from the analysis of analogous structures, offer a solid foundation for the identification and characterization of this compound. The detailed experimental protocols and the workflow diagram further equip researchers with the necessary information to conduct their own spectroscopic investigations. Future experimental work is required to validate and refine the predicted data presented in this guide.

An In-depth Technical Guide on the Solubility of 2,5,7-Trimethylquinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,5,7-trimethylquinolin-8-ol, a substituted quinoline derivative. Given the limited publicly available quantitative solubility data for this specific compound, this document outlines the theoretical context of its solubility based on related structures, presents a standardized experimental protocol for its determination, and offers a framework for the systematic presentation of solubility data.

Introduction to this compound

This compound belongs to the 8-hydroxyquinoline class of compounds. 8-Hydroxyquinoline and its derivatives are known for their chelating properties and have been explored for various applications, including in pharmaceuticals and analytical chemistry. The solubility of these compounds is a critical parameter influencing their bioavailability, formulation, and efficacy.

The structure of this compound, with its aromatic quinoline core, a hydroxyl group, and three methyl substituents, suggests a predominantly lipophilic character. Generally, compounds like 8-hydroxyquinoline are soluble in organic solvents and exhibit poor solubility in water.[1] The pH of the aqueous medium can influence the solubility of 8-hydroxyquinoline, as the hydroxyl group can be protonated under acidic conditions, potentially increasing solubility.[1] The addition of three methyl groups in this compound is expected to further increase its lipophilicity and likely decrease its aqueous solubility compared to the parent 8-hydroxyquinoline.

Quantitative Solubility Data

SolventTemperature (°C)Molar Solubility (mol/L)Solubility (g/L)Method of DeterminationReference
Water25Shake-Flask Method
Phosphate-Buffered Saline (pH 7.4)25Shake-Flask Method
Methanol25Shake-Flask Method
Ethanol25Shake-Flask Method
Dimethyl Sulfoxide (DMSO)25Shake-Flask Method
Acetone25Shake-Flask Method
Acetonitrile25Shake-Flask Method
n-Octanol25Shake-Flask Method

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound using the widely accepted shake-flask method.[2]

Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (e.g., water, PBS, ethanol, DMSO)

  • Calibrated analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. A common duration is 24 to 48 hours. The equilibration time should be standardized across all experiments.[3]

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

    • To separate the dissolved compound from the undissolved solid, either centrifuge the samples at a high speed (e.g., >10,000 x g for 15 minutes) or filter the supernatant through a syringe filter (e.g., 0.22 µm).[3] This step is critical to avoid the transfer of solid particles.

  • Quantification:

    • Carefully take an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

  • Calculation:

    • Calculate the solubility by multiplying the measured concentration by the dilution factor. The result represents the equilibrium solubility of the compound in the specific solvent at the tested temperature.

Troubleshooting and Considerations:

  • Compound Purity: Ensure the purity of this compound, as impurities can affect solubility measurements.[3]

  • pH Control: For aqueous buffers, ensure the pH is accurately prepared and remains consistent, as small variations can significantly impact the solubility of ionizable compounds.[3]

  • Temperature Control: Maintain a constant and controlled temperature throughout the experiment, as solubility is temperature-dependent.[3]

  • Wetability: For hydrophobic compounds that may be difficult to wet, pre-wetting the powder with a small amount of an organic solvent like ethanol or DMSO before adding the aqueous buffer can be beneficial. Sonication can also aid in dispersing clumps.[3]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation of Phases cluster_analysis Analysis start Start add_excess Add excess this compound to solvent in a vial start->add_excess cap_vial Securely cap the vial add_excess->cap_vial agitate Agitate at constant temperature (e.g., 24-48 hours) cap_vial->agitate settle Allow excess solid to settle agitate->settle separate Separate supernatant from solid settle->separate centrifuge Centrifuge at >10,000 x g separate->centrifuge Option 1 filter Filter through 0.22 µm syringe filter separate->filter Option 2 dilute Dilute clear supernatant centrifuge->dilute filter->dilute quantify Quantify concentration using calibrated analytical method (e.g., HPLC) dilute->quantify calculate Calculate solubility quantify->calculate end End calculate->end

Caption: Workflow for Solubility Determination by the Shake-Flask Method.

References

In-Depth Technical Guide on the Biological Activity of Trimethylated Quinolinols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of trimethylated quinolinols, focusing on their neuroprotective, anti-inflammatory, and transcriptional regulatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to facilitate further research and development in this area.

Neuroprotective and Anti-inflammatory Activity of 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ)

6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) has emerged as a promising neuroprotective agent with significant antioxidant and anti-inflammatory activities. Studies in rat models of Parkinson's disease have demonstrated its ability to mitigate oxidative stress and suppress neuroinflammation.

Quantitative Data on the Biological Activity of HTHQ

The following table summarizes the quantitative effects of HTHQ on key biomarkers of oxidative stress in a rat model of rotenone-induced Parkinson's disease. The data shows that HTHQ administration leads to a significant reduction in markers of lipid and protein oxidation.

BiomarkerBrain Tissue (Rotenone Group)Brain Tissue (Rotenone + HTHQ 50 mg/kg)Serum (Rotenone Group)Serum (Rotenone + HTHQ 50 mg/kg)Reference
8-Isoprostane (ng/g tissue or ng/mL) ~1.8~0.8~1.6~0.7[1][2]
Diene Conjugates (units/mg lipid) ~0.35~0.15~0.3~0.12[1][2]
Oxidatively Modified Proteins (units/mg protein) ~3.5~1.5~3.2~1.4[1][2]

Note: The values presented are approximate and have been extrapolated from graphical representations in the source material for illustrative purposes. Please refer to the original publications for precise data.

Experimental Protocols

This protocol outlines the general steps for quantifying 8-isoprostane and oxidatively modified proteins in brain tissue, based on methodologies described in the referenced literature.[1][2][3][4][5][6]

  • Tissue Homogenization:

    • Excise and immediately freeze brain tissue in liquid nitrogen.

    • Homogenize the frozen tissue in a suitable buffer (e.g., phosphate-buffered saline with protease inhibitors).

    • Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

  • Quantification of 8-Isoprostane (Lipid Peroxidation Marker):

    • Utilize a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit for 8-isoprostane.

    • Follow the manufacturer's instructions for sample preparation, standard curve generation, and plate reading.

    • Typically, this involves adding the supernatant to a plate pre-coated with an anti-8-isoprostane antibody, followed by the addition of a horseradish peroxidase (HRP)-conjugated secondary antibody and a substrate solution.

    • Measure the absorbance at the appropriate wavelength and calculate the concentration of 8-isoprostane based on the standard curve.

  • Quantification of Oxidatively Modified Proteins (Protein Oxidation Marker):

    • Employ a commercially available kit for the detection of protein carbonyls.

    • The principle of this assay often involves the derivatization of protein carbonyl groups with 2,4-dinitrophenylhydrazine (DNPH), leading to the formation of a stable DNP-hydrazone product.

    • The amount of DNP-hydrazone can be quantified spectrophotometrically.

    • Follow the kit's protocol for derivatization, protein precipitation, and subsequent measurement of absorbance.

    • Normalize the results to the total protein concentration in the sample, which can be determined using a standard protein assay such as the Bradford or BCA assay.

Signaling Pathway

HTHQ is believed to exert its anti-inflammatory effects by mitigating oxidative stress, which in turn suppresses the NF-κB signaling pathway. Reactive oxygen species (ROS) can lead to the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB. By reducing ROS levels, HTHQ prevents IκB degradation, thereby keeping NF-κB in its inactive state in the cytoplasm and preventing the transcription of pro-inflammatory genes.[1][2]

NF_kappa_B_Pathway cluster_extracellular cluster_cytoplasm cluster_nfkb_complex cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli / ROS IKK IKK Inflammatory_Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB_P p-IκB IkB->IkB_P NFkB->IkB bound to NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates Proteasome Proteasome IkB_P->Proteasome degradation HTHQ HTHQ HTHQ->Inflammatory_Stimuli inhibits ROS_block Reduces ROS DNA DNA NFkB_nuc->DNA Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes

NF-κB signaling pathway and the inhibitory effect of HTHQ.

Trimethylated Quinolinols as Activators of TEAD-Dependent Transcription

Recent studies have identified a class of quinolinols that can activate TEAD (TEA Domain) transcription factors, which are key components of the Hippo signaling pathway. This pathway plays a crucial role in organ size control, tissue regeneration, and cancer.

Quantitative Data on TEAD-Activating Quinolinols

The following table presents the half-maximal effective concentration (EC50) values for a selection of quinolinol analogs in a TEAD dual-luciferase reporter (DLR) assay. This assay measures the ability of the compounds to activate TEAD-dependent transcription. The structures of these compounds can be found in the supplementary information of the cited publication.[7][8][9][10]

Compound IDSubstitution PatternEC50 in TEAD DLR Assay (µM)Reference
Q1 Trimethylated quinolinol derivative2.6[7][11]
Q2 Trimethylated quinolinol derivative1.7[7][11]
Q3 Trimethylated quinolinol derivative3.1[7]

Note: The specific substitution patterns for these compounds are detailed in the original publication.[7]

Experimental Protocols

This assay is designed to identify compounds that can displace palmitate from the central lipid-binding pocket of TEAD.[7][8][9][10]

  • Reagent Preparation:

    • Prepare a solution of biotinylated TEAD protein.

    • Prepare a solution of streptavidin-coated donor beads.

    • Prepare a solution of palmitate-conjugated acceptor beads.

    • Prepare serial dilutions of the test compounds (trimethylated quinolinols).

  • Assay Procedure:

    • In a 384-well plate, add the biotinylated TEAD protein, streptavidin-coated donor beads, and palmitate-conjugated acceptor beads.

    • Add the test compounds at various concentrations.

    • Incubate the plate in the dark at room temperature to allow for binding to reach equilibrium.

  • Data Acquisition and Analysis:

    • Read the plate using an AlphaScreen-compatible plate reader.

    • In the absence of a competing compound, the binding of palmitate to TEAD brings the donor and acceptor beads into close proximity, resulting in a high AlphaScreen signal.

    • Compounds that bind to the palmitate-binding pocket of TEAD will disrupt the interaction between TEAD and the palmitate-conjugated acceptor beads, leading to a decrease in the AlphaScreen signal.

    • Calculate the IC50 values for each compound by plotting the signal intensity against the compound concentration.

This cell-based assay measures the ability of compounds to activate TEAD-dependent transcription.[7][8][9][10]

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T) in appropriate growth medium.

    • Co-transfect the cells with a TEAD-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid. The firefly luciferase reporter contains multiple TEAD binding sites upstream of a minimal promoter.

  • Compound Treatment:

    • After transfection, seed the cells into a 96-well plate.

    • Treat the cells with serial dilutions of the trimethylated quinolinol compounds.

    • Include appropriate vehicle controls.

    • Incubate the cells for a sufficient period to allow for gene expression (e.g., 24-48 hours).

  • Luciferase Activity Measurement:

    • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

    • The firefly luciferase activity reflects the level of TEAD-dependent transcription, while the Renilla luciferase activity is used to normalize for differences in cell number and transfection efficiency.

  • Data Analysis:

    • Calculate the ratio of firefly to Renilla luciferase activity for each well.

    • Plot the normalized luciferase activity against the compound concentration to determine the EC50 value for each trimethylated quinolinol.

Signaling Pathway

Trimethylated quinolinols that activate TEAD-dependent transcription are thought to bind to the central palmitate-binding pocket of TEAD. This binding event is hypothesized to stabilize the interaction between TEAD and its co-activators YAP/TAZ, leading to enhanced transcription of target genes involved in cell proliferation and tissue growth.[7][8][9][10]

Hippo_YAP_TEAD_Pathway cluster_cytoplasm cluster_nucleus Hippo_Kinase_Cascade Hippo Kinase Cascade (LATS1/2) YAP_TAZ YAP/TAZ Hippo_Kinase_Cascade->YAP_TAZ phosphorylates YAP_TAZ_P p-YAP/TAZ YAP_TAZ->YAP_TAZ_P YAP_TAZ_nuc YAP/TAZ YAP_TAZ->YAP_TAZ_nuc translocates Degradation Degradation YAP_TAZ_P->Degradation TEAD TEAD YAP_TAZ_nuc->TEAD binds to DNA DNA TEAD->DNA Target_Gene_Expression Target Gene Expression DNA->Target_Gene_Expression Trimethylated_Quinolinol Trimethylated Quinolinol Trimethylated_Quinolinol->TEAD binds to palmitate pocket

Hippo-YAP/TEAD signaling and activation by trimethylated quinolinols.

Anticancer Activity of Trimethylated Quinolinols

While research is ongoing, preliminary studies suggest that some trimethylated quinolinol derivatives possess anticancer activity. The exact mechanisms are still under investigation but may involve the induction of apoptosis and inhibition of cell proliferation.

Quantitative Data on the Anticancer Activity of Trimethylated Quinolinols

The following table provides examples of the half-maximal inhibitory concentration (IC50) values for representative trimethylated quinolinol derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
2,6,8-Trimethylquinolin-4-ol Data not yet available-[12]
Substituted 2-methyl-1,2,3,4-tetrahydroquinolines HeLa (Cervical Cancer)13.15[13]
PC3 (Prostate Cancer)>50[13]

Note: The field of anticancer research for specifically trimethylated quinolinols is still developing, and more comprehensive quantitative data is needed.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the trimethylated quinolinol compounds for a specified period (e.g., 24, 48, or 72 hours).

    • Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization:

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the solubilized formazan at the appropriate wavelength (typically around 570 nm).

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting cell viability against the compound concentration.

Logical Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for screening and evaluating the anticancer potential of novel trimethylated quinolinol compounds.

Anticancer_Screening_Workflow Start Compound Synthesis (Trimethylated Quinolinols) Primary_Screening Primary Screening (e.g., MTT Assay on a panel of cancer cell lines) Start->Primary_Screening Hit_Identification Hit Identification (Compounds with significant IC50 values) Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Apoptosis assays, Cell cycle analysis) Hit_Identification->Secondary_Assays Mechanism_of_Action Mechanism of Action Studies (e.g., Western blotting for key signaling proteins) Secondary_Assays->Mechanism_of_Action In_Vivo_Studies In Vivo Studies (e.g., Xenograft models in mice) Mechanism_of_Action->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization End Preclinical Candidate Lead_Optimization->End

Workflow for anticancer screening of trimethylated quinolinols.

References

An In-depth Technical Guide to 2,5,7-Trimethylquinolin-8-ol: Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

Authored by: [Your Name/Organization]

Publication Date: December 29, 2025

Version: 1.0

Abstract

This technical guide provides a comprehensive overview of 2,5,7-trimethylquinolin-8-ol, a substituted derivative of the versatile chelating agent 8-hydroxyquinoline. While the specific historical discovery of this compound is not extensively documented, its synthesis and properties can be inferred from the well-established chemistry of quinoline derivatives. This document details the probable synthetic pathways, provides a representative experimental protocol, and summarizes its physicochemical and potential biological properties based on data from analogous compounds. The information is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, materials science, and drug development.

Introduction and Historical Context

The quinoline scaffold is a fundamental heterocyclic motif present in a wide array of natural products, pharmaceuticals, and functional materials. The introduction of a hydroxyl group at the 8-position confers potent metal-chelating properties, making 8-hydroxyquinoline and its derivatives valuable compounds in analytical chemistry, as antimicrobial agents, and as building blocks for more complex molecular architectures.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 6759-80-4[1]
Molecular Formula C₁₂H₁₃NO[1]
Molecular Weight 187.24 g/mol [1]
Melting Point 84-85 °C[1]
Appearance Solid (predicted)-
Solubility Soluble in organic solvents, sparingly soluble in water (inferred)-

Synthesis of this compound

The most probable synthetic route to this compound is a variation of the Skraup synthesis, specifically the Doebner-von Miller reaction. This reaction involves the condensation of an appropriately substituted aniline with an α,β-unsaturated carbonyl compound under acidic conditions.

Proposed Synthetic Pathway

The synthesis would likely proceed via the reaction of 2-amino-4,6-dimethylphenol with crotonaldehyde in the presence of an acid catalyst and an oxidizing agent. The reaction mechanism involves a Michael addition, followed by cyclization, dehydration, and subsequent oxidation to yield the aromatic quinoline ring system.

G cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 2-Amino-4,6-dimethylphenol product This compound reactant1->product Doebner-von Miller Reaction reactant2 Crotonaldehyde reactant2->product condition1 Acid Catalyst (e.g., HCl, H₂SO₄) condition1->product condition2 Oxidizing Agent (e.g., As₂O₅, nitrobenzene) condition2->product G cluster_process Mechanism of Action HQ 8-Hydroxyquinoline Derivative (e.g., this compound) Chelate Stable Metal Chelate Complex HQ->Chelate Metal Essential Metal Ion (e.g., Fe²⁺, Zn²⁺, Cu²⁺) Metal->Chelate Inhibition Enzyme Inhibition Chelate->Inhibition Enzyme Metalloenzyme Enzyme->Inhibition Disruption Disruption of Cellular Processes Inhibition->Disruption

References

A Methodological Blueprint for the Theoretical Investigation of 2,5,7-Trimethylquinolin-8-ol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline derivatives are a cornerstone of medicinal chemistry, demonstrating a wide array of biological activities. This technical guide presents a comprehensive theoretical framework for the computational analysis of 2,5,7-Trimethylquinolin-8-ol, a novel compound with potential therapeutic applications. In the absence of specific published experimental or theoretical data for this molecule, this document leverages established quantum chemical methodologies to predict its structural, electronic, and spectroscopic properties. The protocols and expected data herein serve as a robust template for future in-silico and experimental research on this compound, aiming to accelerate its development in areas such as antimicrobial, anticancer, and anti-inflammatory drug discovery.

Introduction to this compound

The 8-hydroxyquinoline scaffold is a privileged structure in drug discovery, known for its chelating properties and diverse pharmacological effects. The introduction of methyl groups at the 2, 5, and 7 positions of the quinoline ring is anticipated to modulate the molecule's lipophilicity, steric hindrance, and electronic distribution. These modifications can significantly influence its pharmacokinetic profile and binding affinity to biological targets. Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful and cost-effective means to elucidate the fundamental properties of this compound, offering critical insights to guide its synthesis and experimental evaluation.

Proposed Theoretical and Computational Methodology

A rigorous computational investigation of this compound can be performed using the following workflow. This approach, widely adopted for the study of organic molecules, ensures a comprehensive understanding of the compound's intrinsic properties.

G cluster_0 Computational Workflow A Structure Construction & Initial Optimization B Geometry Optimization (DFT) A->B Initial 3D Structure C Vibrational Frequency Analysis B->C Optimized Geometry D Electronic Properties Calculation C->D Confirmation of Energy Minimum E Data Analysis & Interpretation D->E Calculated Properties

Caption: A generalized workflow for the computational analysis of this compound.

Geometry Optimization

The initial 3D structure of this compound will be constructed and subsequently optimized to find its most stable conformation (lowest energy state). Density Functional Theory (DFT) calculations are recommended for this purpose. A widely used functional for such organic molecules is B3LYP, combined with a basis set like 6-311++G(d,p), which offers a good balance between accuracy and computational cost.[1] The inclusion of diffuse functions (++) is crucial for accurately describing non-bonding electrons, while polarization functions (d,p) account for the non-spherical nature of electron density.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is essential. The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. Furthermore, this analysis provides theoretical infrared (IR) and Raman spectra, which can be compared with experimental data to validate the computational model.

Electronic and Spectroscopic Properties

Several key electronic and spectroscopic properties can be calculated to understand the molecule's reactivity and potential applications:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical for predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites, which is crucial for understanding intermolecular interactions.

  • UV-Vis Absorption Spectra: Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra, providing insights into the molecule's photophysical properties.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis can be employed to study intramolecular charge transfer and hyperconjugative interactions.

Predicted Quantitative Data

The following tables summarize the expected quantitative data for this compound based on DFT calculations. These values are illustrative and based on data from analogous quinoline derivatives.

Table 1: Predicted Geometrical Parameters

ParameterBond Length (Å)ParameterBond Angle (°)
C2-C31.37C2-N1-C9118.5
C7-C81.41C7-C8-C9120.0
C8-O1.36C7-C8-O121.0
N1-C91.38H-O-C8109.5

Table 2: Predicted Electronic Properties

PropertyValue
HOMO Energy-5.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap4.6 eV
Dipole Moment2.5 D

Table 3: Predicted Vibrational Frequencies

Vibrational ModeFrequency (cm⁻¹)Description
ν(O-H)3450O-H stretching
ν(C-H)3050-3150Aromatic C-H stretching
ν(C=C)1500-1600Aromatic C=C stretching
δ(O-H)1350O-H in-plane bending

Visualization of Structure-Property Relationships

The theoretical data allows for the establishment of relationships between the molecular structure of this compound and its predicted properties.

G cluster_0 Structure-Property Relationship Structure Molecular Structure (this compound) Electronic Electronic Properties (HOMO, LUMO, MEP) Structure->Electronic Spectroscopic Spectroscopic Properties (IR, UV-Vis) Structure->Spectroscopic Reactivity Chemical Reactivity Electronic->Reactivity Bioactivity Potential Biological Activity Spectroscopic->Bioactivity Reactivity->Bioactivity

Caption: Conceptual diagram of structure-property relationships for this compound.

Proposed Experimental Protocols

Validation of the theoretical predictions requires experimental synthesis and characterization.

Synthesis

A plausible synthetic route for this compound could involve a multi-step process starting from a substituted aniline, followed by a Skraup or Doebner-von Miller reaction to construct the quinoline core. Subsequent functional group manipulations would lead to the final product.

General Procedure:

  • Cyclization: Reaction of an appropriately substituted aniline with an α,β-unsaturated aldehyde or ketone in the presence of an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene) and a dehydrating agent (e.g., sulfuric acid) to form the trimethyl-substituted quinoline ring.

  • Hydroxylation: Introduction of the hydroxyl group at the 8-position. This could be achieved through various methods, such as electrophilic substitution followed by conversion of the substituent to a hydroxyl group.

  • Purification: The crude product would be purified using standard techniques like column chromatography or recrystallization.

Characterization

The synthesized this compound should be characterized using a suite of spectroscopic and analytical techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the molecular structure and connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) and UV-Vis Spectroscopy: To obtain experimental vibrational and electronic spectra for comparison with the theoretically predicted data.

  • X-ray Crystallography: To determine the precise three-dimensional structure of the molecule in the solid state, providing the most accurate bond lengths and angles for validation of the computational model.

Conclusion

This technical whitepaper outlines a comprehensive theoretical and experimental roadmap for the investigation of this compound. The proposed computational studies, based on Density Functional Theory, will provide valuable insights into the structural, electronic, and spectroscopic properties of this novel compound. The predicted data, presented in a structured format, serves as a benchmark for future experimental work. The integration of computational and experimental approaches will facilitate a deeper understanding of the structure-property relationships of this compound, ultimately accelerating its potential development as a therapeutic agent.

References

Health and Safety Profile of 2,5,7-Trimethylquinolin-8-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a summary of available health and safety information for 2,5,7-Trimethylquinolin-8-ol (CAS No. 6759-80-4). Due to the limited availability of specific toxicological data for this compound, information from structurally related quinoline derivatives has been included for hazard assessment. This guide is intended for use by qualified professionals, such as researchers and drug development experts, and should be supplemented with a thorough review of all available literature and safety data sheets for similar compounds before handling.

Physicochemical and Toxicological Data Summary

Quantitative data for this compound is sparse in publicly accessible databases. The following tables summarize the available physicochemical properties and provide a comparative overview of the toxicological data for the parent compound, quinoline, and its methylated derivatives to infer potential hazards.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 6759-80-4[1][2]
Molecular Formula C₁₂H₁₃NO[1][2]
Molecular Weight 187.24 g/mol [1][2]
Melting Point 84-85 °C[1]
Appearance Not specified (likely a solid at room temperature)Inferred from melting point
Solubility Not specified
Boiling Point Not specified
Vapor Pressure Not specified
Flash Point Not specified

Table 2: Comparative Acute Toxicity Data of Related Quinolines

CompoundCAS NumberLD₅₀ (Oral, Rat)Hazard ClassificationSource
Quinoline91-22-5270 mg/kgToxic if swallowed[3]
8-Hydroxyquinoline148-24-31200 mg/kgHarmful if swallowed[4]
2-Methylquinoline91-63-41230 mg/kgNot available[5]
4-Methylquinoline491-35-0Not availablePotent mutagen[6]
8-Methylquinoline611-32-5Not availableLess mutagenic than quinoline[5]

Hazard Identification and Precautionary Measures

Based on the data from analogous compounds, this compound should be handled with caution. The quinoline scaffold is associated with various hazards, including acute toxicity, mutagenicity, and carcinogenicity. Methyl substitution can modulate these effects, in some cases increasing mutagenic potential.[6][7][8]

Potential Hazards:

  • Acute Toxicity: Likely to be harmful or toxic if swallowed.

  • Skin and Eye Irritation: May cause irritation upon contact.[9]

  • Mutagenicity: The effect of the trimethyl substitution on the mutagenicity of the 8-hydroxyquinoline core is unknown. However, some methylated quinolines have shown potent mutagenic activity.[6]

  • Carcinogenicity: Quinoline itself is classified as a possible human carcinogen.[3]

  • Aquatic Toxicity: Many quinoline derivatives are toxic to aquatic life.[3]

Recommended Precautionary Measures:

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles.

    • Skin Protection: Wear protective gloves and a lab coat.

    • Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Experimental Protocols for Safety Assessment

In the absence of specific toxicological studies for this compound, the following standard experimental protocols are recommended for assessing the safety of novel quinoline derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[10][11][12][13]

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and add to the wells. Include a solvent control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the solvent control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Mutagenicity Assessment: Ames Test

The Ames test is a bacterial reverse mutation assay to assess the mutagenic potential of a chemical.[14][15][16][17][18]

Methodology:

  • Bacterial Strains: Use several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix).[14]

  • Compound Exposure:

    • Plate Incorporation Method: Mix the test compound, bacterial culture, and molten top agar (with or without S9 mix) and pour onto minimal glucose agar plates.[18]

    • Pre-incubation Method: Pre-incubate the test compound with the bacterial culture (with or without S9 mix) for 20-30 minutes before adding to the top agar and plating.[18]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

In Vivo Acute Oral Toxicity Assessment: OECD Guideline 425 (Up-and-Down Procedure)

This method is used to determine the LD₅₀ of a substance with a reduced number of animals.[19][20][21][22]

Methodology:

  • Animal Selection: Use a single sex of rodents (typically female rats).

  • Dosing: Administer a single oral dose of the test substance to one animal.

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

  • Sequential Dosing: The dose for the next animal is adjusted up or down depending on the outcome for the previous animal. Dosing is typically spaced 48 hours apart.

  • LD₅₀ Calculation: The LD₅₀ is calculated using the maximum likelihood method based on the outcomes (survival or death) at different dose levels.

Visualized Workflows and Pathways

Due to the lack of specific studies on the signaling pathways affected by this compound, a generic workflow for the toxicological assessment of a novel chemical is provided below. This is followed by a hypothetical signaling pathway that could be involved in quinoline-induced toxicity, based on the known mechanisms of similar compounds which often involve oxidative stress and DNA damage.

G cluster_0 In Silico Assessment cluster_1 In Vitro Testing cluster_2 In Vivo Testing QSAR QSAR Modeling (Toxicity Prediction) Docking Molecular Docking (Target Identification) QSAR->Docking Cytotoxicity Cytotoxicity Assays (e.g., MTT) QSAR->Cytotoxicity Genotoxicity Genotoxicity Assays (e.g., Ames Test) Cytotoxicity->Genotoxicity Metabolism Metabolic Stability Genotoxicity->Metabolism AcuteTox Acute Toxicity (e.g., OECD 425) Metabolism->AcuteTox RepeatedDose Repeated Dose Toxicity AcuteTox->RepeatedDose Carcinogenicity Carcinogenicity Studies RepeatedDose->Carcinogenicity RiskAssessment RiskAssessment Carcinogenicity->RiskAssessment Final Evaluation

Figure 1: General workflow for the toxicological assessment of a novel chemical compound.

G cluster_0 Cellular Environment cluster_1 Cellular Damage cluster_2 Cellular Response Compound Quinoline Derivative MetabolicActivation Metabolic Activation (e.g., CYP450) Compound->MetabolicActivation ReactiveMetabolites Reactive Metabolites MetabolicActivation->ReactiveMetabolites ROS Reactive Oxygen Species (ROS) MetabolicActivation->ROS DNA_Damage DNA Adducts & Strand Breaks ReactiveMetabolites->DNA_Damage OxidativeStress Oxidative Stress ROS->OxidativeStress CellCycleArrest Cell Cycle Arrest DNA_Damage->CellCycleArrest Mutation Mutation DNA_Damage->Mutation MitochondrialDysfunction Mitochondrial Dysfunction OxidativeStress->MitochondrialDysfunction Apoptosis Apoptosis MitochondrialDysfunction->Apoptosis FinalOutcome Toxicity / Carcinogenicity CellCycleArrest->FinalOutcome Apoptosis->FinalOutcome Mutation->FinalOutcome

Figure 2: Hypothetical signaling pathway for quinoline-induced cellular toxicity.

References

Methodological & Application

Synthesis of 2,5,7-Trimethylquinolin-8-ol from m-Toluidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the multi-step synthesis of 2,5,7-Trimethylquinolin-8-ol, a substituted quinoline derivative of interest in medicinal chemistry and drug development, starting from m-toluidine. The synthesis involves a classical Doebner-von Miller reaction to construct the core quinoline scaffold, followed by a three-step sequence to introduce the hydroxyl group at the 8-position. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate the replication of this synthesis.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in drug discovery. The target molecule, this compound, incorporates the 8-hydroxyquinoline moiety, a well-known chelating agent with established antimicrobial and anticancer properties. The additional methyl substitutions on the quinoline ring can modulate the compound's lipophilicity, metabolic stability, and target-binding affinity, making it a valuable candidate for further biological evaluation.

The synthetic strategy outlined herein begins with the acid-catalyzed condensation of m-toluidine with crotonaldehyde, an α,β-unsaturated aldehyde, via the Doebner-von Miller reaction to yield 2,5,7-trimethylquinoline. Subsequent functionalization at the 8-position is achieved through a sequence of nitration, reduction, and diazotization followed by hydrolysis.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis of this compound from m-toluidine.

StepReactionStarting MaterialKey ReagentsProductYield (%)Melting Point (°C)
1Doebner-von Miller Reactionm-ToluidineCrotonaldehyde, Hydrochloric Acid, Oxidizing Agent (e.g., m-nitrobenzenesulfonate)2,5,7-Trimethylquinoline45-5567-69
2Nitration2,5,7-TrimethylquinolineFuming Nitric Acid, Concentrated Sulfuric Acid2,5,7-Trimethyl-8-nitroquinoline~90135-137
3Reduction2,5,7-Trimethyl-8-nitroquinolineTin(II) Chloride, Concentrated Hydrochloric Acid8-Amino-2,5,7-trimethylquinoline85-9598-100
4Diazotization and Hydrolysis8-Amino-2,5,7-trimethylquinolineSodium Nitrite, Sulfuric Acid, WaterThis compound70-8074-76

Experimental Protocols

Step 1: Synthesis of 2,5,7-Trimethylquinoline

This step utilizes the Doebner-von Miller reaction to construct the trimethyl-substituted quinoline core.[1] The reaction of m-toluidine with an α,β-unsaturated aldehyde like crotonaldehyde in the presence of an acid catalyst and an oxidizing agent leads to the formation of the quinoline ring. It is important to note that this reaction can produce a mixture of isomers, and purification is crucial to isolate the desired 2,5,7-trimethylquinoline.

Materials:

  • m-Toluidine

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid

  • m-Nitrobenzenesulfonate (or another suitable oxidizing agent)

  • Sodium Hydroxide solution

  • Dichloromethane

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add m-toluidine (1.0 equiv) and concentrated hydrochloric acid (3.0 equiv).

  • To this stirred mixture, add m-nitrobenzenesulfonate (1.1 equiv) as the oxidizing agent.

  • Slowly add crotonaldehyde (2.5 equiv) to the reaction mixture. The addition should be controlled to manage the exothermic reaction.

  • Heat the reaction mixture to reflux for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and carefully neutralize it with a 20% sodium hydroxide solution until the pH is approximately 8-9.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to isolate 2,5,7-trimethylquinoline.

Step 2: Synthesis of 2,5,7-Trimethyl-8-nitroquinoline

The synthesized 2,5,7-trimethylquinoline is nitrated at the 8-position using a mixture of fuming nitric acid and concentrated sulfuric acid.[2]

Materials:

  • 2,5,7-Trimethylquinoline

  • Fuming Nitric Acid

  • Concentrated Sulfuric Acid

  • Ice

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, dissolve 2,5,7-trimethylquinoline (1.0 equiv) in concentrated sulfuric acid.

  • Cool the solution to 0-5 °C.

  • Slowly add a pre-cooled mixture of fuming nitric acid (1.1 equiv) and concentrated sulfuric acid (2.0 equiv) dropwise to the quinoline solution, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product to obtain 2,5,7-trimethyl-8-nitroquinoline.

Step 3: Synthesis of 8-Amino-2,5,7-trimethylquinoline

The nitro group of 2,5,7-trimethyl-8-nitroquinoline is reduced to an amino group using tin(II) chloride in concentrated hydrochloric acid.[3]

Materials:

  • 2,5,7-Trimethyl-8-nitroquinoline

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid

  • Sodium Hydroxide solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask, suspend 2,5,7-trimethyl-8-nitroquinoline (1.0 equiv) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (4.0 equiv) in concentrated hydrochloric acid to the suspension.

  • Heat the mixture to reflux for 2-3 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture and carefully neutralize it with a concentrated sodium hydroxide solution until the pH is strongly basic (pH > 10) to precipitate tin salts.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 8-amino-2,5,7-trimethylquinoline.

Step 4: Synthesis of this compound

The final step involves the conversion of the 8-amino group to a hydroxyl group via a diazotization reaction followed by hydrolysis.[4][5]

Materials:

  • 8-Amino-2,5,7-trimethylquinoline

  • Concentrated Sulfuric Acid

  • Sodium Nitrite

  • Water

  • Copper(II) Sulfate solution (optional, to aid decomposition of the diazonium salt)

  • Sodium Bicarbonate solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve 8-amino-2,5,7-trimethylquinoline (1.0 equiv) in a mixture of concentrated sulfuric acid and water at 0-5 °C.

  • Slowly add a cold aqueous solution of sodium nitrite (1.1 equiv) dropwise, keeping the temperature below 5 °C.

  • Stir the mixture at this temperature for 30 minutes to ensure complete formation of the diazonium salt.

  • Slowly add the diazonium salt solution to a boiling aqueous solution of sulfuric acid (or a boiling solution of copper(II) sulfate).

  • Continue heating the mixture for 30-60 minutes until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture and neutralize it with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Visualizations

The following diagrams illustrate the overall synthetic workflow and the key reaction pathway.

Synthesis_Workflow m_toluidine m-Toluidine trimethylquinoline 2,5,7-Trimethylquinoline m_toluidine->trimethylquinoline Doebner-von Miller Reaction nitro_trimethylquinoline 2,5,7-Trimethyl-8-nitroquinoline trimethylquinoline->nitro_trimethylquinoline Nitration amino_trimethylquinoline 8-Amino-2,5,7-trimethylquinoline nitro_trimethylquinoline->amino_trimethylquinoline Reduction final_product This compound amino_trimethylquinoline->final_product Diazotization & Hydrolysis

Caption: Synthetic workflow for this compound.

Signaling_Pathway cluster_step1 Step 1: Doebner-von Miller Reaction cluster_step2 Step 2: Nitration cluster_step3 Step 3: Reduction cluster_step4 Step 4: Diazotization & Hydrolysis m_toluidine m-Toluidine trimethylquinoline 2,5,7-Trimethylquinoline m_toluidine->trimethylquinoline crotonaldehyde Crotonaldehyde crotonaldehyde->trimethylquinoline nitro_trimethylquinoline 2,5,7-Trimethyl-8-nitroquinoline trimethylquinoline->nitro_trimethylquinoline HNO₃, H₂SO₄ amino_trimethylquinoline 8-Amino-2,5,7-trimethylquinoline nitro_trimethylquinoline->amino_trimethylquinoline SnCl₂, HCl final_product This compound amino_trimethylquinoline->final_product 1. NaNO₂, H₂SO₄ 2. H₂O, Δ

References

Application Notes and Protocols: Metal Ion Chelation with 2,5,7-Trimethylquinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyquinoline and its derivatives are a well-established class of bidentate chelating agents, capable of forming stable complexes with a wide range of metal ions. This chelating ability is central to their diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects. The compound 2,5,7-Trimethylquinolin-8-ol, a substituted 8-hydroxyquinoline, is of particular interest for its potential to modulate metal ion homeostasis in biological systems, a key strategy in the development of therapeutics for diseases associated with metal dysregulation.

These application notes provide a comprehensive guide for the synthesis of this compound and the subsequent characterization of its metal ion chelation properties. The detailed protocols for spectrophotometric and potentiometric titrations will enable researchers to determine key parameters such as binding stoichiometry and stability constants, which are crucial for understanding the therapeutic potential of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved via the Combes quinoline synthesis. This method involves the acid-catalyzed reaction of an aniline with a β-diketone. For the target molecule, 2-amino-3,5-dimethylphenol and acetylacetone (pentan-2,4-dione) are suitable starting materials.

Caption: Proposed Combes synthesis route for this compound.

Protocol: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-3,5-dimethylphenol (1 equivalent) in a minimal amount of ethanol.

  • Addition of Reagents: Add acetylacetone (1.1 equivalents) to the solution. Slowly add concentrated sulfuric acid (2-3 equivalents) dropwise while cooling the flask in an ice bath.

  • Reaction: After the addition of acid, remove the ice bath and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization and Extraction: Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. The product will precipitate out.

  • Purification: Collect the precipitate by filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the synthesized this compound using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.

Metal Ion Chelation: Application and Protocols

The nitrogen atom of the quinoline ring and the deprotonated oxygen of the hydroxyl group in this compound form a bidentate chelation site for metal ions.

G Chelation of a Divalent Metal Ion (M²⁺) cluster_chelation Chelation Reaction reactants 2 x this compound + M²⁺ product [M(this compound)₂] complex + 2H⁺ reactants->product Formation of a stable chelate complex

Caption: General chelation reaction with a divalent metal ion.

Experimental Workflow for Chelation Studies

G Experimental Workflow for Metal Chelation Analysis cluster_synthesis Synthesis & Preparation cluster_experiments Chelation Experiments cluster_analysis Data Analysis cluster_output Output synthesis Synthesize and Purify This compound stock_solutions Prepare Stock Solutions (Ligand and Metal Salts) synthesis->stock_solutions uv_vis UV-Vis Titration (Job's Plot & Binding Constant) stock_solutions->uv_vis fluorescence Fluorescence Titration (Quenching/Enhancement) stock_solutions->fluorescence potentiometric Potentiometric Titration (Stability Constants) stock_solutions->potentiometric data_processing Process Raw Data uv_vis->data_processing fluorescence->data_processing potentiometric->data_processing calculation Calculate Stoichiometry, Binding & Stability Constants data_processing->calculation tables Summarize Data in Tables calculation->tables report Generate Application Notes and Reports tables->report

Caption: Workflow for the analysis of metal ion chelation.

Protocol 1: UV-Vis Spectrophotometric Titration

This technique is used to determine the stoichiometry of the metal-ligand complex and to calculate the binding constant.

Part A: Determination of Stoichiometry (Job's Plot)
  • Prepare Stock Solutions: Prepare equimolar stock solutions of this compound and the desired metal salt (e.g., CuSO₄, ZnCl₂, FeCl₃) in a suitable solvent (e.g., methanol or a buffered aqueous solution).

  • Prepare a Series of Solutions: Prepare a series of solutions with a constant total concentration of ligand and metal, but with varying mole fractions of each. For example, prepare 11 solutions where the mole fraction of the ligand ranges from 0 to 1 in increments of 0.1.

  • Measure Absorbance: Record the UV-Vis spectrum for each solution over a relevant wavelength range (e.g., 200-800 nm).

  • Construct Job's Plot: Plot the absorbance at the wavelength of maximum absorbance of the complex (λ_max) against the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex.[1][2][3][4]

Part B: Determination of Binding Constant
  • Prepare Solutions: Prepare a series of solutions with a fixed concentration of this compound and increasing concentrations of the metal ion.

  • Measure Absorbance: Record the UV-Vis spectrum for each solution.

  • Data Analysis: The binding constant (K_b) can be determined by fitting the absorbance data to a suitable binding isotherm model, such as the Benesi-Hildebrand equation.[5][6][7]

Protocol 2: Fluorescence Spectroscopic Titration

This method is highly sensitive for studying chelation events that lead to a change in the fluorescence properties of the ligand.

  • Determine Excitation and Emission Wavelengths: Record the fluorescence excitation and emission spectra of a dilute solution of this compound to determine the optimal excitation (λ_ex) and emission (λ_em) wavelengths.

  • Prepare Solutions: Prepare a solution with a fixed concentration of the ligand.

  • Titration: Incrementally add small aliquots of a concentrated stock solution of the metal salt to the ligand solution.

  • Measure Fluorescence: After each addition, record the fluorescence emission spectrum.

  • Data Analysis: Plot the change in fluorescence intensity at λ_em against the concentration of the metal ion. The data can be analyzed using the Stern-Volmer equation for quenching or other appropriate models to determine the binding constant and stoichiometry.[8][9][10][11][12]

Protocol 3: Potentiometric Titration

Potentiometric titration is a precise method for determining the protonation constants of the ligand and the stability constants of the metal-ligand complexes.[13][14][15][16]

  • Calibrate the pH Electrode: Calibrate the pH electrode using standard buffer solutions.

  • Prepare Titration Cell: Prepare a solution containing a known concentration of this compound and a supporting electrolyte (e.g., KNO₃) to maintain constant ionic strength.

  • Ligand Protonation: Titrate the ligand solution with a standardized solution of a strong acid (e.g., HCl) and then with a standardized solution of a strong base (e.g., NaOH), recording the pH after each addition. This allows for the calculation of the ligand's pKa values.

  • Metal-Ligand Titration: Prepare a solution containing the ligand, the metal salt, and the supporting electrolyte. Titrate this solution with the standardized base.

  • Data Analysis: The stability constants of the metal complexes are calculated from the titration data using specialized software that analyzes the pH shifts upon complex formation.[13][14]

Data Presentation

The quantitative data obtained from the experiments should be summarized in tables for clear comparison.

Table 1: Stoichiometry of this compound Metal Complexes determined by Job's Plot.

Metal Ion Stoichiometry (Ligand:Metal)
Cu²⁺ e.g., 2:1
Zn²⁺
Fe³⁺

| Other | |

Table 2: Binding Constants (K_b) determined by UV-Vis and Fluorescence Spectroscopy.

Metal Ion K_b (M⁻¹) from UV-Vis K_b (M⁻¹) from Fluorescence
Cu²⁺
Zn²⁺
Fe³⁺

| Other | | |

Table 3: Protonation and Stability Constants determined by Potentiometric Titration.

Constant Value
Ligand Protonation
log K₁ (pKa₁)
log K₂ (pKa₂)
Metal Complex Stability
Cu²⁺
log β₁
log β₂
Zn²⁺
log β₁
log β₂
Fe³⁺
log β₁
log β₂

| log β₃ | |

Potential Applications in Drug Development

The ability of this compound to chelate metal ions suggests several potential applications in drug development:

  • Anticancer Agents: By chelating essential metal ions like copper and iron, this compound could disrupt cancer cell metabolism and induce oxidative stress, leading to cell death.

  • Neuroprotective Agents: In neurodegenerative diseases such as Alzheimer's and Parkinson's, metal ion dyshomeostasis contributes to protein aggregation and oxidative damage. This compound could potentially act as a metal chaperone, redistributing metal ions and mitigating their neurotoxic effects.

  • Antimicrobial Agents: The chelation of metal ions essential for microbial growth and enzyme function can inhibit the proliferation of bacteria and fungi.

Further research into the specific metal ion affinities and biological activities of this compound is warranted to explore these therapeutic avenues.

References

Application Notes and Protocols: 2,5,7-Trimethylquinolin-8-ol as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 2,5,7-Trimethylquinolin-8-ol as a fluorescent probe is limited in publicly available literature. The following application notes and protocols are based on the well-established principles of 8-hydroxyquinoline and its derivatives, which are known to be effective fluorescent chemosensors.[1][2] The provided data and procedures are representative and should be experimentally validated for this specific compound.

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and as fluorescent probes for bio-imaging applications.[2] this compound belongs to the 8-hydroxyquinoline (8-HQ) family, a group of compounds renowned for their ability to act as potent metal ion chelators.[1] 8-HQ and its analogues typically exhibit weak fluorescence in their free form due to an excited-state intramolecular proton transfer (ESIPT) process.[1][3][4] Upon complexation with metal ions, this quenching pathway is inhibited, and the structural rigidity of the molecule increases, leading to a significant enhancement in fluorescence intensity. This "turn-on" response, known as Chelation-Enhanced Fluorescence (CHEF), makes these compounds highly effective for detecting various metal ions.[1][3][5]

Given its structure, this compound is a promising candidate as a selective fluorescent probe for metal ions such as aluminum (Al³⁺) and zinc (Zn²⁺), with potential applications in environmental monitoring, materials science, and cellular imaging.[1][2]

Physicochemical and Predicted Photophysical Properties

The properties of this compound are summarized below. The photophysical data are estimates based on structurally similar 8-hydroxyquinoline derivatives and require experimental verification.

PropertyPredicted Value
CAS Number Not available
Molecular Formula C₁₂H₁₃NO
Molecular Weight 187.24 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in organic solvents (e.g., DMSO, Ethanol, CH₃CN)
Predicted Excitation Max (λex) ~350 - 370 nm
Predicted Emission Max (λem) ~450 - 520 nm (upon chelation with metal ions)
Predicted Quantum Yield (Φ) Low in free form; significantly increases upon binding

Principle of Detection: Chelation-Enhanced Fluorescence (CHEF)

The primary mechanism for metal ion detection by this compound is Chelation-Enhanced Fluorescence (CHEF). In its unbound state, the probe exhibits low fluorescence due to the efficient excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the quinoline nitrogen. This non-radiative decay pathway quenches the fluorescence. Upon binding a metal ion, the hydroxyl proton is displaced, and the metal ion coordinates with both the oxygen and nitrogen atoms. This coordination forms a rigid complex that inhibits the ESIPT process, leading to a dramatic increase in fluorescence emission.[1][3]

CHEF_Mechanism cluster_process Chelation Process cluster_state Fluorescence State Probe This compound (Low Fluorescence) Complex Probe-Metal Complex (High Fluorescence) Probe->Complex Binding Quenched ESIPT Active (Fluorescence Quenched) Probe->Quenched Metal Metal Ion (e.g., Al³⁺) Metal->Complex Coordination Emissive ESIPT Inhibited (Fluorescence Enhanced) Complex->Emissive

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism of this compound.

Experimental Protocols

Safety Precautions: Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves when handling chemicals. Consult the Safety Data Sheet (SDS) for all reagents.

Plausible Synthesis of this compound

A plausible synthetic route is the Skraup synthesis, which involves the reaction of an aniline with glycerol, an oxidizing agent, and sulfuric acid.

Synthesis_Workflow start Start Materials: - 3,5-Dimethylaminophenol - Glycerol - Oxidizing Agent (e.g., Nitrobenzene) - Sulfuric Acid step1 Mix reactants and heat (Skraup Reaction) start->step1 step2 Purification: Neutralization, Extraction, and Column Chromatography step1->step2 product Final Product: This compound step2->product

Caption: Plausible synthetic workflow for this compound.

Materials:

  • 3,5-Dimethylaminophenol

  • Glycerol

  • Nitrobenzene (or another suitable oxidizing agent)

  • Concentrated Sulfuric Acid

  • Sodium hydroxide solution

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Carefully add concentrated sulfuric acid to a mixture of 3,5-dimethylaminophenol, nitrobenzene, and glycerol in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture gently at first, then increase the temperature to reflux for several hours. The reaction is exothermic and should be controlled.

  • After the reaction is complete, cool the mixture and dilute it with water.

  • Neutralize the acidic solution with a sodium hydroxide solution until a precipitate forms.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Preparation of Stock Solutions
  • Probe Stock Solution (1 mM): Dissolve an appropriate amount of this compound in DMSO or ethanol to prepare a 1 mM stock solution. Store this solution in the dark at 4°C.

  • Metal Ion Stock Solutions (10 mM): Prepare 10 mM stock solutions of various metal salts (e.g., AlCl₃, ZnCl₂, MgCl₂, CaCl₂, CuCl₂, etc.) in deionized water or a suitable buffer.

Fluorescence Titration for Metal Ion Detection

This protocol determines the probe's sensitivity to a specific metal ion.

Materials:

  • Probe stock solution (1 mM)

  • Metal ion stock solution (e.g., 1 mM Al³⁺)

  • Buffer solution (e.g., 10 mM HEPES, pH 7.4)

  • Spectrofluorometer and cuvettes

Procedure:

  • Prepare a series of solutions in cuvettes, each containing the probe at a fixed concentration (e.g., 10 µM) in the buffer solution.

  • Add increasing concentrations of the metal ion (e.g., 0 to 50 µM Al³⁺) to the cuvettes.

  • Incubate the solutions for a short period (e.g., 5-10 minutes) at room temperature to allow for complexation.

  • Measure the fluorescence emission spectrum for each solution at the predetermined excitation wavelength.

  • Plot the fluorescence intensity at the emission maximum against the metal ion concentration to determine the linear range and detection limit.

Determination of Selectivity

This protocol assesses the probe's response to the target metal ion in the presence of other competing ions.

Procedure:

  • Prepare a solution of the probe (e.g., 10 µM) with the target metal ion at a concentration that gives a strong signal (e.g., 50 µM Al³⁺).

  • To this solution, add a significant excess (e.g., 10-fold) of various other metal ions (Na⁺, K⁺, Mg²⁺, Ca²⁺, Cu²⁺, Fe³⁺, etc.).

  • Measure the fluorescence intensity and compare it to the intensity of the probe with only the target metal ion. A minimal change in fluorescence indicates high selectivity.

Application in Cellular Imaging

This compound, like other 8-HQ derivatives, has the potential for use in imaging intracellular metal ions due to its cell permeability and "turn-on" fluorescence response.[6][7]

Protocol for Cellular Imaging

Cell_Imaging_Workflow cell_culture Culture Cells on Coverslips metal_treatment Treat with Metal Ion (e.g., Al³⁺) cell_culture->metal_treatment probe_loading Load Cells with This compound metal_treatment->probe_loading wash Wash to Remove Excess Probe probe_loading->wash imaging Fluorescence Microscopy wash->imaging

Caption: Experimental workflow for cellular imaging of metal ions.

Materials:

  • HeLa cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • Probe stock solution

  • Metal ion solution

  • Fluorescence microscope

Procedure:

  • Cell Culture: Culture HeLa cells on glass coverslips in a 24-well plate until they reach 70-80% confluency.

  • Metal Ion Treatment: Treat the cells with the desired concentration of the metal ion (e.g., 100 µM Al³⁺) in serum-free medium for a specified time (e.g., 1 hour). A control group without metal ion treatment should be included.

  • Probe Loading: Remove the medium and wash the cells with PBS. Incubate the cells with a low concentration of the probe (e.g., 5-10 µM) in serum-free medium for 20-30 minutes at 37°C.

  • Washing: Wash the cells three times with PBS to remove any excess probe.

  • Imaging: Mount the coverslips on a slide and immediately observe the cells using a fluorescence microscope with appropriate filters for the probe's excitation and emission wavelengths. An increase in intracellular fluorescence in the metal-treated cells compared to the control cells would indicate the detection of the metal ion.

Data Presentation

Table 1: Predicted Performance Characteristics for Metal Ion Detection
ParameterPredicted Value for Al³⁺ Detection
Linear Range 0 - 50 µM
Limit of Detection (LOD) 50 - 100 nM
Binding Stoichiometry 1:1 or 1:2 (Probe:Al³⁺)
Response Time < 10 minutes

Note: These values are illustrative and based on data for similar 8-hydroxyquinoline-based probes.[6]

By following these detailed protocols and understanding the underlying principles, researchers can effectively explore the potential of this compound as a novel fluorescent probe for various applications in chemical and biological sciences.

References

Application Note: Quantitative Determination of Metal Ions Using 2,5,7-Trimethylquinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Hydroxyquinoline and its substituted derivatives are a well-established class of chelating agents extensively used in the quantitative analysis of a wide array of metal ions. The introduction of alkyl groups into the quinoline ring, as in 2,5,7-trimethylquinolin-8-ol, can enhance the stability and solubility of the resulting metal complexes in organic solvents, making this reagent particularly suitable for spectrophotometric analysis and solvent extraction procedures. The electron-donating methyl groups at positions 2, 5, and 7 increase the basicity of the nitrogen atom and the phenolate oxygen, leading to the formation of highly stable and colored metal chelates. This application note provides a detailed protocol for the quantitative determination of metal ions using this compound.

Principle of Analysis

This compound reacts with metal ions (Mⁿ⁺) in a specific pH range to form stable, colored chelate complexes. The general reaction can be represented as:

n(C₁₂H₁₃NO) + Mⁿ⁺ → M(C₁₂H₁₂NO)ₙ + nH⁺

The intensity of the color of the formed complex is directly proportional to the concentration of the metal ion in the sample. This relationship forms the basis for the quantitative determination of the metal ion using spectrophotometry. The complex, being neutral and bulky, is often extractable into an immiscible organic solvent, which can concentrate the analyte and remove interferences.

Experimental Protocols

Preparation of Reagents
  • Standard Metal Ion Solution (1000 ppm): A stock solution of a specific metal ion (e.g., Copper (II)) is prepared by dissolving a precisely weighed amount of a high-purity salt (e.g., CuSO₄·5H₂O) in deionized water containing a small amount of acid to prevent hydrolysis. The solution is then diluted to the mark in a calibrated volumetric flask. Working standards are prepared by serial dilution of this stock solution.

  • This compound Solution (0.1% w/v): 0.1 g of this compound is dissolved in 100 mL of a suitable organic solvent such as ethanol or chloroform.

  • Buffer Solutions: Buffer solutions of various pH values are prepared to maintain the optimal pH for complex formation. For instance, an acetate buffer (pH 5-6) is suitable for the determination of copper (II).

  • Organic Solvent for Extraction: Chloroform or methyl isobutyl ketone (MIBK) can be used for the extraction of the metal chelate.

Instrumentation

A UV-Visible spectrophotometer is used for absorbance measurements.

General Procedure for Spectrophotometric Determination
  • Sample Preparation: An accurately measured aliquot of the sample solution containing the metal ion is transferred to a separatory funnel.

  • pH Adjustment: The pH of the solution is adjusted to the optimal range for complex formation using the appropriate buffer solution.

  • Complexation: A known excess of the this compound solution is added to the separatory funnel. The mixture is shaken vigorously for a few minutes to ensure complete complexation.

  • Extraction: The formed metal chelate is extracted into a small, fixed volume of an immiscible organic solvent by shaking the funnel for 1-2 minutes.

  • Phase Separation: The layers are allowed to separate, and the organic phase containing the colored complex is collected in a dry beaker, taking care to exclude any aqueous phase.

  • Absorbance Measurement: The absorbance of the organic extract is measured at the wavelength of maximum absorption (λmax) against a reagent blank prepared in the same manner but without the metal ion.

  • Quantification: The concentration of the metal ion in the sample is determined by referring to a calibration curve prepared using a series of standard solutions of the metal ion.

Quantitative Data

The following table summarizes hypothetical quantitative data for the determination of select metal ions using this compound. These values are representative and may vary depending on the specific experimental conditions.

Metal IonpH Rangeλmax (nm)Molar Absorptivity (L·mol⁻¹·cm⁻¹)Linearity Range (ppm)Limit of Detection (ppm)
Cu(II) 4.5 - 6.54108.5 x 10³0.1 - 5.00.02
Al(III) 5.0 - 7.03957.2 x 10³0.2 - 8.00.05
Fe(III) 2.5 - 4.04706.8 x 10³0.5 - 10.00.1
Zn(II) 6.0 - 8.03805.5 x 10³0.5 - 12.00.1
Ni(II) 6.5 - 8.53906.1 x 10³0.3 - 7.00.08

Visualizations

Chelation Reaction

ChelationReaction cluster_reactants Reactants cluster_product Product MetalIon Metal Ion (Mⁿ⁺) Complex Metal Chelate Complex + 2H⁺ MetalIon->Complex Reagent 2 x this compound Reagent->Complex

Caption: Formation of a metal chelate complex.

Experimental Workflow

ExperimentalWorkflow A Sample Preparation B pH Adjustment A->B C Addition of Reagent B->C D Solvent Extraction C->D E Phase Separation D->E F Absorbance Measurement E->F G Quantification F->G

Caption: Spectrophotometric determination workflow.

Principle of Spectrophotometric Analysis

SpectrophotometryPrinciple cluster_concentration Analyte Concentration cluster_signal Analytical Signal Concentration Metal Ion Concentration Absorbance Absorbance Concentration->Absorbance Beer-Lambert Law

Caption: Relationship between concentration and absorbance.

Application Notes and Protocols for 2,5,7-Trimethylquinolin-8-ol in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5,7-Trimethylquinolin-8-ol is a substituted derivative of 8-hydroxyquinoline. While specific literature on its direct application in Organic Light-Emitting Diodes (OLEDs) is limited, its structural similarity to well-established metal chelating ligands like 8-hydroxyquinoline suggests its potential as a valuable component in OLED fabrication. Derivatives of 8-hydroxyquinoline are widely used as ligands to form metal complexes (such as Alq3 and Znq2) that serve as emissive and/or electron transport layers in OLEDs.[1][2][3][4] These materials are known for their good thermal stability, high electroluminescence quantum yield, and color tunability.[2][4] This document provides detailed application notes and protocols for the potential use of this compound in OLEDs, based on established methodologies for similar compounds.

Molecular Structure

Caption: Molecular structure of this compound.

Potential Applications in OLEDs

Based on the functionalities of similar 8-hydroxyquinoline derivatives, this compound could be utilized in OLEDs in several ways:

  • As a Ligand for Emissive Metal Complexes: The primary application would be as a ligand to form coordination complexes with metal ions such as aluminum (Al³⁺), zinc (Zn²⁺), or platinum (Pt²⁺). These resulting metal complexes, e.g., tris(2,5,7-trimethylquinolin-8-olato)aluminum(III), could serve as the emissive layer in an OLED, potentially exhibiting high photoluminescence quantum yields.

  • As a Host Material: The compound itself or its metal complex could be used as a host material for a dopant emitter in the emissive layer. A good host material should have a high triplet energy to efficiently confine the excitons on the guest molecules.

  • As an Electron Transport Layer (ETL): Many 8-hydroxyquinoline metal complexes, like Alq3, are excellent electron transporters.[3][5] A metal complex of this compound may also exhibit good electron mobility, making it a candidate for the electron transport layer.

Experimental Protocols

Protocol 1: Synthesis of a Metal Complex of this compound (General Procedure)

This protocol describes a general method for synthesizing a metal complex of this compound, exemplified with Zinc (II).

Materials:

  • This compound

  • Zinc(II) acetate or Zinc(II) iodide

  • Ethanol or Dimethylformamide (DMF)

  • Deionized water

  • Nitrogen gas

Procedure:

  • Dissolve this compound (2 molar equivalents) in a suitable solvent like ethanol or DMF in a round-bottom flask.

  • In a separate flask, dissolve a zinc salt such as Zinc(II) acetate (1 molar equivalent) in water or ethanol.

  • Slowly add the zinc salt solution to the this compound solution while stirring under a nitrogen atmosphere.

  • Heat the reaction mixture to approximately 80-100°C and stir for 3-4 hours.[2]

  • Allow the mixture to cool to room temperature.

  • If a precipitate forms, collect it by filtration. If not, pour the reaction mixture into ice-water to induce precipitation.[2]

  • Wash the collected solid with deionized water and then with a small amount of cold ethanol.

  • Dry the product under vacuum.

  • The resulting complex, bis(2,5,7-trimethylquinolin-8-olato)zinc(II), can be further purified by train sublimation if required for device fabrication.

Protocol 2: Fabrication of a Multilayer OLED Device

This protocol outlines the fabrication of a multilayer OLED using a metal complex of this compound as the emissive and electron transport layer.

Materials and Equipment:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Hole Transport Layer (HTL) material (e.g., NPD)

  • Emissive/Electron Transport Layer (EML/ETL) material (e.g., bis(2,5,7-trimethylquinolin-8-olato)zinc(II))

  • Hole Blocking Layer (HBL) material (optional, e.g., BCP)

  • Electron Injection Layer (EIL) material (e.g., LiF)

  • Cathode material (e.g., Aluminum)

  • High-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr)

  • Substrate cleaning setup (ultrasonic bath, solvents)

  • Glovebox with an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Substrate Cleaning:

    • Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone or oxygen plasma immediately before loading into the evaporation chamber to improve the work function of the ITO.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.

    • Deposit the organic layers sequentially without breaking the vacuum.

    • Deposit a 40 nm thick layer of NPD as the Hole Transport Layer (HTL).

    • Deposit a 60 nm thick layer of the synthesized metal complex of this compound to serve as both the Emissive Layer (EML) and the Electron Transport Layer (ETL).

    • (Optional) Deposit a 10 nm thick layer of a Hole Blocking Layer (HBL) like BCP on top of the EML/ETL.

  • Cathode Deposition:

    • Deposit a 1 nm thick layer of LiF as the Electron Injection Layer (EIL).

    • Deposit a 100 nm thick layer of Aluminum (Al) as the cathode.

    • The deposition rates for organic materials should be around 1-2 Å/s, for LiF 0.1 Å/s, and for Al 5-10 Å/s.

  • Encapsulation:

    • Transfer the fabricated device to an inert atmosphere glovebox.

    • Encapsulate the device using a UV-curable epoxy and a glass lid to protect it from oxygen and moisture.

Device Characterization and Expected Performance

The performance of the fabricated OLEDs should be characterized by measuring their current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and external quantum efficiency (EQE).

Hypothetical OLED Device Structure and Energy Level Diagram

Caption: A typical multilayer OLED device structure.

Table of Expected Performance Characteristics

The following table summarizes the expected performance characteristics of an OLED device incorporating a metal complex of this compound, based on data from similar 8-hydroxyquinoline derivatives.[2][4]

ParameterExpected Value RangeNotes
Turn-on Voltage 3 - 7 VThe voltage at which the luminance reaches 1 cd/m².
Maximum Luminance 500 - 5000 cd/m²The maximum brightness achieved by the device. For comparison, some zinc complexes have achieved luminances of 402 and 489 cd/m².[2]
Emission Peak (λₘₐₓ) 500 - 600 nm (Green-Yellow)The peak wavelength of the emitted light. The exact color will depend on the metal center and the substitution pattern on the quinoline ring. For instance, some zinc complexes with dimethyl-8-hydroxyquinoline ligands emit yellow light at 571 and 560 nm.[2]
External Quantum Efficiency (EQE) 1 - 5 %The ratio of the number of photons emitted to the number of electrons injected.
Current Efficiency 2 - 10 cd/AA measure of the light output per unit of current.

Experimental Workflow

Experimental_Workflow OLED Fabrication and Characterization Workflow cluster_synthesis Material Synthesis cluster_fabrication Device Fabrication cluster_characterization Device Characterization start Start synthesis Synthesize this compound Metal Complex start->synthesis purification Purify by Sublimation synthesis->purification cleaning ITO Substrate Cleaning purification->cleaning deposition Vacuum Thermal Evaporation (Organic Layers & Cathode) cleaning->deposition encapsulation Device Encapsulation deposition->encapsulation jvl J-V-L Measurement encapsulation->jvl el_spectra Electroluminescence Spectra jvl->el_spectra eqe EQE Calculation el_spectra->eqe end End eqe->end

Caption: Workflow for OLED fabrication and testing.

Conclusion

This compound holds promise as a versatile material for OLED applications, primarily as a ligand for forming highly efficient emissive and electron-transporting metal complexes. The protocols and expected performance data provided herein, derived from established knowledge of similar 8-hydroxyquinoline derivatives, offer a solid foundation for researchers to explore the potential of this compound in the development of next-generation organic electronic devices. Further experimental validation is necessary to fully elucidate its specific properties and optimize its performance in OLEDs.

References

Application Notes and Protocols for Antimicrobial and Antifungal Assays of 2,5,7-Trimethylquinolin-8-ol and Related Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the antimicrobial and antifungal activity of 2,5,7-Trimethylquinolin-8-ol was not found in the available literature. The following application notes and protocols are based on studies of structurally related quinoline and 8-hydroxyquinoline derivatives. These protocols can be adapted for the evaluation of this compound.

These notes provide an overview of the potential antimicrobial and antifungal properties of quinoline derivatives and detailed protocols for their evaluation. Quinoline-based compounds have shown a broad spectrum of activity against various pathogens, including bacteria and fungi.[1][2]

Antimicrobial Activity of Quinoline Derivatives

Quinoline derivatives have been investigated for their potential to combat antimicrobial resistance.[1] Various substituted quinolines have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. For instance, certain 9-bromo substituted indolizinoquinoline-5,12-dione derivatives have shown potent activity against E. coli and Methicillin-resistant Staphylococcus aureus (MRSA).[1] Another study highlighted a quinoline derivative, HT61, which was effective in reducing the viability of Staphylococcus aureus biofilms.[3] The mechanism of action for some quinoline derivatives involves the inhibition of bacterial cell division by targeting proteins like FtsZ.[1][2]

Antifungal Activity of 8-Hydroxyquinoline Derivatives

8-Hydroxyquinoline (8-HQ) and its derivatives are well-known for their antifungal properties.[2] Studies on various substituted 2-methyl-8-quinolinols have demonstrated a range of antifungal activity against fungi such as Aspergillus niger, Trichoderma viride, and Trichophyton mentagrophytes.[4] The antifungal efficacy of these compounds is influenced by the nature and position of the substituents on the quinoline ring. For example, 5,7-dichloro and 5,7-dibromo derivatives of 2-methyl-8-quinolinol were found to be highly fungitoxic.[4] Some 8-hydroxyquinoline derivatives exhibit synergistic effects when combined with existing antifungal drugs like fluconazole.[5] The proposed mechanism for some of these derivatives involves damage to the fungal cell wall.[6]

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various quinoline derivatives against a range of microbial strains as reported in the literature.

Table 1: Antibacterial Activity of Selected Quinoline Derivatives

Compound/Derivative ClassBacterial StrainMIC (µg/mL)Reference
9-bromo substituted indolizinoquinoline-5,12-dioneE. coli ATCC259222[1]
9-bromo substituted indolizinoquinoline-5,12-dioneS. aureus (MRSA)2[1]
N-methylbenzofuro[3,2-b]quinoline derivativeVancomycin-resistant E. faecium4[1]
5-chloro-8-hydroxyquinoline-ciprofloxacin hybridS. epidermidis, S. aureus, E. faecalis, E. faecium4–16[2]
Quinolinequinones (QQ2, QQ3, QQ5, QQ6)S. epidermidis1.22[7]
Quinolinequinones (QQ2, QQ3, QQ5, QQ6)S. aureus>1.22[7]
Quinolinequinone (QQ6)E. faecalis4.88[7]

Table 2: Antifungal Activity of Selected 8-Hydroxyquinoline Derivatives

Compound/Derivative ClassFungal StrainMIC (µg/mL)Reference
5-(4-phenyl-1H-1,2,3-triazol-1-yl)quinolin-8-olYeasts1–16[6]
5-(4-phenyl-1H-1,2,3-triazol-1-yl)quinolin-8-olDermatophytes2–4[6]
8-Hydroxyquinoline derivatives (PH265 & PH276)Candida auris, C. haemulonii, Cryptococcus spp.0.5–8[5]
Quinoline-based hydroxyimidazolium hybridsCryptococcus neoformans15.6–250
Quinoline-based hydroxyimidazolium hybridsCandida albicans62.5–>250
Quinolinequinones (QQ7, QQ8)Candida albicans4.88[7]

Experimental Protocols

The following are detailed protocols for determining the antimicrobial and antifungal activity of test compounds, based on standard methodologies.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial or fungal strains

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Spectrophotometer or microplate reader

  • Positive control (standard antibiotic/antifungal)

  • Negative control (medium only)

  • Solvent for dissolving the test compound (e.g., DMSO)

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent to a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum: Culture the microbial strain overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi). Dilute this suspension in the appropriate broth to the final required concentration.

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth medium to achieve a range of desired concentrations.

  • Inoculation: Add the prepared microbial inoculum to each well containing the diluted test compound.

  • Controls: Include a positive control (inoculum with a known antimicrobial agent), a negative control (broth only), and a growth control (inoculum in broth without any antimicrobial agent).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • Determination of MIC: The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Protocol 2: Agar Well Diffusion Assay

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition on an agar plate.

Materials:

  • Test compound

  • Bacterial or fungal strains

  • Sterile Petri dishes

  • Appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile cork borer or pipette tips

  • Positive and negative controls

Procedure:

  • Preparation of Agar Plates: Pour the molten agar into sterile Petri dishes and allow it to solidify.

  • Preparation of Inoculum: Prepare a standardized microbial inoculum as described in the broth microdilution protocol.

  • Inoculation of Plates: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

  • Creation of Wells: Use a sterile cork borer to create wells of a uniform diameter in the agar.

  • Application of Test Compound: Add a fixed volume of the test compound solution at a known concentration into the wells.

  • Controls: Add a positive control (standard antimicrobial) and a negative control (solvent) to separate wells.

  • Incubation: Incubate the plates under appropriate conditions.

  • Measurement of Inhibition Zones: After incubation, measure the diameter of the zone of complete inhibition around each well in millimeters.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Data Analysis Compound_Prep Prepare Test Compound Stock Solution Serial_Dilution Perform Serial Dilutions in 96-well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Microbial Inoculum Inoculation Inoculate Wells with Microbial Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plates Inoculation->Incubation MIC_Determination Determine MIC (Visual/OD Reading) Incubation->MIC_Determination

Caption: Workflow for Broth Microdilution Assay.

Signaling_Pathway cluster_cell Bacterial Cell Quinoline Quinoline Derivative Cell_Membrane Cell Membrane Quinoline->Cell_Membrane Enters Cell Quinoline->Inhibition FtsZ FtsZ Protein Cell_Membrane->FtsZ Polymerization FtsZ Polymerization FtsZ->Polymerization Z_Ring Z-Ring Formation Polymerization->Z_Ring Cell_Division Cell Division Z_Ring->Cell_Division Inhibition->Polymerization Inhibits

Caption: Postulated Mechanism of Action for Certain Quinoline Derivatives.

References

Application Notes and Protocols for 2,5,7-Trimethylquinolin-8-ol in Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a class of heterocyclic compounds that have garnered significant interest in biomedical research due to their diverse biological activities and inherent fluorescent properties.[1][2] These properties make them valuable candidates for the development of novel fluorescent probes for cellular imaging.[2][3] This document provides detailed application notes and a generalized protocol for the use of 2,5,7-Trimethylquinolin-8-ol in cell imaging, based on established methodologies for similar quinoline-based fluorescent molecules. While specific data for this compound is limited, the provided protocols offer a robust starting point for its evaluation as a cell imaging agent.

Overview

This compound belongs to the 8-hydroxyquinoline family, a group of compounds known for their chelating and fluorescent properties.[4][5][6] 8-Hydroxyquinoline and its derivatives have been explored for a wide range of applications, including as anticancer agents, neuroprotective agents, and fluorescent chemosensors for metal ions.[4][5][6][7] The fluorescence of these compounds is often sensitive to their microenvironment, making them potentially useful for sensing changes in intracellular conditions.[2][3]

Data Presentation

The successful application of a fluorescent probe in cell imaging is highly dependent on its photophysical properties. The following table summarizes key quantitative data for representative quinoline derivatives from the literature, which can serve as a benchmark for the characterization of this compound.

Table 1: Photophysical Properties of Representative Quinoline Derivatives

CompoundExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)Target Analyte/ApplicationReference Cell Line
5,7-diphenylquinoline335382.4Not ReportedOLED Material PrecursorNot Applicable
2,5,7-triphenylquinoline350393.6Not ReportedOLED Material PrecursorNot Applicable
RM-581-Fluo365454 (pH 4.0), shoulder at 505Not ReportedEndoplasmic Reticulum ImagingMCF-7
Generic Quinoline ScaffoldTunableTunableEnvironment-dependentpH SensingNot Specified

Experimental Protocols

This section provides a detailed, generalized protocol for using this compound in cell imaging. It is crucial to note that these are starting-point recommendations and optimization of parameters such as probe concentration, incubation time, and imaging settings will be necessary for each specific cell type and experimental question.

I. Characterization of Photophysical Properties

Objective: To determine the absorption and emission spectra, and the fluorescence quantum yield of this compound.

Materials:

  • Purified this compound

  • Spectroscopic grade solvents (e.g., DMSO, ethanol, PBS)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quantum yield standard (e.g., quinine sulfate in 0.5 M H₂SO₄)[3]

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1-10 mM. From the stock solution, prepare a dilute solution (e.g., 1-10 µM) in the desired experimental solvent (e.g., PBS, cell culture medium).[3]

  • Absorption Spectrum: Record the UV-Vis absorption spectrum to determine the wavelength of maximum absorption (λabs_max).[3]

  • Emission Spectrum: Excite the sample at λabs_max and record the fluorescence emission spectrum to determine the wavelength of maximum emission (λem_max).

  • Quantum Yield Determination: Measure the fluorescence quantum yield relative to a known standard.[3]

II. Cell Culture and Staining

Objective: To label cultured cells with this compound for fluorescence microscopy.

Materials:

  • Mammalian cells of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound stock solution (1-10 mM in DMSO)

  • Culture vessels (e.g., 96-well plates, chambered coverglass)

  • Optional: Hoechst 33342 or DAPI for nuclear counterstaining

  • Optional: Fixative (e.g., 4% paraformaldehyde in PBS)

  • Optional: Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Procedure:

  • Cell Seeding: Seed cells onto a suitable imaging vessel and allow them to adhere and grow to the desired confluency (typically 60-80%).

  • Preparation of Staining Solution: Dilute the this compound stock solution in pre-warmed complete cell culture medium or PBS to the desired final concentration. A concentration range of 1-20 µM is a good starting point for optimization.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the staining solution to the cells and incubate for a specific period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator. The optimal incubation time should be determined experimentally.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed PBS or culture medium to remove unbound probe.

  • Counterstaining (Optional): If desired, incubate the cells with a nuclear counterstain like Hoechst 33342 or DAPI according to the manufacturer's protocol.

  • Fixation (Optional): For fixed-cell imaging, after staining, wash the cells with PBS and then incubate with 4% paraformaldehyde for 10-15 minutes at room temperature. Follow with washing steps. If targeting intracellular structures, permeabilization may be required.[7]

  • Imaging: Add fresh PBS or imaging buffer to the cells and proceed with fluorescence microscopy.

III. Fluorescence Microscopy

Objective: To visualize and capture images of cells stained with this compound.

Materials:

  • Fluorescence microscope equipped with appropriate filters for the determined excitation and emission wavelengths of this compound.

  • Digital camera for image acquisition.

  • Image analysis software.

Procedure:

  • Microscope Setup: Turn on the microscope and light source. Allow the lamp to warm up if necessary.

  • Filter Selection: Select the appropriate filter set based on the excitation and emission maxima of this compound.

  • Image Acquisition:

    • Place the sample on the microscope stage and bring the cells into focus using brightfield or phase-contrast optics.

    • Switch to fluorescence illumination and adjust the exposure time and gain to obtain a clear signal with minimal background noise.

    • Capture images of the stained cells. If co-staining, capture images for each fluorescent channel.

  • Image Analysis: Use image analysis software to merge channels (if applicable), adjust brightness and contrast, and perform any quantitative analysis required.

Mandatory Visualizations

G cluster_prep I. Probe Preparation & Characterization cluster_cell II. Cell Staining Protocol cluster_imaging III. Imaging & Analysis prep_stock Prepare Stock Solution (1-10 mM in DMSO) prep_working Prepare Working Solution (1-20 µM in media/PBS) prep_stock->prep_working stain Incubate with Probe (15-60 min, 37°C) prep_working->stain photophys Characterize Photophysical Properties (λex, λem, Φ) seed_cells Seed Cells in Imaging Dish wash1 Wash with PBS seed_cells->wash1 wash1->stain wash2 Wash with PBS (2-3x) stain->wash2 acquire Fluorescence Microscopy (Image Acquisition) wash2->acquire analyze Image Analysis acquire->analyze

Caption: Experimental workflow for cell imaging using this compound.

G cluster_pathway Potential Cellular Interactions of a Quinoline-Based Probe Probe This compound (Extracellular) Membrane Cell Membrane Probe->Membrane Diffusion/ Transport Intracellular Intracellular Probe Membrane->Intracellular Organelle Subcellular Organelle (e.g., ER, Mitochondria) Intracellular->Organelle Localization Ion Metal Ions (e.g., Zn²⁺, Fe²⁺) Intracellular->Ion Chelation Fluorescence Fluorescence Signal Organelle->Fluorescence Ion->Fluorescence

References

2,5,7-Trimethylquinolin-8-ol: A Versatile Ligand for Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2,5,7-Trimethylquinolin-8-ol is a substituted derivative of 8-hydroxyquinoline, a well-known chelating agent. The introduction of methyl groups at the 2, 5, and 7 positions of the quinoline ring modifies the steric and electronic properties of the ligand, influencing the stability, reactivity, and selectivity of its metal complexes. While direct catalytic applications of this compound are not extensively documented, its structural similarity to other methylated 8-hydroxyquinoline ligands suggests significant potential in various catalytic transformations. This document provides an overview of the potential applications of this compound as a ligand in catalysis, drawing parallels from studies on analogous compounds. Detailed experimental protocols for the synthesis of the ligand, its metal complexes, and representative catalytic reactions are also presented.

Potential Catalytic Applications

Based on the catalytic activity of structurally similar methyl-substituted 8-hydroxyquinoline ligands, complexes of this compound with transition metals such as vanadium, copper, and palladium are anticipated to be active in a range of organic transformations.

Oxidation Reactions

Vanadium complexes of methyl-substituted 8-hydroxyquinolines have demonstrated high catalytic activity in the oxidation of hydrocarbons and alcohols.[1] It is hypothesized that a vanadium complex of this compound could effectively catalyze the oxidation of substrates like cyclohexane and various alcohols in the presence of an oxidant such as hydrogen peroxide. The methyl groups on the quinoline ring may enhance the catalyst's stability and influence product selectivity.

Hypothetical Performance Data for a Vanadium(IV)-2,5,7-Trimethylquinolin-8-ol Catalyst in Cyclohexane Oxidation:

CatalystSubstrateOxidantCo-catalystTemperature (°C)Time (h)Conversion (%)Product Yield (%)
[VO(2,5,7-Me₃-quin)₂]CyclohexaneH₂O₂PCA5044540 (Cyclohexanol + Cyclohexanone)
[VO(2,5,7-Me₃-quin)₂]CyclohexaneH₂O₂-504108 (Cyclohexanol + Cyclohexanone)

Data is hypothetical and extrapolated from studies on similar catalysts for illustrative purposes.

Cross-Coupling Reactions

8-Hydroxyquinoline and its derivatives have been employed as ligands in copper-catalyzed cross-coupling reactions, such as the hydroxylation of aryl halides. The this compound ligand could potentially be used in similar copper-catalyzed or palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Heck couplings. The steric hindrance provided by the methyl groups might influence the efficiency and selectivity of these transformations.

Polymerization Reactions

While less common, certain transition metal complexes with quinoline-based ligands have been investigated as catalysts for polymerization reactions. The electronic and steric profile of this compound could be tuned to influence the properties of the resulting polymers.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general method that can be adapted from the Skraup synthesis of quinolines.

Materials:

  • 2,4-Dimethyl-5-aminophenol

  • Crotonaldehyde

  • An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)

  • Sulfuric acid

  • Sodium hydroxide

  • Ethanol

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, cautiously add 2,4-dimethyl-5-aminophenol to concentrated sulfuric acid while cooling in an ice bath.

  • Slowly add the oxidizing agent to the mixture with continuous stirring.

  • Gradually add crotonaldehyde to the reaction mixture, maintaining a low temperature.

  • After the addition is complete, slowly heat the mixture to reflux and maintain for several hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a concentrated sodium hydroxide solution until a precipitate forms.

  • Filter the precipitate and wash it thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent such as ethanol to obtain pure this compound.

  • Dry the purified product under vacuum.

Protocol 2: Synthesis of a Vanadium(IV) Complex with this compound

This protocol is adapted from the synthesis of similar vanadium(IV) complexes.[1]

Materials:

  • This compound

  • Vanadyl sulfate (VOSO₄)

  • Methanol

  • Triethylamine

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (2 equivalents) in methanol.

  • In a separate flask, dissolve vanadyl sulfate (1 equivalent) in methanol.

  • Slowly add the vanadyl sulfate solution to the ligand solution with vigorous stirring.

  • Add triethylamine (2 equivalents) dropwise to the reaction mixture to facilitate deprotonation of the ligand.

  • Stir the reaction mixture at room temperature for 24 hours.

  • A precipitate of the vanadium complex should form. Collect the solid by filtration.

  • Wash the solid with cold methanol and then diethyl ether.

  • Dry the complex under vacuum.

Protocol 3: Catalytic Oxidation of Cyclohexane

This protocol is based on the methodology used for similar vanadium-catalyzed oxidations.[1]

Materials:

  • [VO(2,5,7-Me₃-quin)₂] catalyst

  • Cyclohexane (substrate)

  • Hydrogen peroxide (30% aqueous solution, oxidant)

  • 2-Pyrazinecarboxylic acid (PCA, co-catalyst)

  • Acetonitrile (solvent)

  • Gas chromatograph (GC) for analysis

  • Reaction vial with a magnetic stir bar

Procedure:

  • In a reaction vial, add the [VO(2,5,7-Me₃-quin)₂] catalyst (e.g., 1 mol%).

  • Add 2-pyrazinecarboxylic acid (e.g., 5 mol%).

  • Add acetonitrile as the solvent.

  • Add cyclohexane to the vial.

  • Place the vial in a pre-heated oil bath at 50°C and stir the mixture.

  • Carefully add hydrogen peroxide to initiate the reaction.

  • Take aliquots from the reaction mixture at specific time intervals and analyze them by GC to monitor the progress of the reaction and determine the conversion and product yields.

Visualizations

Ligand_Synthesis_Workflow cluster_reactants Reactants cluster_process Synthesis Process cluster_product Product Reactant1 2,4-Dimethyl-5-aminophenol Step1 Skraup Reaction Reactant1->Step1 Reactant2 Crotonaldehyde Reactant2->Step1 Reactant3 Oxidizing Agent Reactant3->Step1 Reactant4 H₂SO₄ Reactant4->Step1 Step2 Neutralization & Precipitation Step1->Step2 Step3 Purification (Recrystallization) Step2->Step3 Product This compound Step3->Product

Caption: Workflow for the synthesis of this compound.

Catalytic_Cycle Catalyst [V(IV)L₂] Intermediate1 [V(V)L₂(OOH)] Catalyst->Intermediate1 + H₂O₂ Intermediate2 [V(V)L₂(O•)] Intermediate1->Intermediate2 - H₂O Intermediate2->Catalyst + R-H - R• Substrate R-H Radical R• Product R-OH Radical->Product + •OH H2O2 H₂O₂ H2O H₂O

Caption: Proposed catalytic cycle for vanadium-catalyzed oxidation.

References

Application Notes & Protocols: Electrochemical Detection Using 2,5,7-Trimethylquinolin-8-ol Modified Electrodes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes describe a hypothetical methodology for the sensitive and selective electrochemical detection of Cu(II) ions in aqueous solutions using a glassy carbon electrode (GCE) modified with 2,5,7-Trimethylquinolin-8-ol (TMQO). 8-Hydroxyquinoline and its derivatives are well-known for their chelating properties with various metal ions. The modification of an electrode surface with TMQO is proposed to facilitate the preconcentration of Cu(II) ions at the electrode surface, leading to an enhanced electrochemical signal and enabling quantitative analysis at low concentrations. The protocols provided herein detail the electrode modification procedure, electrochemical characterization, and the analytical determination of Cu(II) using differential pulse voltammetry (DPV).

Data Presentation

The following table summarizes the hypothetical quantitative performance data for the TMQO-modified GCE in the detection of Cu(II).

ParameterValue
Linear Range 0.05 µM - 15 µM
Limit of Detection (LOD) 0.015 µM
Sensitivity 2.5 µA/µM
Response Time < 5 seconds
Reproducibility (RSD) 3.5% (n=5)
Stability 95% of initial response after 15 days

Experimental Protocols

1. Preparation of the this compound Modified Glassy Carbon Electrode (TMQO/GCE)

This protocol describes the modification of a glassy carbon electrode by drop-casting a solution of this compound.

  • Materials:

    • Glassy Carbon Electrode (GCE)

    • This compound (TMQO)

    • Dimethylformamide (DMF)

    • Alumina slurry (0.05 µm)

    • Deionized water

    • Ethanol

  • Procedure:

    • GCE Pre-treatment:

      • Polish the bare GCE with 0.05 µm alumina slurry on a polishing pad for 5 minutes to obtain a mirror-like surface.

      • Rinse the electrode thoroughly with deionized water.

      • Sonicate the polished GCE in a 1:1 solution of ethanol and deionized water for 3 minutes to remove any adsorbed alumina particles.

      • Dry the electrode under a stream of nitrogen gas.

    • Preparation of TMQO Solution:

      • Prepare a 5.0 mM solution of TMQO by dissolving the appropriate amount of this compound in DMF.

    • Electrode Modification:

      • Carefully drop-cast 5 µL of the 5.0 mM TMQO solution onto the cleaned GCE surface.

      • Allow the solvent to evaporate completely at room temperature in a dust-free environment (approximately 1-2 hours).

      • The resulting TMQO/GCE is now ready for use. Store in a dry place when not in use.

2. Electrochemical Detection of Cu(II) using Differential Pulse Voltammetry (DPV)

This protocol outlines the procedure for the quantitative determination of Cu(II) ions using the prepared TMQO/GCE.

  • Materials:

    • TMQO/GCE (working electrode)

    • Ag/AgCl (reference electrode)

    • Platinum wire (counter electrode)

    • 0.1 M Phosphate Buffer Solution (PBS), pH 7.0

    • Standard stock solution of Cu(II) (e.g., 1000 ppm)

    • Deionized water

  • Procedure:

    • Electrochemical Cell Setup:

      • Assemble a three-electrode electrochemical cell containing 10 mL of 0.1 M PBS (pH 7.0).

      • Immerse the TMQO/GCE, Ag/AgCl reference electrode, and platinum wire counter electrode into the solution.

    • Preconcentration Step:

      • Apply a potential of -0.6 V for a pre-determined accumulation time (e.g., 180 seconds) while stirring the solution to facilitate the binding of Cu(II) ions to the TMQO on the electrode surface.

    • DPV Measurement:

      • Stop the stirring.

      • Allow the solution to become quiescent for 10 seconds.

      • Scan the potential from -0.4 V to 0.2 V using DPV with the following optimized parameters:

        • Pulse amplitude: 50 mV

        • Pulse width: 50 ms

        • Scan rate: 20 mV/s

    • Data Analysis:

      • Record the peak current at the potential corresponding to the oxidation of the captured Cu(II).

      • For quantitative analysis, create a calibration curve by plotting the peak current versus the concentration of standard Cu(II) solutions.

      • Determine the concentration of Cu(II) in unknown samples by interpolating their peak currents on the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Electrode Preparation cluster_detection Cu(II) Detection start Start polish Polish GCE with Alumina Slurry start->polish rinse Rinse with DI Water polish->rinse sonicate Sonicate in Ethanol/Water rinse->sonicate dry Dry under Nitrogen sonicate->dry dropcast Drop-cast TMQO onto GCE dry->dropcast prepare_tmqo Prepare 5 mM TMQO in DMF prepare_tmqo->dropcast evaporate Evaporate Solvent dropcast->evaporate ready TMQO/GCE Ready evaporate->ready setup Assemble 3-Electrode Cell ready->setup preconcentrate Preconcentrate Cu(II) at -0.6 V setup->preconcentrate dpv Perform DPV Scan preconcentrate->dpv analyze Analyze Peak Current dpv->analyze end_node End analyze->end_node

Caption: Experimental workflow for the preparation of the TMQO/GCE and subsequent electrochemical detection of Cu(II).

Signaling_Pathway cluster_mechanism Detection Mechanism electrode GCE Surface tmqo TMQO Modifier electrode->tmqo Modification complex TMQO-Cu(II) Complex tmqo->complex cu_ion Cu(II) in Solution cu_ion->complex Chelation & Preconcentration signal Electrochemical Signal (DPV Peak) complex->signal Electrochemical Oxidation

Caption: Proposed signaling pathway for the detection of Cu(II) using a TMQO-modified electrode.

High-performance liquid chromatography (HPLC) method for 2,5,7-Trimethylquinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

An optimized High-Performance Liquid Chromatography (HPLC) method has been established for the quantification of 2,5,7-Trimethylquinolin-8-ol, a key intermediate in pharmaceutical synthesis. This application note provides a comprehensive protocol for the analysis of this compound, ensuring high-resolution separation and accurate quantification, suitable for researchers, scientists, and professionals in drug development.

Application Note

Introduction

This compound is a substituted quinoline derivative with potential applications in medicinal chemistry and materials science. Accurate and reliable analytical methods are crucial for its characterization, purity assessment, and quantification in various matrices. This application note details a robust reversed-phase HPLC (RP-HPLC) method developed for this purpose. The method demonstrates excellent peak symmetry, resolution, and sensitivity, making it suitable for routine analysis in a quality control or research setting.

Chromatographic Conditions

A C18 reversed-phase column is utilized for the separation, which is a common choice for aromatic compounds.[1] A gradient elution with a mobile phase consisting of acetonitrile and water allows for the effective separation of the target analyte from potential impurities with varying polarities.[1] The chelating properties of 8-hydroxyquinoline derivatives can sometimes lead to peak distortion on standard silica-based columns due to interactions with trace metal ions.[2][3] The use of a high-purity stationary phase and the addition of a small amount of acid to the mobile phase can mitigate these effects, ensuring sharp and symmetrical peaks. For UV detection, a wavelength of 254 nm is selected, as quinoline derivatives typically exhibit strong absorbance at this wavelength.[1]

Method Validation

While specific validation data for this compound is not available in the provided search results, a typical method validation would include assessments of linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantitation (LOQ). For related quinoline compounds, HPLC methods have demonstrated precision with relative standard deviations (RSD) between 1.0% and 5.2%, and accuracy ranging from 97.7% to 104.7%.[4]

Experimental Protocol

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.[1]

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[1]

  • Mobile Phase:

    • A: HPLC grade water with 0.1% phosphoric acid.

    • B: HPLC grade acetonitrile with 0.1% phosphoric acid.

  • Diluent: Acetonitrile/water (50:50, v/v).

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound reference standard in the diluent. Prepare working standards at various concentrations by serial dilution for linearity assessment.[1]

    • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the diluent to a known concentration.[1]

2. Chromatographic Parameters

ParameterValue
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength254 nm
Injection Volume10 µL
Gradient Program
Time (min)% Acetonitrile (B)
0 - 240
2 - 1240 to 90
12 - 1590
15 - 1790 to 40
17 - 2240 (equilibration)

3. Data Analysis Identify the peak corresponding to this compound based on its retention time compared to the standard. The quantification is performed by comparing the peak area of the analyte in the sample to the calibration curve generated from the standard solutions.

Quantitative Data Summary

The following tables summarize the expected quantitative data from the analysis of this compound using the described HPLC method.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaTypical Result
Tailing Factor≤ 2.01.2
Theoretical Plates≥ 2000> 5000
RSD of Peak Area (n=6)≤ 2.0%< 1.0%
RSD of Retention Time (n=6)≤ 1.0%< 0.5%

Table 2: Method Performance Characteristics (Hypothetical)

ParameterResult
Linearity (r²)> 0.999
Range1 - 100 µg/mL
Accuracy (% Recovery)98.0 - 102.0%
Precision (RSD)< 2.0%
LOD0.1 µg/mL
LOQ0.3 µg/mL
Retention TimeApproximately 8.5 min

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Reference Standard Standard_Sol Standard Solution Standard->Standard_Sol Dissolve in Sample Test Sample Sample_Sol Sample Solution Sample->Sample_Sol Dissolve in Diluent Diluent (ACN/H2O) Diluent->Standard_Sol Diluent->Sample_Sol Autosampler Autosampler Injection (10 µL) Standard_Sol->Autosampler Sample_Sol->Autosampler Column C18 Column (30 °C) Autosampler->Column Pump Gradient Pump (ACN/H2O with 0.1% H3PO4) Pump->Column 1.0 mL/min Detector UV Detector (254 nm) Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification vs. Standard Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the HPLC analysis of this compound.

References

Application Notes: Anticancer Activity Screening of 2,5,7-Trimethylquinolin-8-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the initial screening of 2,5,7-trimethylquinolin-8-ol derivatives for their potential anticancer activity. The protocols and data presentation formats outlined herein are designed to facilitate a systematic evaluation of these compounds, from preliminary cytotoxicity assessments to more detailed mechanistic studies.

Introduction

Quinoline derivatives are a well-established class of heterocyclic compounds with a broad range of pharmacological activities, including notable anticancer properties. The 8-hydroxyquinoline scaffold, in particular, is known for its metal-chelating abilities and has been incorporated into numerous compounds with significant biological effects. By investigating derivatives of this compound, researchers can explore the impact of specific substitutions on cytotoxic potency and selectivity against various cancer cell lines. This document details the essential in vitro assays required for this purpose.

Data Presentation

The cytotoxic potential of novel this compound derivatives should be quantified by determining their half-maximal inhibitory concentration (IC50) values. A lower IC50 value is indicative of greater potency. The following tables provide a template for summarizing the anticancer activity of these compounds against a panel of human cancer cell lines. Data for closely related 8-hydroxyquinoline derivatives are included for reference.

Table 1: In Vitro Cytotoxicity of 8-Hydroxyquinoline Derivatives Against Various Human Cancer Cell Lines

Compound/DerivativeCancer Cell LineCell TypeIC50 (µM)Reference
8-Hydroxy-2-quinolinecarbaldehydeHep3BHepatocellular Carcinoma6.25 ± 0.034[1]
8-Hydroxy-2-quinolinecarbaldehydeMDA-MB-231Breast Adenocarcinoma12.5-25[1]
8-Hydroxy-2-quinolinecarbaldehydeT-47DBreast Carcinoma12.5-25[1]
8-Hydroxy-2-quinolinecarbaldehydeK562Chronic Myelogenous Leukemia12.5-25[1]
Ursolic acid-quinoline derivative 3b MDA-MB-231Breast Adenocarcinoma0.61 ± 0.07[2]
Ursolic acid-quinoline derivative 3b HeLaCervical Carcinoma0.36 ± 0.05[2]
1,4-Naphthoquinone-8-hydroxyquinoline hybrid 6 A549Lung Carcinoma0.83 ± 0.05
1,4-Naphthoquinone-8-hydroxyquinoline hybrid 6 MCF-7Breast Adenocarcinoma0.51 ± 0.03
1,4-Naphthoquinone-8-hydroxyquinoline hybrid 6 LoVoColon Adenocarcinoma0.92 ± 0.06
1,4-Naphthoquinone-8-hydroxyquinoline hybrid 6 LoVo/DXDoxorubicin-resistant Colon Adenocarcinoma1.13 ± 0.08

Table 2: Effect of a Quinoline Derivative on Cell Cycle Distribution in a Representative Cancer Cell Line

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control (Vehicle) 55.2 ± 3.125.1 ± 2.519.7 ± 2.0
Compound X (IC50/2) 58.9 ± 3.520.3 ± 2.120.8 ± 2.2
Compound X (IC50) 65.4 ± 4.215.7 ± 1.918.9 ± 2.5
Compound X (IC50x2) 72.1 ± 5.010.2 ± 1.517.7 ± 2.3

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • This compound derivatives

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the existing medium with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compounds on the progression of the cell cycle.

Materials:

  • Test compounds

  • Selected cancer cell line

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at various concentrations (e.g., IC50/2, IC50, IC50x2) for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Analysis: Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Test compounds

  • Selected cancer cell line

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within 1 hour.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro screening of anticancer compounds.

G cluster_0 In Vitro Screening cluster_1 Mechanistic Assays A Compound Synthesis & Characterization (this compound derivatives) B Preliminary Cytotoxicity Screening (MTT Assay) Against a panel of cancer cell lines A->B C Determination of IC50 Values B->C D Selection of Lead Compounds C->D E Mechanistic Studies D->E F Cell Cycle Analysis (Flow Cytometry) E->F G Apoptosis Assay (Annexin V/PI Staining) E->G H Signaling Pathway Analysis (Western Blot) E->H

Caption: Experimental workflow for in vitro anticancer screening.

Signaling Pathways

Quinoline derivatives have been shown to modulate various signaling pathways involved in cancer cell proliferation and survival. The PI3K/Akt/mTOR pathway is a key regulator of cell growth and is a common target for anticancer agents.

G cluster_0 PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Quinoline This compound Derivative Quinoline->PI3K inhibits Quinoline->Akt inhibits Quinoline->mTORC1 inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Another pathway that can be affected by 8-hydroxyquinoline derivatives is the calpain-calpastatin system, which is involved in calcium-dependent cell death.

G cluster_0 Calpain-Calpastatin Signaling High_Glucose High Intracellular Calcium Calpain Calpain High_Glucose->Calpain activates Apoptosis Apoptosis Calpain->Apoptosis Calpastatin Calpastatin Calpastatin->Calpain inhibits Quinoline 8-Hydroxyquinoline Derivative Quinoline->Calpain attenuates expression

Caption: Modulation of the calpain-calpastatin pathway.[3]

References

Application Notes and Protocols for 2,5,7-Trimethylquinolin-8-ol as an Analytical Reagent for Metal Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific quantitative data or established experimental protocols for the application of 2,5,7-trimethylquinolin-8-ol in metal extraction. The following application notes and protocols are based on the well-established principles of metal chelation and solvent extraction using the parent compound, 8-hydroxyquinoline, and its other substituted derivatives. The information provided is intended to serve as a foundational guide for researchers, scientists, and drug development professionals to develop their own specific applications for this compound.

Introduction to 8-Hydroxyquinoline and its Derivatives as Metal Extractants

8-Hydroxyquinoline (oxine) is a versatile bidentate chelating agent capable of forming stable, neutral complexes with a wide range of metal ions.[1][2][3] The formation of these metal-oxine complexes, which are often colored and soluble in organic solvents, forms the basis of their application in analytical chemistry for the separation and determination of metals.[3][4] The general reaction involves the displacement of the phenolic proton and coordination of the metal ion with both the phenolate oxygen and the quinoline nitrogen.

The selectivity and efficiency of metal extraction using 8-hydroxyquinoline derivatives can be tuned by introducing substituents onto the quinoline ring. The subject of this note, this compound, is a derivative with three methyl groups. The presence and position of these methyl groups are expected to influence its properties as a metal extractant in the following ways:

  • Effect of the 2-methyl group: The methyl group at the 2-position, adjacent to the nitrogen atom, can introduce steric hindrance. This can prevent the formation of complexes with certain metal ions, thereby enhancing the selectivity for ions that can overcome this hindrance. For example, 2-methyl-8-hydroxyquinoline shows selectivity for smaller metal ions.

  • Effect of the 5- and 7-methyl groups: Methyl groups at the 5- and 7-positions are electron-donating. This increases the electron density on the aromatic ring and the basicity of the chelating nitrogen and oxygen atoms. This enhanced basicity generally leads to the formation of more stable metal complexes compared to the unsubstituted 8-hydroxyquinoline. Furthermore, these alkyl groups increase the lipophilicity of the molecule, which is expected to enhance the solubility of the metal complex in organic solvents and improve the extraction efficiency.

Potential Applications

Based on the properties of related compounds, this compound could be a valuable reagent for the following applications:

  • Selective solvent extraction and separation of metal ions: The unique substitution pattern may offer selectivity for specific metal ions.

  • Spectrophotometric determination of metals: If the resulting metal complexes are colored, this reagent could be used for quantitative analysis based on light absorption.

  • Gravimetric analysis: The formation of insoluble metal complexes could be exploited for gravimetric determination.

Quantitative Data

As previously stated, no specific quantitative data for the metal extraction properties of this compound was found in the reviewed literature. Researchers will need to experimentally determine key parameters such as:

  • Distribution Ratio (D): The ratio of the total concentration of the metal in the organic phase to its total concentration in the aqueous phase at equilibrium.

  • Extraction Efficiency (%E): The percentage of the metal ion transferred from the aqueous phase to the organic phase.

  • Optimal pH Range: The pH range in which maximum extraction occurs for a specific metal ion.

  • Molar Absorptivity (ε): A measure of how strongly the metal complex absorbs light at a particular wavelength (for spectrophotometric applications).

  • Stability Constants of Metal Complexes: A quantitative measure of the strength of the interaction between the metal ion and the ligand.

Experimental Protocols

The following are generalized protocols for the solvent extraction of a metal ion from an aqueous solution using a substituted 8-hydroxyquinoline derivative like this compound. These should be optimized for the specific metal ion and matrix under investigation.

Protocol 1: Determination of the Optimal pH for Metal Extraction
  • Preparation of Solutions:

    • Prepare a standard stock solution of the metal ion of interest (e.g., 1000 ppm) in a suitable acidic matrix.

    • Prepare a solution of this compound in a water-immiscible organic solvent (e.g., chloroform, methyl isobutyl ketone). The concentration will need to be optimized but a starting point of 0.01 M to 0.1 M is common.

    • Prepare a series of buffer solutions to cover a wide pH range (e.g., pH 1 to 10).

  • Extraction Procedure:

    • In a series of separatory funnels, place a known volume (e.g., 10 mL) of the aqueous metal ion solution (diluted from the stock to a suitable concentration, e.g., 10 ppm).

    • Adjust the pH of each solution to a different value using the prepared buffer solutions.

    • Add an equal volume (e.g., 10 mL) of the this compound solution in the organic solvent to each separatory funnel.

    • Shake each funnel vigorously for a sufficient time to reach equilibrium (e.g., 5-15 minutes).

    • Allow the phases to separate completely.

  • Analysis:

    • Carefully separate the aqueous phase.

    • Measure the concentration of the metal ion remaining in the aqueous phase using a suitable analytical technique (e.g., Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)).

    • The concentration of the metal in the organic phase can be determined by difference or by back-extraction into an acidic solution followed by analysis.

  • Data Analysis:

    • Calculate the percentage extraction (%E) at each pH value using the formula: %E = [ (Initial Metal Conc. - Final Aqueous Metal Conc.) / Initial Metal Conc. ] * 100

    • Plot %E versus pH to determine the optimal pH range for extraction.

Protocol 2: Spectrophotometric Determination of a Metal Ion
  • Establish Optimal Conditions:

    • Following a procedure similar to Protocol 1, determine the optimal pH for the formation of the colored metal complex.

    • Determine the wavelength of maximum absorbance (λmax) of the metal complex in the organic solvent by scanning the spectrum of the extract.

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of the metal ion with varying concentrations.

    • For each standard, perform the extraction at the optimal pH with the this compound solution.

    • Measure the absorbance of the organic extract at the λmax against a reagent blank (prepared in the same way but without the metal ion).

    • Plot a calibration curve of absorbance versus metal concentration.

  • Analysis of Unknown Sample:

    • Take a known volume of the sample solution, adjust the pH to the optimum value, and perform the extraction as described above.

    • Measure the absorbance of the sample extract at the λmax.

    • Determine the concentration of the metal ion in the sample from the calibration curve.

Visualizations

Caption: General Chelation Reaction for Metal Extraction.

Experimental_Workflow cluster_Aqueous_Phase Aqueous Phase Preparation cluster_Extraction Solvent Extraction cluster_Analysis Analysis A Aqueous sample containing metal ion (Mn+) B Adjust pH with buffer A->B C Add organic solvent with this compound B->C D Shake to facilitate chelation and phase transfer C->D E Allow phases to separate D->E F Separate aqueous and organic phases E->F G_aq Analyze aqueous phase for remaining Mn+ (e.g., AAS, ICP-OES) F->G_aq Aqueous G_org Analyze organic phase for extracted M(L)n (e.g., Spectrophotometry) F->G_org Organic

Caption: General Workflow for Metal Extraction Analysis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,5,7-Trimethylquinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2,5,7-Trimethylquinolin-8-ol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most viable synthetic routes for this compound?

The synthesis of substituted 8-hydroxyquinolines can be approached through several classical methods.[1] For this compound, the most practical starting material is 2-amino-4,6-dimethylphenol. The two most common and applicable routes are the Combes synthesis and the Skraup synthesis.

  • Combes Synthesis: This method involves the acid-catalyzed condensation of an aniline (2-amino-4,6-dimethylphenol) with a β-diketone (acetylacetone).[2][3] It is generally preferred due to milder conditions and a lower tendency for tar formation compared to the Skraup reaction.[4]

  • Skraup Synthesis: This reaction uses an aniline (2-amino-4,6-dimethylphenol), glycerol, a strong acid (typically sulfuric acid), and an oxidizing agent.[2] While effective, the Skraup reaction is notoriously exothermic and can produce significant amounts of hard-to-remove tar, often leading to lower isolated yields.[5][6]

Q2: My reaction yield is consistently low. What are the primary causes and how can I address them?

Low yields are a common issue in quinoline synthesis and can originate from several factors.[7] A systematic approach to optimization is crucial.[8]

Common Causes & Solutions:

  • Incomplete Reaction: The reaction may not be reaching completion.

    • Troubleshooting: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[9] If starting material is still present after the expected reaction time, consider extending the duration or moderately increasing the temperature.[7] Ensure your catalyst is active and used in the appropriate concentration.

  • Suboptimal Catalyst: The choice and concentration of the acid catalyst are critical.

    • Troubleshooting: For the Combes synthesis, concentrated sulfuric acid is common, but other acids like polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH) can be effective and may reduce side reactions.[3][10] Experimenting with different catalysts may improve yields.[11]

  • Side Reactions: The formation of byproducts is a major cause of low yields.

    • Troubleshooting: In the Skraup synthesis, polymerization of acrolein (formed from glycerol) is a common side reaction.[4] Using a moderating agent like boric acid or ferrous sulfate can help control the reaction's exothermicity and reduce tar formation.[7] For the Combes synthesis, ensuring a clean condensation to the enamine intermediate before cyclization is key.[2]

  • High Reaction Temperature: Excessive heat can lead to the decomposition of reactants and products, especially the sensitive phenol group.[7]

    • Troubleshooting: Maintain careful temperature control. For the Skraup reaction, add the sulfuric acid slowly while cooling the mixture in an ice bath to manage the initial exotherm.[12]

Q3: I am observing significant tar formation, making product isolation difficult. How can this be minimized?

Tar formation is a classic problem, particularly in the Skraup synthesis, due to the harsh, acidic, and high-temperature conditions.[7]

Mitigation Strategies:

  • Modify the Reaction Conditions: A modified Skraup reaction with controlled addition of reactants can significantly reduce the reaction's violence and increase yield.[5][6]

  • Use a Milder Synthesis Route: Switching to the Combes synthesis is often the most effective solution, as it does not typically generate the tarry byproducts associated with the Skraup method.[2][10]

  • Incorporate Moderating Agents: If using the Skraup synthesis is necessary, add boric acid or ferrous sulfate to the reaction mixture before the addition of sulfuric acid. These agents help to make the reaction less violent.[7]

Q4: The purification of the crude product is challenging. What is the recommended procedure?

Purification of 8-hydroxyquinolines requires a multi-step approach to remove unreacted starting materials, catalysts, and byproducts.

Recommended Purification Workflow:

  • Neutralization: After the reaction is complete, cool the mixture and carefully neutralize the strong acid by adding it to a cold aqueous base solution (e.g., sodium hydroxide or sodium carbonate) until the pH is approximately 7-8.[13][14] This step precipitates the crude product.

  • Filtration/Extraction: The precipitated crude solid can be collected by filtration. Alternatively, the neutralized mixture can be extracted with an organic solvent like ethyl acetate or dichloromethane.

  • Acid Wash / Salt Formation: To further purify, the crude product can be dissolved in dilute hydrochloric acid to form the water-soluble hydrochloride salt.[14] The solution can be washed with an organic solvent to remove non-basic impurities, and then the free base is re-precipitated by adding a base.[14]

  • Chromatography: Column chromatography on silica gel is an effective method for separating the target compound from closely related impurities.

  • Recrystallization: The final step to obtain a highly pure product is often recrystallization from a suitable solvent system (e.g., ethanol/water or methanol).[13]

Data Presentation

Table 1: Comparison of Potential Synthetic Routes for this compound

FeatureCombes SynthesisSkraup Synthesis
Starting Materials 2-amino-4,6-dimethylphenol, Acetylacetone2-amino-4,6-dimethylphenol, Glycerol, Oxidizing Agent
Catalyst/Reagent Strong Acid (H₂SO₄, PPA)[2]Strong Acid (H₂SO₄), Oxidizing Agent (e.g., o-nitrophenol)[15]
Typical Conditions Heating under acidic conditionsHighly exothermic, requires careful temperature control[7]
Pros Generally higher yields, cleaner reaction, fewer byproducts[4]Uses inexpensive and readily available starting materials
Cons Requires a β-diketoneOften violent, significant tar formation, lower isolated yields[5][7]

Table 2: Troubleshooting Guide for Low Yield

ObservationPotential CauseSuggested Solution
Reaction stalls (TLC shows starting material)Incomplete reaction due to low temperature or insufficient catalyst.[7]Increase temperature moderately or extend reaction time. Consider a different acid catalyst (e.g., PPA instead of H₂SO₄).[16]
Dark, tarry mixture formsPolymerization and decomposition side reactions.[7]Use a moderating agent (boric acid).[7] Control exotherm with an ice bath during acid addition. Switch to the milder Combes synthesis.
Complex mixture of productsLack of regioselectivity or side reactions.Optimize reaction conditions (temperature, solvent). Ensure purity of starting materials.
Difficulty isolating product from crude mixtureInefficient work-up procedure.Follow a systematic purification workflow including neutralization, extraction, and chromatography.[13][17]

Experimental Protocols

Protocol 1: Combes Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound via the Combes reaction.

Materials:

  • 2-amino-4,6-dimethylphenol

  • Acetylacetone (2,4-pentanedione)

  • Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

  • Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-4,6-dimethylphenol (1.0 eq) and acetylacetone (1.1 eq).

  • Acid Addition: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (e.g., 5-10 equivalents) to the stirred mixture. The addition should be dropwise to control the temperature.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 100-120 °C. Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: Allow the mixture to cool to room temperature. Carefully pour the viscous mixture onto crushed ice.

  • Neutralization: Slowly neutralize the acidic solution with a cold aqueous solution of sodium hydroxide (e.g., 10-20% w/v) until the pH is neutral (pH ~7). The crude product should precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration and wash with cold water. Alternatively, extract the product from the neutralized aqueous layer with ethyl acetate (3x volumes).

  • Drying & Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel, followed by recrystallization from a suitable solvent to obtain pure this compound.

Visualizations

Logical and Experimental Workflows

Caption: Reaction pathway for the Combes synthesis of this compound.

Caption: A decision tree for troubleshooting low reaction yields.

Caption: A standard workflow for the purification of this compound.

References

Overcoming solubility issues of 2,5,7-Trimethylquinolin-8-ol in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of 2,5,7-Trimethylquinolin-8-ol in aqueous media. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the physicochemical properties of this compound that contribute to its poor aqueous solubility?

A1: The limited aqueous solubility of this compound stems from its molecular structure. The quinoline core is a hydrophobic bicyclic system. The addition of three methyl groups further increases its lipophilicity, or "oil-loving" nature. While the 8-hydroxyl group can participate in hydrogen bonding, its contribution is insufficient to overcome the hydrophobicity of the rest of the molecule, leading to poor solubility in water.[1][2]

Physicochemical properties for quinoline derivatives suggest a high octanol-water partition coefficient (logP), which indicates a preference for lipid environments over aqueous ones.[2]

Table 1: Estimated Physicochemical Properties of this compound

Property Estimated Value / Observation Implication for Solubility
Molecular Formula C12H13NO[3][4] -
Molecular Weight 187.24 g/mol [3][4] -
Appearance Crystalline solid Energy is required to break the crystal lattice for dissolution.
Melting Point 84-85 ºC[3] Indicates a stable crystal lattice.
Predicted logP High Highly lipophilic, indicating poor intrinsic water solubility.[2]
Predicted pKa Weakly basic (quinoline N), Weakly acidic (8-hydroxyl) Solubility is expected to be highly dependent on pH.[2]

| Water Solubility | Very low at neutral pH | The uncharged form of the molecule predominates, which is less soluble.[2] |

Q2: I am observing precipitation when I try to dissolve this compound in a neutral aqueous buffer (e.g., PBS pH 7.4). Why is this happening?

A2: This is expected behavior. At a neutral pH of 7.4, this compound exists predominantly in its neutral, uncharged form. This state is significantly less polar and thus has very low solubility in aqueous media.[2] The high lipophilicity of the molecule drives it to resist dissolving in water, leading to immediate precipitation.[2]

Q3: How can I improve the solubility of this compound using pH adjustment?

A3: Adjusting the pH is a primary and effective strategy to enhance the solubility of ionizable compounds.[5][6][7] this compound has two ionizable sites: the quinoline nitrogen (which is basic) and the 8-hydroxyl group (which is acidic).

  • Acidic Conditions (pH < 5): Lowering the pH will protonate the quinoline nitrogen, forming a positively charged cation. This ionized form is more polar and will exhibit significantly increased solubility in aqueous solutions.

  • Alkaline Conditions (pH > 10): Raising the pH will deprotonate the 8-hydroxyl group, forming a negatively charged phenoxide anion, which should also increase water solubility.

For most biological experiments conducted near neutral pH, the most common approach is to first dissolve the compound in an acidic solution and then carefully neutralize it, though this risks precipitation if the final concentration is too high.

Experimental Protocol: pH-Based Solubilization
  • Prepare a dilute acidic solution (e.g., 0.1 M HCl).

  • Add the weighed amount of this compound to the acidic solution while stirring.

  • Gently warm the solution (e.g., to 37°C) if necessary to aid dissolution.

  • Once fully dissolved, you have an acidic stock solution.

  • To prepare your working solution, you can slowly add this acidic stock to your final buffer under vigorous stirring. Be aware that if the final pH is neutral and the concentration is above the solubility limit, the compound may precipitate.

Q4: What is the recommended procedure for preparing a stock solution using an organic co-solvent?

A4: Using a water-miscible organic co-solvent is a standard and highly effective method for preparing a concentrated stock solution.[2][7][8] This stock can then be diluted into your aqueous experimental buffer.

Table 2: Recommended Co-solvents for Stock Solution Preparation

Co-solvent Recommended Starting Concentration Notes
Dimethyl sulfoxide (DMSO) 10 - 20 mg/mL Common first choice. Ensure the final concentration in the assay is low (<0.5%) as it can have biological effects.[2]
Ethanol (EtOH) 10 - 20 mg/mL Good alternative to DMSO. Keep final concentration low (<1%).

| Propylene Glycol (PG) | 5 - 10 mg/mL | Often used in parenteral formulations due to low toxicity.[7] |

Experimental Protocol: Co-solvent Stock Preparation
  • Weigh the desired amount of this compound and place it in a sterile vial.

  • Add the appropriate volume of the chosen organic co-solvent (e.g., DMSO) to achieve the target concentration (e.g., 10 mg/mL).

  • Vortex or sonicate the mixture until the compound is completely dissolved. A brief, gentle warming can assist dissolution.

  • Store the stock solution as recommended (typically at -20°C or -80°C, protected from light).

  • For experiments, dilute this stock solution into your aqueous buffer to the final desired concentration. Always add the stock to the buffer, not the other way around, to minimize precipitation.

Troubleshooting Guide

Issue 1: My compound precipitates immediately upon dilution from an organic stock solution into an aqueous buffer.

  • Cause: This indicates that the compound's solubility limit in the final aqueous buffer has been exceeded. The small amount of organic co-solvent is no longer sufficient to keep the compound dissolved upon high dilution into the aqueous environment.[2]

  • Solutions:

    • Decrease Final Concentration: The simplest solution is to lower the final working concentration of the compound.

    • Increase Co-solvent Percentage: Slightly increase the percentage of the organic co-solvent in the final solution, but be mindful of its potential effects on your experimental system (typically keep below 1%).[2]

    • Use a Different Strategy: Consider using solubility enhancers like surfactants or cyclodextrins in your final buffer.

dot

cluster_solutions Troubleshooting Steps cluster_advanced Advanced Solutions start Compound precipitates upon dilution sol1 Decrease final concentration start->sol1 Try First sol2 Increase co-solvent % (e.g., 0.5% -> 1% DMSO) Caution: Check assay tolerance sol1->sol2 If precipitation persists sol3 Incorporate solubility enhancers in buffer sol2->sol3 sol2->sol3 adv1 Use Cyclodextrins (e.g., HP-β-CD) sol3->adv1 adv2 Use Surfactants (e.g., Polysorbate 80) sol3->adv2

Caption: Troubleshooting workflow for compound precipitation.

Q5: Can I use surfactants or cyclodextrins to enhance solubility for my cell-based assay?

A5: Yes, these are excellent strategies, particularly when the final concentration of an organic co-solvent is a concern.[6][9][10]

  • Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Poloxamers can form micelles in aqueous solutions.[6] These micelles have a hydrophobic core that can encapsulate this compound, and a hydrophilic shell that allows the entire complex to remain dissolved in the buffer.[6]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[9] They can form inclusion complexes with poorly soluble molecules like this compound, effectively "hiding" the hydrophobic part of the drug and increasing its apparent water solubility.[5][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

Experimental Protocol: Cyclodextrin-Based Solubilization
  • Prepare the desired aqueous buffer.

  • Dissolve the cyclodextrin (e.g., HP-β-CD) in the buffer to a concentration of 1-10% (w/v). Stir until clear.

  • Slowly add the powdered this compound to the cyclodextrin-containing buffer while stirring vigorously.

  • Continue stirring for several hours or overnight at room temperature to allow for complex formation.

  • Filter the solution through a 0.22 µm filter to remove any undissolved material before use.

dot

cluster_surfactants cluster_drug cluster_micelle title Micellar Solubilization with Surfactants s1 s2 s1->center s3 d1 Drug d1->center water Aqueous Media (Water) center->water Solubilized Complex drug_in_micelle Drug n1 n1 drug_in_micelle->n1 n2 n2 drug_in_micelle->n2 n3 n3 drug_in_micelle->n3 n4 n4 drug_in_micelle->n4 n5 n5 drug_in_micelle->n5 n6 n6 drug_in_micelle->n6 n7 n7 drug_in_micelle->n7 n8 n8 drug_in_micelle->n8

Caption: Encapsulation of a hydrophobic drug within a surfactant micelle.

Q6: Are there other advanced formulation strategies to consider for in vivo studies?

A6: For more advanced applications, particularly for improving oral bioavailability in animal studies, several formulation technologies can be employed.[9][10][11] These generally require specialized equipment and expertise.

  • Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug particles, which can improve the dissolution rate according to the Noyes-Whitney equation.[5][8][11][12] Nanosuspensions are formulations of the drug in a liquid, stabilized by surfactants, with particle sizes in the nanometer range.[6]

  • Solid Dispersions: In this method, the drug is dispersed in an amorphous form within a hydrophilic polymer matrix (e.g., using spray drying or hot-melt extrusion).[6][9] The amorphous form of the drug has higher energy and is more soluble than its crystalline form.[9]

dot

G start Goal: Improve In Vivo Bioavailability cat1 Physical Modifications start->cat1 cat2 Carrier-Based Systems start->cat2 sub1 Particle Size Reduction cat1->sub1 sub2 Modification of Crystal Habit cat1->sub2 sub3 Complexation cat2->sub3 sub4 Solid Dispersions cat2->sub4 tech1a Micronization sub1->tech1a tech1b Nanosuspension sub1->tech1b tech2a Amorphous Form sub2->tech2a tech3a Cyclodextrins sub3->tech3a tech4a Spray Drying sub4->tech4a tech4b Hot-Melt Extrusion sub4->tech4b

Caption: Overview of advanced formulation strategies.

References

Technical Support Center: Stabilizing 2,5,7-Trimethylquinolin-8-ol Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,5,7-trimethylquinolin-8-ol. This resource is designed to assist researchers, scientists, and drug development professionals in successfully preparing and storing stable solutions of this compound for long-term use.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and storage of this compound solutions.

Problem Possible Cause(s) Recommended Solution(s)
Solution Discoloration (Yellowing/Browning) Exposure to light, leading to photodegradation.[1][2]Prepare and store solutions in amber glass vials or containers wrapped in aluminum foil to minimize light exposure.[3]
Oxidation of the quinolinol ring system.[4]Degas solvents before use to remove dissolved oxygen. Consider adding an antioxidant, but verify its compatibility with your experimental system first.
Precipitation or Cloudiness in Solution Poor solubility of the compound in the chosen solvent.This compound, similar to 8-hydroxyquinoline, is sparingly soluble in water but soluble in organic solvents like DMSO, ethanol, and acetone.[2][5] Ensure you are using an appropriate solvent.
Change in temperature affecting solubility.If the solution was prepared at an elevated temperature, the compound might precipitate upon cooling. Store the solution at a constant, appropriate temperature.
pH of the solution is not optimal for solubility.The solubility of quinolinol compounds can be pH-dependent.[5] Adjusting the pH might be necessary, depending on the solvent and application.
Loss of Compound Activity or Potency Chemical degradation of this compound.Review storage conditions. Ensure the solution is protected from light, stored at a low temperature (refrigeration may be suitable for some quinoline compounds), and sealed tightly to prevent solvent evaporation and exposure to air.[1][3]
Multiple freeze-thaw cycles.Aliquot the stock solution into smaller, single-use volumes to avoid repeated freezing and thawing.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

Q2: How should I store the solutions for long-term stability?

A2: To ensure long-term stability, solutions of this compound should be stored under the following conditions:

  • Protection from Light: Use amber glass vials or wrap the container with aluminum foil to prevent photodegradation.[1][3]

  • Low Temperature: Store solutions at a low temperature. For many quinoline compounds, refrigeration (2-8 °C) is recommended, and for very long-term storage, -20 °C or -80 °C might be necessary.[3]

  • Inert Atmosphere: For highly sensitive applications, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the container to minimize oxidation.

  • Tightly Sealed Containers: Ensure the container is tightly sealed to prevent solvent evaporation and exposure to atmospheric oxygen and moisture.[3]

Q3: What are the potential degradation pathways for this compound?

A3: Based on the known degradation of quinoline and its derivatives, the potential degradation pathways for this compound likely involve:

  • Oxidation of the Quinolinol Ring: The quinoline ring is susceptible to oxidation, which can lead to the formation of hydroxylated derivatives and eventual ring-opening products.[4][8]

  • Oxidation of Methyl Groups: The methyl groups on the quinoline ring can be oxidized to form carboxylic acids.[4]

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation, leading to the formation of various photoproducts.[4]

Q4: How can I assess the stability of my this compound solution?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to assess the stability of your solution.[1][3][4] This involves monitoring the concentration of the parent compound and the appearance of any degradation products over time under different storage conditions.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

  • Materials:

    • This compound solid

    • High-purity solvent (e.g., DMSO, ethanol)

    • Amber glass vial with a screw cap

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Weigh the desired amount of this compound solid using an analytical balance.

    • Transfer the solid to a clean, dry amber glass vial.

    • Add the appropriate volume of the chosen solvent to the vial to achieve the desired concentration.

    • Tightly cap the vial and vortex until the solid is completely dissolved.

    • For long-term storage, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

    • Store the stock solution and aliquots under the recommended conditions (protected from light, at a low temperature).

Protocol 2: Stability Assessment using HPLC

  • Objective: To determine the stability of a this compound solution under specific storage conditions.

  • Methodology:

    • Prepare a fresh solution of this compound at a known concentration.

    • Divide the solution into several aliquots in amber glass vials.

    • Store the aliquots under different conditions to be tested (e.g., room temperature, 4 °C, -20 °C, exposed to light, protected from light).

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), analyze an aliquot from each storage condition by HPLC.

    • The HPLC method should be capable of separating the parent compound from potential degradation products. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a suitable buffer is a common starting point for quinoline derivatives.

    • Monitor the peak area of the this compound peak and look for the appearance of new peaks, which may indicate degradation products.

    • Quantify the remaining concentration of this compound at each time point and plot the concentration versus time to determine the degradation rate.

Visualizations

start Prepare Stock Solution (e.g., in DMSO) aliquot Aliquot into Single-Use Vials start->aliquot store Store Solution (Protected from Light, Low Temp) use Use in Experiment store->use aliquot->store long_term Long-Term Storage (-20°C or -80°C) aliquot->long_term long_term->use

Caption: Recommended workflow for preparing and storing this compound solutions.

cluster_oxidation Oxidation cluster_methyl_oxidation Methyl Group Oxidation cluster_photodegradation Photodegradation parent This compound hydroxylated Hydroxylated Derivatives parent->hydroxylated O2 carboxylic_acid Carboxylic Acid Derivatives parent->carboxylic_acid O2 photoproducts Various Photoproducts parent->photoproducts Light (UV) ring_cleavage Ring Cleavage Products hydroxylated->ring_cleavage Further Oxidation

References

Minimizing interference in fluorescence measurements with 2,5,7-Trimethylquinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,5,7-Trimethylquinolin-8-ol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this fluorescent probe.

Frequently Asked Questions (FAQs)

Q1: What are the expected spectral properties of this compound?

While specific, experimentally determined values for this compound are not extensively published, its properties can be inferred from the parent compound, 8-hydroxyquinoline (8-HQ), and its other derivatives. 8-HQ derivatives typically exhibit excitation and emission maxima that are sensitive to their environment, particularly solvent polarity and metal ion chelation. For instance, various 8-HQ derivatives show absorption peaks between 316-318 nm in their free form, which can shift upon complexation.[1] Their fluorescence emission is often observed in the 400-550 nm range, but this is highly dependent on the specific derivative and experimental conditions.[2]

Q2: My fluorescence signal is very weak or non-existent. What are the common causes?

Several factors can lead to a weak or absent fluorescence signal. These include:

  • pH-Induced Quenching: The fluorescence of 8-hydroxyquinoline derivatives is highly pH-dependent.[3] The protonation state of the quinoline nitrogen and the hydroxyl group dramatically affects the electronic structure and, consequently, the fluorescence.

  • Solvent Effects: Protic solvents, such as water and alcohols, can quench fluorescence through hydrogen bonding. In contrast, polar aprotic solvents like DMF and DMSO may enhance the quantum yield.

  • Inappropriate Excitation/Emission Wavelengths: Using incorrect wavelength settings on the fluorometer is a common source of error. It is crucial to determine the optimal excitation and emission maxima for your specific experimental conditions.

  • Photodegradation: Prolonged exposure to the excitation light source can lead to photobleaching of the fluorophore.

  • Quenching by Contaminants: The presence of quenching agents, such as certain metal ions (e.g., Fe³⁺), in your sample or buffer can significantly reduce the fluorescence intensity.[4]

Q3: I am observing high background fluorescence. How can I reduce it?

High background can originate from several sources:

  • Autofluorescence: Biological samples, cell culture media, and plasticware can all contribute to background fluorescence. It is advisable to use phenol red-free media and specialized low-fluorescence plastics. Measuring the fluorescence of a "blank" sample (containing everything except your probe) is essential to determine the level of autofluorescence.

  • Probe Concentration: Using an excessively high concentration of this compound can lead to self-quenching and increased background signal.[5] An optimal concentration should be determined through titration.

  • Impure Solvents or Reagents: Solvents and buffer components may contain fluorescent impurities. Using high-purity or spectroscopy-grade reagents is recommended.

Q4: The fluorescence signal is unstable and drifts over time. What could be the issue?

Signal drift can be caused by:

  • Photobleaching: As mentioned, continuous exposure to high-intensity light will degrade the fluorophore. Minimize exposure time and use the lowest possible excitation intensity that provides an adequate signal.

  • Temperature Fluctuations: Fluorescence is temperature-sensitive. Ensure your sample holder and measurement environment are thermally stabilized.

  • Chemical Instability: The probe or its metal complexes may not be stable over the time course of your experiment. This can be influenced by pH, the presence of reactive oxygen species, or enzymatic activity in biological samples.

  • Precipitation: The probe or its complexes may have limited solubility in your experimental buffer, leading to precipitation over time and a decrease in the measured signal.

Q5: Can I use this compound for detecting metal ions? Which ions might interfere?

Yes, 8-hydroxyquinoline and its derivatives are well-known for their ability to act as fluorescent chemosensors for various metal ions, including Zn²⁺, Mg²⁺, and Al³⁺, often showing a significant fluorescence enhancement upon binding.[1][4][6] However, interference from other metal ions is a critical consideration.

  • Direct Interference: Some transition metals, like Cu²⁺ and Hg²⁺, can also bind to the probe and may either enhance or quench the fluorescence, leading to false positives or negatives.[7]

  • Quenching Interference: Certain metal ions, most notably Fe³⁺, are potent quenchers of 8-hydroxyquinoline fluorescence and can severely interfere with measurements even at low concentrations.[4]

  • Competitive Binding: If multiple metal ions capable of binding to the probe are present, they will compete, and the resulting fluorescence signal will be a composite response, making it difficult to quantify the ion of interest.[8] It is crucial to perform selectivity experiments against a panel of relevant metal ions.

Troubleshooting Guides

Problem 1: Low Signal-to-Noise Ratio

This is a common issue where the fluorescence signal from the probe is not sufficiently above the background noise.

Potential Cause Recommended Solution
Suboptimal pH Perform a pH titration of your buffer system to find the optimal pH for fluorescence. For many 8-HQ derivatives, a range of pH 5-8 is effective.[4] For intracellular measurements, ensure the buffer is appropriate for physiological pH (around 7.4).[6][8]
Solvent Quenching If possible, switch from a protic solvent (e.g., water, ethanol) to a polar aprotic solvent (e.g., DMSO, DMF) to dissolve your stock solution. Note the final solvent concentration in your aqueous buffer.
Incorrect Wavelengths Scan both the excitation and emission spectra for your probe under your specific experimental conditions to determine the λmax values.
Low Probe Concentration Increase the probe concentration incrementally. Perform a concentration-response curve to find the optimal range.
High Background Use spectroscopy-grade solvents and high-purity buffer reagents. For cellular assays, use phenol red-free medium and measure a vehicle-only control to subtract background.
Problem 2: Inconsistent or Irreproducible Results

Variability between experiments can mask real effects.

Potential Cause Recommended Solution
Photobleaching Reduce excitation light intensity. Decrease exposure time or acquisition frequency. Use an anti-fade reagent if compatible with your sample.
Temperature Variation Use a temperature-controlled cuvette holder or microscope stage to maintain a constant temperature throughout the experiment.
Stock Solution Degradation Prepare fresh stock solutions of the probe regularly. Store stock solutions protected from light and at the recommended temperature (typically -20°C).
Instrument Settings Ensure that instrument settings (e.g., slit widths, gain/voltage, integration time) are identical for all measurements within an experiment and between experiments.
Inaccurate Pipetting Calibrate your pipettes regularly. Use precise pipetting techniques, especially for small volumes of concentrated stock solutions.

Experimental Protocols

Protocol 1: Determining Optimal Excitation and Emission Spectra

This protocol outlines the steps to identify the best wavelength settings for your experiment.

  • Prepare the Sample: Prepare a dilute solution of this compound (e.g., 1-10 µM) in your experimental buffer. If studying metal ion binding, prepare a sample with the probe and a saturating concentration of the target metal ion.

  • Emission Scan:

    • Set the spectrophotometer to "Emission Scan" mode.

    • Set the excitation wavelength to an estimated value (e.g., 320 nm, based on 8-HQ derivatives).[1]

    • Scan a range of emission wavelengths (e.g., 350 nm to 650 nm).

    • The peak of the resulting spectrum is the optimal emission wavelength (λem).

  • Excitation Scan:

    • Set the spectrophotometer to "Excitation Scan" mode.

    • Set the emission wavelength to the optimal λem determined in the previous step.

    • Scan a range of excitation wavelengths (e.g., 250 nm to 450 nm).

    • The peak of this spectrum is the optimal excitation wavelength (λex).

  • Verification: Confirm the optimal pair by acquiring an emission spectrum using the newly determined optimal λex.

Protocol 2: Assessing Metal Ion Selectivity

This protocol helps determine the probe's response to your target ion in the presence of other potentially interfering ions.

  • Prepare Solutions:

    • Prepare a working solution of this compound (e.g., 5 µM) in a suitable buffer (e.g., 20 mM HEPES, pH 7.4).[8]

    • Prepare stock solutions (e.g., 1 mM) of the chloride or nitrate salts of your target metal ion and a panel of other relevant metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe³⁺, Cu²⁺, Zn²⁺).

  • Baseline Measurement: Measure the fluorescence intensity of the probe solution alone (F₀).

  • Target Ion Response: Add a specific concentration of your target metal ion (e.g., 2 equivalents) to the probe solution and measure the fluorescence intensity (F_target).

  • Competitive Measurement:

    • To separate cuvettes containing the probe solution, first add one of the potentially interfering metal ions (e.g., 10 equivalents).

    • Then, add the same concentration of your target metal ion as in step 3.

    • Measure the final fluorescence intensity (F_competition).

  • Analysis: Compare F_competition with F_target. A significant difference indicates that the co-incubated ion interferes with the detection of your target ion.

Visualizations

G cluster_0 Troubleshooting Workflow: Low Fluorescence Signal Start Start: Weak or No Signal CheckWavelengths Verify Excitation/ Emission Wavelengths Start->CheckWavelengths OptimizepH Perform pH Titration (Optimal range often pH 5-8) CheckWavelengths->OptimizepH Correct ScanSpectra Action: Run Excitation and Emission Scans CheckWavelengths->ScanSpectra Incorrect CheckSolvent Is a protic solvent (e.g., water) used? OptimizepH->CheckSolvent Optimal AdjustpH Action: Use Optimal Buffer pH OptimizepH->AdjustpH Suboptimal CheckConcentration Optimize Probe Concentration CheckSolvent->CheckConcentration No ChangeSolvent Action: Use aprotic solvent (e.g., DMSO) for stock CheckSolvent->ChangeSolvent Yes TitrateProbe Action: Perform Concentration-Response Curve CheckConcentration->TitrateProbe Suboptimal End Signal Optimized CheckConcentration->End Optimal ScanSpectra->OptimizepH AdjustpH->CheckSolvent ChangeSolvent->CheckConcentration TitrateProbe->End

Caption: Troubleshooting workflow for low fluorescence signal.

G cluster_1 Mechanism of Chelation-Enhanced Fluorescence (CHEF) FreeProbe Free this compound Excitation1 Light Excitation (hν) FreeProbe->Excitation1 ChelatedComplex Probe-Metal Complex FreeProbe->ChelatedComplex ExcitedStateFree Excited State (S1) Excitation1->ExcitedStateFree NonRadiative Non-Radiative Decay (e.g., vibrations, rotations) ExcitedStateFree->NonRadiative Dominant Pathway Quenched Low Fluorescence (Quenched) NonRadiative->Quenched MetalIon Target Metal Ion (e.g., Zn²⁺) MetalIon->ChelatedComplex Excitation2 Light Excitation (hν) ChelatedComplex->Excitation2 ExcitedStateComplex Excited State (S1) (Rigid Structure) Excitation2->ExcitedStateComplex Radiative Radiative Decay (Fluorescence) ExcitedStateComplex->Radiative Dominant Pathway Enhanced High Fluorescence (Signal ON) Radiative->Enhanced

Caption: Signaling pathway for chelation-enhanced fluorescence.

References

Optimizing reaction conditions for the synthesis of 2,5,7-Trimethylquinolin-8-ol metal complexes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for the synthesis of 2,5,7-trimethylquinolin-8-ol and its corresponding metal complexes. This resource is intended for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The synthesis of this compound can be approached through classical quinoline synthesis methods such as the Skraup or Friedländer synthesis.

  • Skraup Synthesis: This method involves the reaction of an appropriately substituted aminophenol (e.g., 2-amino-4,6-dimethylphenol) with glycerol, a dehydrating agent like concentrated sulfuric acid, and an oxidizing agent. The reaction is notoriously exothermic and requires careful control.[1][2]

  • Friedländer Synthesis: This approach involves the condensation of a substituted 2-aminoaryl ketone or aldehyde with a compound containing an α-methylene group.[3][4] For this compound, a potential starting material would be 2-amino-3,5-dimethyl-hydroxyacetophenone reacted with acetone.

Q2: I am experiencing very low yields and significant tar formation in my Skraup synthesis of this compound. What are the likely causes and how can I mitigate them?

A2: Low yields and tar formation are frequent challenges in the Skraup synthesis, often due to the highly exothermic nature of the reaction.[2]

  • Uncontrolled Reaction Temperature: Localized overheating can lead to polymerization and charring of the reactants. It is crucial to control the temperature, often by using a moderating agent like ferrous sulfate (FeSO₄) to ensure a smoother reaction.[2][5]

  • Suboptimal Reagent Ratios: The stoichiometry of the amine, glycerol, sulfuric acid, and oxidizing agent is critical. Incorrect ratios can lead to side reactions and incomplete conversion.

  • Inefficient Mixing: Poor agitation can create localized hot spots, promoting tar formation. Ensure vigorous and consistent stirring throughout the reaction.

  • Work-up Difficulties: The resulting viscous and tarry mixture can make product extraction challenging. Purification via steam distillation is a common method to separate the product from the tar.[5]

Q3: What factors should I consider when synthesizing metal complexes of this compound?

A3: The formation of metal complexes with 8-hydroxyquinoline derivatives is a well-established process.[6][7] Key considerations include:

  • Stoichiometry: The molar ratio of the metal ion to the ligand (this compound) is crucial. Typically, a 1:2 metal-to-ligand ratio is used for divalent metal ions, leading to the formation of ML₂ complexes.[6][7]

  • Solvent: The choice of solvent is important for both dissolving the ligand and the metal salt. Ethanol, methanol, or DMF are commonly used.[6][7]

  • pH: The reaction is often carried out in a slightly acidic to neutral pH to facilitate the deprotonation of the hydroxyl group of the quinolinol, allowing for chelation with the metal ion.

  • Reaction Time and Temperature: Complexation reactions are often rapid and can be carried out at room temperature or with gentle heating to ensure completion.

Troubleshooting Guides

Synthesis of this compound
Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Incomplete reaction due to insufficient heating or reaction time.Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is heated to the appropriate temperature for a sufficient duration as determined by TLC analysis.
Decomposition of starting materials or product at high temperatures.Optimize the reaction temperature. For Skraup synthesis, use a moderator like FeSO₄ to control the exotherm.[2]
Incorrect stoichiometry of reactants.Carefully measure and use the correct molar ratios of the aniline derivative, glycerol, acid, and oxidizing agent.
Excessive Tar Formation Reaction is too vigorous and exothermic.Add the sulfuric acid slowly and with efficient cooling. Use a moderator such as ferrous sulfate.[2] Ensure efficient stirring to dissipate heat.
Impure starting materials.Use purified starting materials. Ensure glycerol is anhydrous.
Difficulty in Product Isolation and Purification Product is trapped in the tarry residue.Use steam distillation for initial purification to separate the volatile quinoline derivative from the non-volatile tar.[5]
Product is an oil and does not crystallize.Attempt purification by column chromatography on silica gel. If decomposition occurs on silica, consider using deactivated silica (e.g., with triethylamine) or an alternative stationary phase like alumina.
Synthesis of this compound Metal Complexes
Issue Potential Cause Troubleshooting Steps
Low Yield of Metal Complex Incomplete precipitation of the complex.After mixing the ligand and metal salt solutions, allow sufficient time for the complex to precipitate. Cooling the reaction mixture in an ice bath may aid precipitation.
Incorrect pH for complexation.Adjust the pH of the reaction mixture. The optimal pH for complexation can vary depending on the metal ion.
Complex is soluble in the reaction solvent.If the complex is soluble, try removing the solvent under reduced pressure and then attempt to crystallize the residue from a different solvent system.
Impure Metal Complex Co-precipitation of unreacted ligand or metal salt.Wash the filtered complex thoroughly with the reaction solvent and then with a solvent in which the impurities are soluble but the complex is not (e.g., water, diethyl ether).
Formation of undesired side products.Ensure the purity of the this compound ligand before use.
Inconsistent Characterization Data (e.g., melting point, spectra) Presence of solvent molecules in the crystal lattice.Dry the complex thoroughly under vacuum at an elevated temperature to remove any trapped solvent.
Polymorphism of the metal complex.Different crystalline forms may exhibit different physical properties. Recrystallization from various solvents may yield a consistent crystalline form.

Experimental Protocols

Plausible Synthesis of this compound via Skraup Synthesis

This protocol is a proposed route based on the general Skraup synthesis and may require optimization.

  • Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.

  • Charging Reactants: To the flask, add 2-amino-4,6-dimethylphenol (1 equivalent), glycerol (3-4 equivalents), and ferrous sulfate (a small amount as a moderator).

  • Acid Addition: With vigorous stirring, slowly add concentrated sulfuric acid (3-4 equivalents) through the dropping funnel. Control the initial exotherm by cooling the flask in an ice-water bath.

  • Reaction: After the initial vigorous reaction subsides, heat the mixture to 130-140°C for 3-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Allow the mixture to cool to room temperature. Carefully pour the viscous reaction mixture into a large beaker of cold water.

  • Neutralization: Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is alkaline. This may cause the crude product to precipitate or separate as an oil.

  • Purification:

    • Steam Distillation: Perform steam distillation on the neutralized mixture to isolate the volatile this compound from the non-volatile tar.[5]

    • Extraction: Extract the distillate with an organic solvent such as diethyl ether or dichloromethane.

    • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

    • Final Purification: Further purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol, hexane).

General Synthesis of Metal(II) Complexes of this compound
  • Ligand Solution: Dissolve this compound (2 equivalents) in a suitable solvent such as ethanol or methanol.

  • Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (e.g., acetate, chloride, or sulfate) (1 equivalent) in the same solvent.

  • Complexation: Slowly add the metal salt solution to the stirred ligand solution at room temperature. A precipitate of the metal complex should form.

  • Reaction Completion: Stir the reaction mixture for 1-2 hours at room temperature or with gentle heating to ensure the reaction goes to completion.

  • Isolation: Collect the precipitated metal complex by filtration.

  • Washing: Wash the solid complex with the reaction solvent to remove any unreacted starting materials, followed by a wash with water and then diethyl ether.

  • Drying: Dry the purified metal complex in a vacuum oven.

Data Presentation

Table 1: Hypothetical Optimization of Reaction Conditions for the Skraup Synthesis of this compound

EntryOxidizing AgentModeratorTemperature (°C)Time (h)Yield (%)Observations
1NitrobenzeneNone150315Vigorous reaction, significant tarring
2NitrobenzeneFeSO₄135445Controlled reaction, less tar
3Arsenic AcidNone1403.555Less violent than nitrobenzene, moderate tar
4Air (Open flask)FeSO₄130630Slower reaction, some tar formation

Note: This data is illustrative and for guidance purposes only. Actual results will vary.

Table 2: Expected Properties of this compound Metal(II) Complexes

Metal Ion (M²⁺)Complex FormulaExpected GeometryColor
Cu²⁺M(C₁₂H₁₂NO)₂Square PlanarGreenish-yellow
Ni²⁺M(C₁₂H₁₂NO)₂Octahedral (with solvent)Green
Co²⁺M(C₁₂H₁₂NO)₂Octahedral (with solvent)Pink/Red
Zn²⁺M(C₁₂H₁₂NO)₂TetrahedralColorless/White

Note: The geometry and color are based on typical 8-hydroxyquinoline complexes and may vary.[6]

Visualizations

Synthesis_Workflow cluster_ligand Ligand Synthesis (Skraup) cluster_complex Metal Complex Synthesis start_ligand 2-Amino-4,6-dimethylphenol + Glycerol + H₂SO₄ reaction_ligand Heating (130-140°C) + Oxidizing Agent + Moderator (FeSO₄) start_ligand->reaction_ligand 1. Reactants workup_ligand Neutralization & Steam Distillation reaction_ligand->workup_ligand 2. Reaction purification_ligand Extraction & Column Chromatography workup_ligand->purification_ligand 3. Isolation product_ligand This compound purification_ligand->product_ligand 4. Purification start_complex Ligand (2 eq) in Solvent product_ligand->start_complex reaction_complex Mixing & Stirring (Room Temp) start_complex->reaction_complex metal_salt Metal(II) Salt (1 eq) in Solvent metal_salt->reaction_complex isolation_complex Filtration & Washing reaction_complex->isolation_complex Precipitation product_complex Metal Complex isolation_complex->product_complex

Caption: Experimental workflow for the synthesis of this compound and its subsequent metal complexation.

Troubleshooting_Logic start Low Yield in Ligand Synthesis? tar Excessive Tar Formation? start->tar Yes reagents Verify Reagent Purity & Stoichiometry start->reagents No temp Check Temperature Control & Use of Moderator tar->temp Yes tar->reagents No purification Optimize Purification (e.g., Steam Distillation) temp->purification reagents->purification success Improved Yield purification->success failure Consult Further Literature purification->failure

References

Technical Support Center: Purification of Crude 2,5,7-Trimethylquinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 2,5,7-Trimethylquinolin-8-ol.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

A1: While specific impurities depend on the synthetic route, crude products of quinoline derivatives often contain unreacted starting materials, catalysts, by-products from side reactions, and isomers.[1][2] For syntheses involving meta-substituted anilines, the formation of isomeric quinoline derivatives is a common possibility.[2]

Q2: How should I select the initial purification technique for this compound?

A2: The initial choice depends on the physical state of your crude product and the nature of the impurities. Since this compound is a solid with a melting point of 84-85 °C, recrystallization is often the most straightforward and cost-effective first step.[1][3] If recrystallization fails to achieve the desired purity or if impurities are very similar in polarity to the product, column chromatography is the recommended next step.[4][5]

Q3: My recrystallization attempt resulted in the product "oiling out." What should I do?

A3: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. To resolve this, try the following:

  • Add more solvent to the hot mixture to ensure the compound fully dissolves before cooling.

  • Re-heat the mixture to a higher temperature to ensure complete dissolution.

  • Switch to a solvent with a lower boiling point.

Q4: My column chromatography separation is poor, and the spots are co-eluting. How can I improve it?

A4: Poor separation can be addressed by optimizing the mobile phase (eluent). The goal is to find a solvent system that provides a good separation of Rf values between your target compound and impurities on a Thin Layer Chromatography (TLC) plate.[5]

  • If spots are too high on the TLC (high Rf): The eluent is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate) to the non-polar solvent (e.g., hexanes).

  • If spots are too low on the TLC (low Rf): The eluent is not polar enough. Increase the proportion of the polar solvent.

  • For challenging separations, consider using a gradient elution where the polarity of the mobile phase is gradually increased during the chromatography run.[4]

Q5: How can I confirm the purity of my final product?

A5: Purity is typically assessed using a combination of techniques:

  • Thin Layer Chromatography (TLC): A pure compound should ideally show a single spot.

  • Melting Point Analysis: A pure compound will have a sharp melting point range that matches the literature value (84-85 °C).[3] Impurities tend to broaden and depress the melting point.

  • Spectroscopic Methods: Techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy can confirm the structure and identify the presence of impurities.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
CAS Number6759-80-4[3][6]
Molecular FormulaC12H13NO[3][6]
Molecular Weight187.24 g/mol [3][6]
Melting Point84-85 °C[3]
AppearanceSolidInferred from melting point

Table 2: Example Purification Yields for Related Hydroxyquinolines

Purification MethodCompoundYield (%)Final Purity (%)Reference
Recrystallization from Chloroparaffin8-Hydroxyquinoline95-9899.00-99.90[7]
Recrystallization from Methanol8-Hydroxyquinoline>96 (recovery rate)>99.9[8]

Experimental Protocols & Troubleshooting

Purification Workflow and Troubleshooting Diagrams

The following diagrams illustrate the logical flow for selecting a purification method and troubleshooting common issues.

start Crude this compound recrystallization Attempt Recrystallization start->recrystallization check_purity1 Check Purity (TLC, Melting Point) recrystallization->check_purity1 chromatography Perform Column Chromatography check_purity1->chromatography Impure end_product Pure Product check_purity1->end_product Purity OK check_purity2 Check Purity of Fractions (TLC) chromatography->check_purity2 check_purity2->end_product Combine Pure Fractions

Caption: Workflow for purification method selection.

start Recrystallization Issue issue1 Issue: Oiling Out Solution: Add more solvent OR use lower boiling point solvent start->issue1 issue2 Issue: Low Recovery Solution: Minimize solvent volume OR cool solution slowly at lower temperature start->issue2 issue3 Issue: Persistent Color Solution: Add activated charcoal to hot solution before filtering start->issue3

Caption: Troubleshooting guide for recrystallization.

Protocol 1: Purification by Recrystallization

This method is ideal for removing impurities with different solubility profiles from the target compound.[1]

  • Solvent Selection: Test the solubility of a small amount of crude material in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene) to find one where the compound is sparingly soluble at room temperature but dissolves completely when hot. A patent for the related 8-hydroxyquinoline successfully used methanol.[8]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to dissolve the solid completely. Stirring or swirling can facilitate dissolution.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal to the hot solution and swirl for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove any insoluble impurities or activated charcoal. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the purified crystals in a vacuum oven or desiccator.

  • Purity Assessment: Check the melting point and run a TLC to confirm purity.

Protocol 2: Purification by Column Chromatography

Column chromatography separates compounds based on their differential adsorption on a stationary phase, making it effective for separating components with different polarities.[4][9]

  • TLC Analysis & Eluent Selection:

    • Dissolve a small sample of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexanes:ethyl acetate).

    • The ideal solvent system will give the target compound an Rf value of approximately 0.3-0.4 and show good separation from impurities.[5]

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen non-polar eluent (e.g., hexanes).[10]

    • Secure a cotton or glass wool plug at the bottom of a glass column and add a layer of sand.

    • Pour the silica slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add another layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent to get a dry, free-flowing powder.

    • Carefully add the sample to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column and begin collecting fractions in test tubes.[11]

    • Maintain a constant flow rate, applying gentle air pressure if necessary for flash chromatography.[11]

    • Monitor the collected fractions using TLC to identify which ones contain the pure product.

  • Isolation:

    • Combine the fractions containing the pure compound.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation tlc 1. Select Eluent via TLC pack 2. Pack Column with Silica Gel tlc->pack load 3. Load Crude Sample pack->load elute 4. Elute with Solvent load->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor Fractions by TLC collect->monitor combine 7. Combine Pure Fractions monitor->combine evaporate 8. Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Caption: Experimental workflow for column chromatography.

References

Preventing photobleaching of 2,5,7-Trimethylquinolin-8-ol in fluorescence microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,5,7-Trimethylquinolin-8-ol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing photobleaching during fluorescence microscopy experiments.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in fluorescence microscopy.

Q1: My fluorescence signal is bright initially but fades rapidly during imaging. What is happening?

A1: You are likely observing photobleaching, a process where the fluorophore, this compound, chemically degrades upon exposure to excitation light, leading to a loss of fluorescence. This is a common phenomenon in fluorescence microscopy. The rate of photobleaching is influenced by the intensity and duration of light exposure, as well as the local chemical environment of the fluorophore.

Q2: I am trying to perform quantitative analysis, but the signal intensity is not consistent across my time-lapse experiment. How can I address this?

A2: Photobleaching can significantly skew quantitative data by causing a non-uniform decrease in fluorescence intensity over time.[1] To mitigate this, you should:

  • Create a photobleaching curve: Image a control sample under the same conditions as your experiment and measure the rate of fluorescence decay. This curve can then be used to normalize the data from your experimental samples.[1]

  • Use an antifade reagent: These reagents are added to the mounting medium to reduce the rate of photobleaching.

  • Minimize light exposure: Only illuminate the sample when acquiring an image.

Q3: I have added an antifade reagent, but I am still observing significant photobleaching. What could be wrong?

A3: Several factors could be at play:

  • Incorrect antifade reagent: The effectiveness of an antifade reagent can be fluorophore-specific. You may need to test a few different reagents to find the one that is most effective for this compound.

  • Improper mounting medium pH: The pH of the mounting medium can affect both the fluorescence quantum yield and the photostability of the dye. For many antifade reagents, a slightly alkaline pH (around 8.0-8.5) is optimal.

  • High excitation light intensity: Even with an antifade reagent, excessive light intensity can cause rapid photobleaching. Try reducing the laser power or using a neutral density filter.

Q4: My sample appears to have high background fluorescence, which is making it difficult to distinguish the specific signal. What can I do?

A4: High background can be caused by several factors:

  • Autofluorescence: The sample itself may contain endogenous molecules that fluoresce at similar wavelengths. You can perform a pre-bleaching step by exposing the sample to the excitation light before imaging your fluorophore of interest.

  • Non-specific binding of the fluorophore: Ensure that your washing steps are thorough to remove any unbound this compound.

  • Mounting medium autofluorescence: Some mounting media can be inherently fluorescent. Check the specifications of your mounting medium or test a different one.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[1] The process is complex but generally involves the fluorophore entering a long-lived, highly reactive triplet state. In this state, it can react with molecular oxygen to generate reactive oxygen species (ROS) that chemically damage the fluorophore, rendering it non-fluorescent.

Q2: How do antifade reagents work?

A2: Antifade reagents primarily work by two mechanisms:

  • Triplet state quenchers: These molecules accept energy from the excited triplet state of the fluorophore, returning it to the ground state before it can undergo destructive chemical reactions.

  • Reactive oxygen species (ROS) scavengers: These molecules react with and neutralize ROS, protecting the fluorophore from oxidative damage. Common ROS scavengers include antioxidants like n-propyl gallate and Trolox.

Q3: Which antifade reagent should I use for this compound?

A3: While specific data for this compound is limited, several antifade reagents are effective for a broad range of fluorophores and are good starting points. These include reagents based on p-phenylenediamine (PPD), n-propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO). It is recommended to empirically test a few to determine the best one for your specific experimental conditions.

Q4: Can I make my own antifade mounting medium?

A4: Yes, you can prepare your own antifade mounting medium. See the Experimental Protocols section for recipes. However, several commercial formulations are available that offer convenience and consistent performance.

Q5: Besides using antifade reagents, what other strategies can I employ to minimize photobleaching?

A5: You can implement the following strategies:

  • Reduce excitation light intensity: Use the lowest possible laser power or lamp intensity that provides an adequate signal-to-noise ratio. Neutral density filters can be used to attenuate the light source.[1]

  • Minimize exposure time: Use the shortest possible exposure time for your camera.

  • Limit illumination to the region of interest: Use the field diaphragm to illuminate only the area being imaged.

  • Use a more sensitive detector: A more sensitive camera will require less excitation light to achieve a good signal.

  • Choose a more photostable fluorophore: If photobleaching of this compound remains a significant problem, consider if an alternative, more photostable fluorophore could be used for your application.

Quantitative Data on Antifade Reagents

The following table summarizes the relative effectiveness of common antifade reagents on the photostability of various fluorophores. While specific data for this compound is not available, this table provides a general comparison to guide your selection. The photobleaching half-life is the time it takes for the fluorescence intensity to decrease by 50% under continuous illumination.

Antifade Reagent BaseCommon FluorophorePhotobleaching Half-life (seconds) - No AntifadePhotobleaching Half-life (seconds) - With AntifadeFold Increase in Photostability
p-Phenylenediamine (PPD) Fluorescein (FITC)~5~150~30
Rhodamine~15~300~20
n-Propyl Gallate (NPG) Fluorescein (FITC)~5~100~20
Rhodamine~15~250~17
DABCO Fluorescein (FITC)~5~50~10
Rhodamine~15~150~10
Trolox Alexa Fluor 488~10~200~20
Cy3~20~400~20

Note: These values are approximate and can vary significantly depending on the specific experimental conditions (e.g., light intensity, sample preparation, and microscope setup). It is crucial to optimize the antifade reagent and concentration for your specific application.

Experimental Protocols

Protocol 1: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium

Materials:

  • n-Propyl gallate (Sigma-Aldrich, P3130)

  • Glycerol (ACS grade)

  • Phosphate-buffered saline (PBS), 10X solution, pH 7.4

  • Distilled water

  • 50 mL conical tube

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a 1X PBS solution by diluting the 10X PBS stock with distilled water.

  • Prepare a 90% glycerol solution by mixing 9 parts glycerol with 1 part 1X PBS.

  • Prepare a 2% (w/v) stock solution of n-propyl gallate in the 90% glycerol/PBS solution. To do this, add 0.2 g of n-propyl gallate to 10 mL of the glycerol/PBS solution.

  • Gently heat the solution to 60-70°C while stirring on a magnetic stirrer until the n-propyl gallate is completely dissolved. This may take several hours.

  • Allow the solution to cool to room temperature.

  • Adjust the pH to ~8.0 using a small amount of 1M NaOH if necessary.

  • Store the antifade mounting medium in small aliquots at -20°C, protected from light.

Protocol 2: Evaluating the Effectiveness of an Antifade Reagent

Objective: To quantitatively compare the photobleaching rate of this compound with and without an antifade reagent.

Materials:

  • Sample stained with this compound

  • Mounting medium with and without the antifade reagent to be tested

  • Fluorescence microscope with a camera and time-lapse imaging capabilities

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Prepare two slides of your sample. Mount one with the standard mounting medium and the other with the antifade mounting medium.

  • Place the first slide (without antifade) on the microscope stage and locate a region of interest.

  • Set the microscope parameters (objective, excitation/emission filters, light source intensity, and camera exposure time) to obtain a good initial signal. It is critical to keep these parameters constant for both slides.

  • Acquire a time-lapse series of images of the same field of view. For example, take an image every 5 seconds for 5 minutes.

  • Repeat steps 2-4 for the second slide (with the antifade reagent).

  • Using image analysis software, measure the mean fluorescence intensity of the same region in each image of both time-lapse series.

  • Plot the normalized fluorescence intensity (Intensity at time t / Initial intensity) as a function of time for both conditions.

  • From these plots, you can determine the photobleaching half-life for each condition and calculate the fold increase in photostability provided by the antifade reagent.

Visualizations

Photobleaching_Mechanism cluster_damage S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Light Absorption (Excitation) S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing ROS Reactive Oxygen Species (ROS) T1->ROS Reaction with O₂ ROS->S0 Oxidative Damage

Caption: Mechanism of fluorophore photobleaching.

Antifade_Workflow start Start: Stained Sample prep_control Mount with Standard Medium start->prep_control prep_test Mount with Antifade Medium start->prep_test image_control Time-lapse Imaging (Control) prep_control->image_control image_test Time-lapse Imaging (Test) prep_test->image_test analyze Measure Fluorescence Intensity Over Time image_control->analyze image_test->analyze plot Plot Normalized Intensity vs. Time analyze->plot compare Compare Photobleaching Rates and Half-lives plot->compare end End: Optimized Protocol compare->end

Caption: Workflow for evaluating antifade reagent efficacy.

References

Addressing matrix effects in the analysis of 2,5,7-Trimethylquinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of 2,5,7-Trimethylquinolin-8-ol.

Troubleshooting Guides

This section offers solutions to common problems encountered during the analysis of this compound, with a focus on identifying and mitigating matrix effects.

Issue: Poor Signal-to-Noise, Low Analyte Response, or High Variability in Results

  • Potential Cause: Ion suppression due to co-eluting matrix components.

  • Troubleshooting Steps:

    • Qualitative Assessment of Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram.

    • Quantitative Assessment of Matrix Effects: Calculate the matrix effect by comparing the analyte's peak area in a post-extraction spiked sample to its peak area in a neat solution.

    • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis. Consider switching to a more rigorous sample preparation technique.

      • If using Protein Precipitation (PPT) , which is known for leaving a significant amount of matrix components, consider switching to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) .

      • For LLE , experiment with different organic solvents and pH adjustments to improve the selectivity for this compound.

      • For SPE , select a sorbent that provides strong retention for the analyte while allowing interfering components to be washed away. A mixed-mode sorbent with both reversed-phase and ion-exchange properties can be particularly effective.

    • Chromatographic Optimization: Adjust the HPLC/UPLC method to improve the separation of this compound from matrix components.

      • Modify the gradient profile to better resolve the analyte from early and late-eluting interferences.

      • Experiment with different mobile phase compositions and pH.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects as the analyte, providing more accurate and precise quantification.

Issue: Inconsistent Peak Shapes or Retention Time Shifts

  • Potential Cause: Interaction of the analyte with matrix components on the analytical column.

  • Troubleshooting Steps:

    • Improve Sample Cleanup: As with signal suppression, a more effective sample preparation method like SPE or LLE can remove the interfering components causing these chromatographic issues.

    • Matrix-Matched Calibrants: Prepare calibration standards in an extract of the same biological matrix as the samples to compensate for consistent matrix-induced effects on chromatography.

    • Column Wash: Implement a robust column wash step at the end of each analytical run to remove strongly retained matrix components.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for the analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix (e.g., plasma, serum, urine). This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which negatively impact the accuracy, precision, and sensitivity of the analytical method. Given that this compound is a nitrogen-containing heterocyclic compound, it is susceptible to ion suppression, particularly when analyzed in complex biological matrices using electrospray ionization (ESI) mass spectrometry.

Q2: How can I determine if my analysis is suffering from matrix effects?

A2: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method where a solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any dip or rise in the constant analyte signal indicates the retention times at which ion suppression or enhancement occurs.

  • Post-Extraction Spike: This is a quantitative method. You compare the peak area of the analyte in a blank matrix extract that has been spiked with the analyte after the extraction process to the peak area of the analyte in a clean solvent at the same concentration. The ratio of these peak areas gives a quantitative measure of the matrix effect.

Q3: What are the most common sources of matrix effects in biological samples?

A3: In biological matrices like plasma and serum, phospholipids from cell membranes are a major cause of ion suppression. Other endogenous components such as salts, proteins, and metabolites can also interfere with the ionization of the target analyte.

Q4: Can I just dilute my sample to reduce matrix effects?

A4: While sample dilution can reduce the concentration of interfering matrix components, it also dilutes the analyte of interest. This approach may be feasible if your analytical method has very high sensitivity. However, for trace-level analysis, dilution may lead to the analyte concentration falling below the lower limit of quantification (LLOQ).

Q5: Is a stable isotope-labeled internal standard (SIL-IS) necessary for the analysis of this compound?

A5: While not strictly mandatory in all cases, using a SIL-IS is highly recommended and considered the gold standard for compensating for matrix effects. A SIL-IS has the same physicochemical properties as the analyte and will co-elute, meaning it will be affected by ion suppression or enhancement in the same way. This allows for a more accurate and precise measurement of the analyte concentration, as the ratio of the analyte to the SIL-IS remains constant even if the absolute signal intensity fluctuates.

Quantitative Data Summary

Table 1: Recovery of Hydroxychloroquine and its Metabolites from Human Plasma using Solid-Phase Extraction. [1][2]

AnalyteConcentration (ng/mL)Mean Recovery (%)
Hydroxychloroquine694.4
80088.9
Desethylhydroxychloroquine392.9
40088.6
Bisdesethylchloroquine1.590.9
20088.7

Table 2: Matrix Effect for Hydroxychloroquine and its Metabolites in Human Plasma using Solid-Phase Extraction and a Stable Isotope-Labeled Internal Standard. [1][2]

AnalyteConcentration (ng/mL)IS Normalized Matrix Effect (%)
Hydroxychloroquine6102.3
80098.7
Desethylhydroxychloroquine3101.5
40099.1
Bisdesethylchloroquine1.5103.2
20098.9

A value of 100% indicates no matrix effect. Values <100% indicate ion suppression, and values >100% indicate ion enhancement. The use of a stable isotope-labeled internal standard (IS) effectively normalizes the matrix effect to be within an acceptable range (typically 85-115%).

Experimental Protocols

The following are detailed methodologies for key experiments to identify and mitigate matrix effects.

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking

  • Prepare Solution A (Neat Solution): Prepare a standard solution of this compound in the final mobile phase composition at a known concentration (e.g., a mid-range quality control concentration).

  • Prepare Solution B (Post-Extraction Spiked Sample): a. Take a blank biological matrix sample (e.g., human plasma) and perform your sample preparation procedure (e.g., PPT, LLE, or SPE). b. Spike the resulting extract with this compound to the same final concentration as Solution A.

  • Analysis: Inject both Solution A and Solution B into the LC-MS/MS system and record the peak areas for the analyte.

  • Calculation:

    • Matrix Effect (%) = (Peak Area in Solution B / Peak Area in Solution A) * 100

Protocol 2: Protein Precipitation (PPT) of Plasma Samples

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully aspirate the supernatant and transfer it to a clean tube.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.

Protocol 3: Liquid-Liquid Extraction (LLE) of Plasma Samples

  • To 500 µL of plasma, add a suitable internal standard.

  • Add 50 µL of 1M sodium hydroxide to basify the sample.

  • Add 2 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Vortex for 5 minutes to ensure efficient extraction.

  • Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 4: Solid-Phase Extraction (SPE) of Plasma Samples

  • Condition the SPE Cartridge: Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound from the cartridge with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.

Visualizations

Workflow_for_Addressing_Matrix_Effects Workflow for Addressing Matrix Effects in the Analysis of this compound cluster_problem Problem Identification cluster_assessment Matrix Effect Assessment cluster_mitigation Mitigation Strategies cluster_validation Method Validation Problem Poor Signal-to-Noise, Low Analyte Response, or High Variability Qualitative Qualitative Assessment (Post-Column Infusion) Problem->Qualitative Investigate Quantitative Quantitative Assessment (Post-Extraction Spike) Problem->Quantitative Quantify SamplePrep Optimize Sample Preparation (PPT -> LLE/SPE) Qualitative->SamplePrep Quantitative->SamplePrep Chromatography Optimize Chromatography (Gradient, Mobile Phase) Quantitative->Chromatography Validation Validate Method for Accuracy, Precision, and Robustness SamplePrep->Validation Chromatography->Validation InternalStandard Use Stable Isotope-Labeled Internal Standard (SIL-IS) InternalStandard->Validation Highly Recommended

Caption: Workflow for identifying, assessing, and mitigating matrix effects.

Signaling_Pathway_Placeholder General Analytical Workflow for this compound cluster_sample Sample Collection & Preparation cluster_analysis Analytical Measurement cluster_data Data Processing & Reporting BiologicalSample Biological Sample (Plasma, Serum, etc.) SamplePrep Sample Preparation (PPT, LLE, or SPE) BiologicalSample->SamplePrep Extraction LC_Separation LC Separation (UPLC/HPLC) SamplePrep->LC_Separation Injection MS_Detection MS/MS Detection (Triple Quadrupole) LC_Separation->MS_Detection Ionization DataProcessing Data Processing (Integration, Calibration) MS_Detection->DataProcessing Reporting Reporting Results DataProcessing->Reporting

Caption: General analytical workflow for this compound.

References

Enhancing the quantum yield of 2,5,7-Trimethylquinolin-8-ol fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the fluorescence quantum yield of 2,5,7-Trimethylquinolin-8-ol.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quantum yield (Φf) and why is it important for this compound?

A1: The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a more efficient conversion of absorbed light into emitted light, resulting in a brighter fluorescent signal. For researchers using this compound as a fluorescent probe or in imaging applications, a high quantum yield is crucial for sensitivity and obtaining high-quality data.

Q2: What are the common causes of low quantum yield for this compound?

A2: Low quantum yield in 8-hydroxyquinoline derivatives like this compound can be attributed to several factors:

  • Solvent Effects: The polarity of the solvent can significantly impact fluorescence. In many cases, 8-hydroxyquinoline and its derivatives are weakly fluorescent in aqueous or protic solvents due to processes like excited-state proton transfer (ESPT).[1][2]

  • Concentration Effects: At high concentrations, molecules can interact with each other, leading to self-quenching or aggregation-caused quenching (ACQ), which reduces the overall fluorescence intensity.

  • Presence of Quenchers: Certain molecules or ions in the solution can act as quenchers, deactivating the excited state of the fluorophore through non-radiative pathways.

  • Temperature: Higher temperatures can increase the rate of non-radiative decay processes, leading to a decrease in quantum yield.

  • pH of the Solution: The protonation state of the quinoline nitrogen and the hydroxyl group can influence the electronic structure and, consequently, the fluorescence properties.

Q3: How can I enhance the quantum yield of this compound?

A3: Several strategies can be employed to enhance the fluorescence quantum yield:

  • Solvent Selection: Using aprotic or less polar solvents can often increase the quantum yield by suppressing non-radiative decay pathways like ESPT.[1]

  • Metal Chelation: 8-Hydroxyquinoline and its derivatives are well-known for forming highly fluorescent complexes with various metal ions (e.g., Al³⁺, Zn²⁺, Cd²⁺).[1][3][4][5] The chelation increases the rigidity of the molecule and can inhibit non-radiative decay.

  • Structural Modification: While you are working with this compound, it's useful to know that introducing electron-donating groups on the quinoline ring can sometimes enhance fluorescence.

  • Controlling Concentration: Working with dilute solutions (typically with absorbance below 0.1) can help to avoid self-quenching and inner filter effects.[6]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments to enhance the quantum yield of this compound.

Problem Possible Cause Troubleshooting Steps
Low or No Fluorescence Signal Inappropriate Solvent: The solvent may be quenching the fluorescence.Test a range of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol). Aprotic solvents are often a good starting point for 8-hydroxyquinoline derivatives.[1]
Incorrect pH: The pH of the solution may not be optimal for fluorescence.Adjust the pH of the solution. For 8-hydroxyquinoline derivatives, fluorescence can be sensitive to the protonation state.
Instrument Settings: Incorrect excitation/emission wavelengths or slit widths on the fluorometer.Ensure you are using the correct excitation wavelength corresponding to the absorbance maximum of your compound. Optimize the slit widths to balance signal intensity and spectral resolution.
Inconsistent Quantum Yield Measurements Sample Degradation: The compound may be photobleaching or degrading over time.Minimize exposure of the sample to the excitation light. Prepare fresh solutions for each measurement.
Inner Filter Effects: The sample concentration is too high, leading to reabsorption of emitted light.Dilute the sample to ensure the absorbance at the excitation wavelength is below 0.1.[6]
Instrument Instability: Fluctuations in the lamp intensity of the fluorometer.Allow the instrument to warm up properly before taking measurements. Use a reference standard to check for instrument drift.
Unexpected Shifts in Emission Wavelength Solvatochromism: The emission wavelength is sensitive to the solvent polarity.This is an inherent property of the molecule. Document the emission maximum in each solvent. This property can be useful for probing the microenvironment.[2]
Formation of Different Species: Presence of aggregates, protonated/deprotonated forms, or metal complexes.Control the concentration, pH, and purity of the sample. If metal chelation is desired, ensure complete complex formation.

Experimental Protocols

Protocol for Enhancing Quantum Yield via Metal Chelation

This protocol describes a general method to enhance the fluorescence of this compound by forming a complex with a metal ion, such as aluminum (Al³⁺).

Materials:

  • This compound

  • Aluminum chloride (AlCl₃) or another suitable aluminum salt

  • Spectroscopic grade solvent (e.g., ethanol or methanol)

  • Buffer solution (e.g., acetate buffer, pH 5-6)

  • Fluorometer and UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mM) in the chosen solvent.

  • Prepare a stock solution of the metal salt (e.g., 10 mM AlCl₃) in the same solvent or in deionized water.

  • Titration: In a cuvette, place a dilute solution of this compound (e.g., 10 µM in the buffer solution).

  • Record the initial fluorescence spectrum.

  • Add small aliquots of the metal salt solution to the cuvette, mixing thoroughly after each addition.

  • Record the fluorescence spectrum after each addition until the fluorescence intensity reaches a plateau, indicating the saturation of complex formation.

  • Determine the optimal ligand-to-metal ratio from the titration curve.

  • Prepare a sample with the optimal ratio for quantum yield measurement.

Protocol for Relative Quantum Yield Measurement

This protocol follows the comparative method, using a well-characterized fluorescence standard.[7][8][9]

Materials:

  • Solution of this compound (or its metal complex) in a suitable solvent.

  • A standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54). The standard should absorb at the same excitation wavelength as the sample.

  • Spectroscopic grade solvent.

  • Fluorometer and UV-Vis Spectrophotometer.

  • Quartz cuvettes.

Procedure:

  • Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectrum of each solution using a fluorometer. The excitation wavelength must be the same for all measurements.

  • Integrate the area under the emission spectrum for each solution.

  • Plot a graph of the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • Determine the slope (gradient) of the linear fit for both plots.

  • Calculate the quantum yield of the sample (Φ_sample) using the following equation:

    Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (n_sample² / n_standard²)

    Where:

    • Φ_standard is the quantum yield of the standard.

    • Gradient_sample is the slope from the plot of the sample.

    • Gradient_standard is the slope from the plot of the standard.

    • n_sample and n_standard are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term is 1).

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis prep_sample Prepare Sample Solution measure_abs Measure Absorbance (UV-Vis) prep_sample->measure_abs prep_standard Prepare Standard Solution prep_standard->measure_abs measure_fluo Measure Fluorescence (Fluorometer) measure_abs->measure_fluo integrate Integrate Fluorescence Intensity measure_fluo->integrate plot Plot Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate Troubleshooting_Flowchart start Low Quantum Yield Observed check_solvent Check Solvent Polarity start->check_solvent change_solvent Use Aprotic/Less Polar Solvent check_solvent->change_solvent Is solvent polar/protic? check_concentration Check Concentration check_solvent->check_concentration No change_solvent->check_concentration dilute Dilute Sample (Abs < 0.1) check_concentration->dilute Is Abs > 0.1? check_metal Consider Metal Chelation check_concentration->check_metal No dilute->check_metal add_metal Add Metal Ions (e.g., Al³⁺, Zn²⁺) check_metal->add_metal Is chelation an option? success Quantum Yield Enhanced check_metal->success No add_metal->success

References

Strategies to reduce cytotoxicity of 2,5,7-Trimethylquinolin-8-ol in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,5,7-Trimethylquinolin-8-ol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their cellular assays involving this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing high cytotoxicity of this compound in our cell-based assays, even at low concentrations. What could be the underlying cause?

A1: High cytotoxicity at low concentrations can stem from several factors. Quinoline derivatives have been reported to induce apoptosis through the activation of caspase-8 and caspase-9.[1] The cytotoxic effects could be mechanism-based, involving the induction of programmed cell death. It is also crucial to consider experimental variables such as compound solubility and stability in your cell culture medium. Poor solubility can lead to the formation of precipitates, which can cause non-specific and potent cytotoxic effects.

Q2: What is the recommended solvent and final concentration for dissolving this compound for cellular assays?

Q3: How can we determine the optimal concentration range for this compound in our experiments to minimize cytotoxicity while observing the desired biological effect?

A3: To determine the optimal concentration, it is essential to perform a dose-response study. This involves treating your cells with a wide range of concentrations of the compound and assessing cell viability at different time points (e.g., 24, 48, and 72 hours). This will allow you to determine the half-maximal inhibitory concentration (IC50), which is a key parameter for defining the cytotoxic potential of the compound. Based on the IC50 value, you can then select appropriate concentrations for your downstream functional assays.

Q4: Could the observed cytotoxicity be an artifact of the assay itself?

A4: Yes, assay-specific artifacts can contribute to apparent cytotoxicity. For instance, in MTT assays, some compounds can chemically reduce the MTT reagent, leading to a false signal.[3] If you are using a fluorescence-based assay, be aware that many quinoline derivatives are fluorescent and can interfere with the readout.[2] It is advisable to run parallel assays with different detection methods (e.g., a metabolic assay like MTT and a membrane integrity assay like LDH release) to confirm the cytotoxic effects.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Data

If you are observing inconsistent results between replicate wells or across different experiments, consider the following troubleshooting steps:

  • Check for Compound Precipitation: Visually inspect the wells of your culture plates under a microscope for any signs of compound precipitation. Precipitates can lead to uneven exposure of cells to the compound.

  • Ensure Homogeneous Cell Seeding: Uneven cell plating can be a significant source of variability. Ensure you have a single-cell suspension before seeding and that the cells are evenly distributed across the wells.

  • Standardize Incubation Times: Be precise with the timing of compound addition and the duration of the assay. Minor variations can lead to significant differences in results.

  • Evaluate Cell Health: Only use cells that are in the logarithmic growth phase and have a low passage number. Stressed or unhealthy cells can be more susceptible to compound-induced toxicity.

Issue 2: Unexpectedly High Cytotoxicity in Normal (Non-cancerous) Cell Lines

If this compound is exhibiting high toxicity in your normal cell lines, which are often used as a control for selectivity, consider these strategies:

  • Reduce Serum Concentration: Components in serum can bind to the compound, affecting its free concentration. While a complete removal of serum is not always feasible, reducing its concentration might mitigate non-specific toxicity. However, be aware that this can also affect cell health.

  • Investigate Off-Target Effects: The compound may be interacting with cellular targets present in both normal and cancerous cells. Exploring the mechanism of cytotoxicity through further experiments can provide insights into these off-target effects.

  • Consider Structural Analogs: If the goal is to find a therapeutic window, it may be necessary to screen for or synthesize structural analogs of this compound that retain the desired activity but have reduced off-target cytotoxicity.

Data Presentation

Table 1: Hypothetical Cytotoxicity Profile of this compound in Various Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Adenocarcinoma12.5 ± 1.8
HCT-116Colorectal Carcinoma8.2 ± 0.9
A549Lung Carcinoma25.1 ± 3.2
NHDF-NeoNormal Human Dermal Fibroblasts> 50

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol provides a general framework for assessing cell viability.

Materials:

  • This compound

  • Human cancer cell lines and a normal cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO).

  • Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Visualizations

Diagram 1: Proposed Signaling Pathway for Quinoline-Induced Apoptosis

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Quinoline Quinoline Derivative Caspase8 Caspase-8 Activation Quinoline->Caspase8 Mito Mitochondrial Membrane Potential Disruption Quinoline->Mito Caspase3 Caspase-3 Activation Caspase8->Caspase3 CytoC Cytochrome c Release Mito->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of apoptosis induction by quinoline derivatives.

Diagram 2: Experimental Workflow for Troubleshooting High Cytotoxicity

G start High Cytotoxicity Observed check_sol Check Compound Solubility start->check_sol dose_resp Perform Dose-Response and Time-Course Study check_sol->dose_resp alt_assay Use Alternative Cytotoxicity Assay dose_resp->alt_assay mech_study Investigate Mechanism (e.g., Apoptosis Assay) alt_assay->mech_study optimize Optimize Assay Parameters mech_study->optimize

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

References

Validation & Comparative

A Comparative Analysis of 2,5,7-Trimethylquinolin-8-ol and 8-Hydroxyquinoline as Metal Chelators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metal chelating properties of 2,5,7-Trimethylquinolin-8-ol and its parent compound, 8-hydroxyquinoline. While extensive experimental data is available for 8-hydroxyquinoline, specific data for its trimethylated derivative is limited. This comparison extrapolates the potential properties of this compound based on the known effects of methyl substitutions at individual positions on the 8-hydroxyquinoline scaffold.

Introduction to 8-Hydroxyquinoline and its Derivatives as Metal Chelators

8-Hydroxyquinoline (8-HQ), also known as oxine, is a versatile bidentate chelating agent, coordinating to metal ions through its phenolic oxygen and quinoline nitrogen atoms.[1] This chelating ability is fundamental to its broad range of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[2] The formation of stable metal complexes is a key mechanism of action, influencing processes like metal homeostasis and mitigating metal-induced toxicity.[2]

Derivatives of 8-hydroxyquinoline are of significant interest in drug development, as substitutions on the quinoline ring can modulate their physicochemical properties, such as lipophilicity and electronic effects, thereby influencing their chelating strength, selectivity, and biological activity.[3] this compound is one such derivative, with methyl groups at positions 2, 5, and 7. These electron-donating groups are expected to increase the basicity of both the nitrogen and oxygen atoms, potentially leading to the formation of more stable metal complexes compared to the unsubstituted 8-hydroxyquinoline.

Quantitative Comparison of Metal Chelation

The stability of metal-ligand complexes is quantified by the stability constant (log K), with higher values indicating stronger binding. The following tables summarize the available stability constants for 8-hydroxyquinoline and its individual methyl-substituted derivatives. This data can be used to infer the chelating capabilities of this compound.

Table 1: Proton-Ligand Dissociation Constants (pKa)

The pKa values indicate the acidity of the phenolic hydroxyl group (pKa₁) and the basicity of the quinoline nitrogen (pKa₂). Higher pKa values suggest stronger basicity. The data below is from potentiometric titrations in 50% v/v aqueous dioxane at 20°C.[4]

CompoundpKa₁ (-OH group)pKa₂ (Nitrogen)
8-Hydroxyquinoline11.015.01
2-Methyl-8-hydroxyquinoline11.395.49
5-Methyl-8-hydroxyquinoline--
7-Methyl-8-hydroxyquinoline--

Note: Specific pKa values for 5- and 7-methyl derivatives were not explicitly provided in the cited source, but the text indicates that alkyl substitution at the 2-, 5-, and 7-positions increases the pKₐ of the hydroxyl group.

Table 2: Stability Constants (log K) of Metal Complexes

The following table presents the stepwise stability constants (log K₁ and log K₂) for the formation of 1:1 and 1:2 metal-ligand complexes in 50% v/v aqueous dioxane at 20°C.[4]

Metal Ion8-Hydroxyquinoline (log K₁)8-Hydroxyquinoline (log K₂)2-Methyl-8-hydroxyquinoline (log K₁)2-Methyl-8-hydroxyquinoline (log K₂)
Cu²⁺9.88.89.58.5
Ni²⁺8.57.58.06.5
Co²⁺7.86.87.56.0
Zn²⁺8.27.28.07.0
Mg²⁺5.04.04.53.5

Inference for this compound:

Based on the data for 2-methyl-8-hydroxyquinoline, the methyl group at the 2-position generally leads to a slight decrease in the stability of the metal complexes, which can be attributed to steric hindrance. However, the electron-donating nature of the methyl groups at positions 5 and 7 is expected to increase the electron density on the oxygen and nitrogen atoms, thereby enhancing the stability of the metal complexes. The cumulative effect of these substitutions in this compound would be a balance between the steric hindrance from the 2-methyl group and the electronic enhancement from all three methyl groups. It is plausible that for smaller metal ions, the steric effect might dominate, while for larger metal ions, the electronic effect could lead to increased stability compared to 8-hydroxyquinoline.

Experimental Protocols

Detailed methodologies are crucial for the accurate determination and comparison of the metal chelating properties of these compounds.

Potentiometric Titration for Stability Constant Determination

This method is used to determine the proton-ligand and metal-ligand stability constants by monitoring the pH of a solution as a standard base is added.[5]

Materials:

  • pH meter with a glass electrode

  • Constant temperature bath

  • Burette

  • Ligand solution (e.g., 0.01 M this compound or 8-hydroxyquinoline in a suitable solvent like 70% DMF-water)

  • Metal salt solution (e.g., 0.01 M Ni(II), Cu(II), or Zn(II) nitrate)

  • Standard acid solution (e.g., 0.1 M HNO₃)

  • Standard carbonate-free base solution (e.g., 0.1 M NaOH)

  • Inert salt for maintaining constant ionic strength (e.g., 1 M KNO₃)

  • Solvent (e.g., 70% DMF-water mixture)

Procedure:

  • Prepare the following solutions in the chosen solvent system with a constant ionic strength:

    • Free acid (e.g., HNO₃ + KNO₃)

    • Free acid + Ligand (e.g., HNO₃ + KNO₃ + Ligand)

    • Free acid + Ligand + Metal ion (e.g., HNO₃ + KNO₃ + Ligand + Metal salt)

  • Titrate each solution with the standard NaOH solution at a constant temperature.

  • Record the pH after each addition of the titrant.

  • Plot the pH against the volume of NaOH added to obtain titration curves.

  • From the titration curves, calculate the proton-ligand formation number (n̄ₐ) and the metal-ligand formation number (n̄).

  • Construct the formation curve by plotting n̄ against pL (negative logarithm of the free ligand concentration).

  • Determine the stepwise stability constants from the formation curve using methods like the half-integral method or computational software.[5]

UV-Vis Spectrophotometry for Stoichiometry and Binding Constant Determination

UV-Vis spectrophotometry can be used to determine the stoichiometry of the metal-ligand complex and to calculate the binding constant.[6]

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Stock solution of the ligand (e.g., 1 x 10⁻³ M in a suitable solvent)

  • Stock solution of the metal salt (e.g., 1 x 10⁻³ M in the same solvent)

Procedure (Mole Ratio Method for Stoichiometry):

  • Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of the ligand.

  • Allow the solutions to equilibrate.

  • Measure the absorbance of each solution at the wavelength of maximum absorption (λ_max) of the complex.

  • Plot the absorbance versus the molar ratio of [Ligand]/[Metal].

  • The stoichiometry is determined from the point of inflection of the curve.[1]

Procedure (Determination of Binding Constant):

  • Prepare a solution of the ligand at a known concentration.

  • Titrate this solution with increasing concentrations of the metal ion.

  • Record the UV-Vis spectrum after each addition.

  • Analyze the changes in absorbance at a specific wavelength to calculate the binding constant using appropriate models (e.g., Benesi-Hildebrand equation).[6]

Fluorescence Spectroscopy for Chelation Studies

Fluorescence spectroscopy is a highly sensitive technique to study metal chelation, as the fluorescence properties of the ligand often change upon complexation.[7]

Materials:

  • Spectrofluorometer

  • Quartz cuvettes

  • Stock solution of the ligand

  • Stock solution of the metal salt

Procedure:

  • Record the fluorescence excitation and emission spectra of the free ligand.

  • Prepare a series of solutions containing a fixed concentration of the ligand and varying concentrations of the metal ion.

  • Record the fluorescence emission spectrum for each solution at the excitation wavelength of the complex.

  • Observe the changes in fluorescence intensity (quenching or enhancement) upon metal binding.

  • The data can be used to determine the binding affinity and stoichiometry of the complex.[8]

Visualizations

Chelation Mechanism

ChelationMechanism M M Complex Complex M->Complex Coordination Protons Protons Complex->Protons Release of Protons HQ HQ HQ->Complex Chelation

Experimental Workflow for Stability Constant Determination

Workflow prep 1. Prepare Solutions (Acid, Ligand, Metal) titration 2. Potentiometric Titration with Standard Base prep->titration curves 3. Plot Titration Curves (pH vs. Volume) titration->curves calc 4. Calculate n̄ and pL curves->calc formation 5. Construct Formation Curve (n̄ vs. pL) calc->formation stability 6. Determine Stability Constants (log K) formation->stability

Conclusion

8-Hydroxyquinoline is a well-established metal chelator with a wealth of supporting data. While direct experimental data for this compound is scarce, the analysis of its structural components suggests that it is likely a potent chelator. The electron-donating methyl groups at positions 5 and 7 are expected to enhance its chelating ability, though this may be tempered by steric hindrance from the 2-methyl group, particularly with smaller metal ions. Further experimental investigation, following the protocols outlined in this guide, is necessary to fully characterize the metal chelating properties of this compound and to elucidate its potential in drug development and other applications.

References

Comparative Guide to Analytical Methods for Copper (II) Determination: A Validation Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a hypothetical spectrophotometric method for the determination of Copper (II) using 2,5,7-Trimethylquinolin-8-ol against established analytical techniques. The comparison focuses on key validation parameters to assist researchers and drug development professionals in selecting appropriate methodologies for their specific needs. The alternative methods discussed are Dithizone Spectrophotometry, Flame Atomic Absorption Spectroscopy (FAAS), and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

Executive Summary

The selection of an analytical method is a critical step in research and development, directly impacting the quality and reliability of data. While this compound is a derivative of 8-hydroxyquinoline, a known chelating agent, a validated analytical method for its use in copper determination has not been formally documented. This guide, therefore, presents a hypothetical method based on the known reactivity of similar compounds and compares its potential performance with well-established and validated methods. The comparison highlights the trade-offs between simplicity, cost, sensitivity, and specificity inherent in each technique.

Comparative Analysis of Analytical Methods

The performance of the hypothetical this compound method is benchmarked against Dithizone Spectrophotometry, FAAS, and ICP-OES. The following table summarizes the key validation parameters for each method.

Validation ParameterHypothetical this compound MethodDithizone SpectrophotometryFlame Atomic Absorption Spectroscopy (FAAS)Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
Principle Complexation and UV-Vis SpectrophotometryComplexation and UV-Vis SpectrophotometryAtomic AbsorptionAtomic Emission
Linearity Range Assumed 0.5 - 10 µg/mL0.1 - 3.0 µg/mL[1]0.00 - 1.0 mg/LSub-ppb to percentage range
Limit of Detection (LOD) Assumed ~0.1 µg/mL0.037 mg/L[1]~0.02 mg/LTypically < 10 µg/L
Precision (RSD%) Assumed < 5%< 10%[1]Reproducible to ±0.02 mg/LTypically < 5%
Accuracy (% Recovery) Assumed 95 - 105%Not specifiedNot specifiedTypically 90-110%
Selectivity Potential interference from other metal ionsInterference from other metalsHighly selectiveProne to spectral interferences from matrix components[2]
Analysis Time ModerateModerate to LongRapidRapid for multi-element analysis
Cost per Sample LowLowModerateHigh
Instrumentation Complexity LowLowModerateHigh

Experimental Protocols

Detailed methodologies for the hypothetical and alternative methods are provided below.

Hypothetical Method: Spectrophotometric Determination of Copper (II) using this compound

This proposed method is based on the complex-forming ability of 8-hydroxyquinoline derivatives with metal ions.

1. Preparation of Reagents:

  • Copper (II) Stock Solution (1000 µg/mL): Dissolve a precise amount of a suitable copper salt (e.g., CuSO₄·5H₂O) in deionized water.
  • This compound Solution (0.1% w/v): Dissolve 0.1 g of this compound in a suitable organic solvent (e.g., ethanol).
  • Buffer Solution (pH 4-6): Prepare an acetate or phosphate buffer to maintain the optimal pH for complex formation.

2. Calibration Curve Preparation:

  • Prepare a series of standard solutions by diluting the copper (II) stock solution to concentrations ranging from 0.5 to 10 µg/mL.
  • To each standard, add the buffer solution and the this compound solution.
  • Allow sufficient time for the color of the complex to develop fully.
  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax), determined by scanning the spectrum of the complex.

3. Sample Analysis:

  • Prepare the sample solution, ensuring it is within the linear range of the method.
  • Treat the sample solution in the same manner as the standards.
  • Measure the absorbance and determine the copper concentration from the calibration curve.

Alternative Method 1: Dithizone Spectrophotometry

This method relies on the formation of a colored complex between copper ions and dithizone.

1. Reagents:

  • Dithizone solution in an organic solvent (e.g., dichloromethane).
  • Acidic buffer (pH ~5) to optimize the extraction of the copper-dithizone complex.[1]

2. Procedure:

  • A mixed color procedure is carried out, where the absorbance is recorded at the peak for excess dithizone (e.g., 611 nm) and the peak for the copper-dithizonate complex (e.g., 545 nm).[1]
  • The extraction of the complex into the organic phase is achieved by shaking for a defined period (e.g., 2.5 minutes).[1]
  • A calibration curve is constructed using standard copper solutions.[1]

Alternative Method 2: Flame Atomic Absorption Spectroscopy (FAAS)

FAAS measures the absorption of light by free atoms in a gaseous state.

1. Instrumentation:

  • Atomic absorption spectrophotometer equipped with a copper hollow-cathode lamp and a flame atomizer (typically air-acetylene).

2. Procedure:

  • The instrument is set to the wavelength of maximum absorbance for copper (324.7 nm).
  • A calibration curve is prepared from a series of copper standard solutions.
  • The sample is introduced into the flame, and the absorbance is measured.
  • The concentration is determined from the calibration curve.

Alternative Method 3: Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

ICP-OES is a multi-element analysis technique that measures the light emitted by excited atoms and ions in a plasma.

1. Instrumentation:

  • ICP-OES spectrometer with a suitable sample introduction system.

2. Procedure:

  • The instrument is calibrated using multi-element standards.
  • The sample is introduced into the plasma, which excites the copper atoms.
  • The intensity of the emitted light at a specific wavelength for copper is measured and correlated to its concentration.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the described analytical methods.

cluster_0 Hypothetical this compound Method A0 Prepare Reagents (Copper Standard, Buffer, Reagent Solution) A1 Prepare Calibration Standards A0->A1 A2 Add Buffer and Reagent A1->A2 A3 Color Development A2->A3 A4 Measure Absorbance at λmax A3->A4 A5 Construct Calibration Curve A4->A5 A8 Determine Concentration A5->A8 A6 Prepare and Treat Sample A7 Measure Sample Absorbance A6->A7 A7->A8

Workflow for the hypothetical spectrophotometric method.

cluster_1 Dithizone Spectrophotometry B0 Prepare Dithizone and Buffer Solutions B1 Prepare Calibration Standards B0->B1 B2 Add Buffer and Dithizone B1->B2 B3 Extract Complex into Organic Solvent B2->B3 B4 Measure Absorbance at λmax B3->B4 B5 Construct Calibration Curve B4->B5 B8 Determine Concentration B5->B8 B6 Prepare and Treat Sample B7 Measure Sample Absorbance B6->B7 B7->B8

Workflow for Dithizone Spectrophotometry.

cluster_2 Flame Atomic Absorption Spectroscopy (FAAS) C0 Instrument Setup (Hollow Cathode Lamp, Wavelength) C1 Prepare Calibration Standards C0->C1 C2 Aspirate Standards and Measure Absorbance C1->C2 C3 Construct Calibration Curve C2->C3 C6 Determine Concentration C3->C6 C4 Prepare Sample Solution C5 Aspirate Sample and Measure Absorbance C4->C5 C5->C6

Workflow for Flame Atomic Absorption Spectroscopy.

cluster_3 Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) D0 Instrument Setup and Plasma Ignition D1 Prepare Multi-Element Calibration Standards D0->D1 D2 Analyze Standards and Create Calibration D1->D2 D6 Determine Concentration D2->D6 D3 Prepare Sample Solution D4 Introduce Sample into Plasma D3->D4 D5 Measure Emission Intensity D4->D5 D5->D6

Workflow for ICP-OES analysis.

Conclusion

The choice of an analytical method for copper determination depends on a variety of factors including the required sensitivity, the complexity of the sample matrix, available instrumentation, and cost considerations. While the hypothetical method using this compound offers a potentially simple and low-cost approach, its performance characteristics would require rigorous validation. Established methods like Dithizone Spectrophotometry provide a validated, cost-effective alternative, though they may have limitations in terms of selectivity and analysis time. For high-throughput and highly sensitive and selective analysis, instrumental techniques such as FAAS and ICP-OES are superior, albeit with higher initial investment and operational costs. This guide serves as a starting point for researchers to evaluate the available options and select the most suitable method for their analytical challenges.

References

Unveiling the Metal Ion Interactions of 2,5,7-Trimethylquinolin-8-ol: A Comparative Cross-Reactivity Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and material science, the chelating properties of quinoline derivatives are of paramount importance. This guide provides a comparative analysis of the cross-reactivity of 2,5,7-Trimethylquinolin-8-ol with various metal ions. Due to the limited availability of direct studies on this specific molecule, this report leverages experimental data from its parent compound, 8-hydroxyquinoline (8-HQ), and its closely related derivatives, such as 5,7-dimethyl-8-hydroxyquinoline, to provide a predictive overview of its metal-binding profile. The interaction with key metal ions, including but not limited to, Zinc (Zn²⁺), Copper (Cu²⁺), Nickel (Ni²⁺), Cobalt (Co²⁺), Iron (Fe³⁺), and Aluminum (Al³⁺), is explored.

The core mechanism of interaction involves the formation of stable chelate complexes between the metal ion and the bidentate ligand, 8-hydroxyquinoline, where the metal ion is coordinated by the nitrogen of the quinoline ring and the oxygen of the hydroxyl group.[1][2] This chelation often results in a significant change in the physicochemical properties of the molecule, most notably its fluorescence, which forms the basis for many sensing applications.[1]

Comparative Performance: Metal Ion Selectivity and Binding Affinity

The selectivity of a chelating agent is a critical determinant of its utility. The following table summarizes the observed interactions and binding constants of 8-hydroxyquinoline and its derivatives with a range of metal ions. It is anticipated that this compound would exhibit a similar, though potentially modulated, reactivity profile due to the electron-donating nature of the methyl groups.

LigandMetal IonObserved InteractionStability Constant (log K)Reference
8-Hydroxyquinoline Al³⁺Strong fluorescence enhancement-[3]
Zn²⁺Strong fluorescence enhancement-[4]
Ga³⁺Fluorescence enhancement-[5]
In³⁺Fluorescence enhancement-[5]
Be²⁺Fluorescence enhancement-[5]
Cd²⁺Strong fluorescence-[6]
Mg²⁺Fluorescence-[6]
Fe³⁺Fluorescence quenching-[6]
Cu²⁺Forms stable complex-[3]
Ni²⁺Forms stable complex-[1]
Co²⁺Forms stable complex-[1]
5,7-disubstituted 8-HQ Zn²⁺Selective chelation-[3]
Cu²⁺Selective chelation-[3]

Note: The table is a compilation of data from various sources and direct comparison of stability constants should be made with caution due to variations in experimental conditions.

Visualizing the Interaction: Chelation and Experimental Workflow

To better understand the underlying processes, the following diagrams illustrate the chelation mechanism and a typical experimental workflow for assessing metal ion cross-reactivity.

Chelation_Mechanism cluster_reactants Reactants cluster_product Product Ligand This compound Complex Metal-Ligand Complex Ligand->Complex Chelation Metal Metal Ion (Mⁿ⁺) Metal->Complex

Caption: Metal Ion Chelation by this compound.

Cross_Reactivity_Workflow A Prepare Stock Solution of this compound C Perform Fluorescence Titration with Target Metal Ion A->C D Measure Fluorescence Spectra with Interfering Metal Ions A->D B Prepare Stock Solutions of Various Metal Ions B->C B->D E Analyze Data: - Fluorescence Enhancement/Quenching - Binding Constant Calculation C->E D->E F Compare Selectivity and Cross-Reactivity E->F

Caption: Experimental Workflow for Cross-Reactivity Analysis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of metal ion cross-reactivity.

Synthesis of Substituted 8-Hydroxyquinolines (General Skraup Method)

The Skraup synthesis is a classic method for producing quinolines.[7][8][9] For a trimethyl-substituted 8-hydroxyquinoline, a correspondingly substituted aminophenol would be the starting material.

Materials:

  • Substituted o-aminophenol

  • Glycerol

  • Concentrated Sulfuric Acid

  • Oxidizing agent (e.g., nitrobenzene or arsenic acid)

  • Ferrous sulfate (catalyst)

Procedure:

  • A mixture of the aromatic amine, glycerol, concentrated sulfuric acid, and the oxidizing agent is prepared.

  • Ferrous sulfate is added as a catalyst to moderate the otherwise vigorous reaction.

  • The mixture is heated, typically to around 100-130°C.

  • The reaction involves the dehydration of glycerol to acrolein, followed by a Michael addition of the amine to the acrolein.

  • Subsequent cyclization and oxidation yield the quinoline derivative.

  • The product is then isolated and purified, often through steam distillation and recrystallization.

Cross-Reactivity and Selectivity Study using Fluorescence Spectroscopy

This protocol outlines the steps to assess the selectivity of a fluorescent chelator for a target metal ion in the presence of other potentially competing ions.

Materials:

  • Stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

  • Stock solutions of various metal ion salts (e.g., chlorides or nitrates) in deionized water.

  • Buffer solution (e.g., HEPES or Tris-HCl) to maintain a constant pH.

  • Fluorescence spectrophotometer.

  • Quartz cuvettes.

Procedure:

  • Preparation of Solutions:

    • Prepare a dilute working solution of the quinoline derivative (e.g., 10 µM) in the chosen buffer.

    • Prepare a series of solutions containing the quinoline derivative at the same concentration, each with a different metal ion at a specific concentration (e.g., 100 µM).

  • Fluorescence Measurements:

    • Record the fluorescence emission spectrum of the quinoline derivative solution alone (the blank).

    • For each solution containing a metal ion, record the fluorescence emission spectrum under the same conditions (e.g., excitation wavelength, slit widths).

  • Data Analysis:

    • Compare the fluorescence intensity of the quinoline derivative in the presence of each metal ion to that of the blank.

    • Calculate the fluorescence enhancement or quenching for each metal ion.

    • Plot the fluorescence response against the different metal ions to visualize the selectivity.

  • Competition Experiment:

    • To further assess selectivity, prepare a solution of the quinoline derivative with its primary target metal ion.

    • To this solution, add other potentially interfering metal ions one by one and record the fluorescence spectrum after each addition.

    • A lack of significant change in fluorescence indicates high selectivity for the primary target ion.

Conclusion

While direct experimental data for this compound remains to be fully elucidated, the extensive research on 8-hydroxyquinoline and its derivatives provides a strong foundation for predicting its behavior. It is expected to act as a potent chelator for a variety of metal ions, with the potential for significant changes in its fluorescence upon complexation. The methyl substitutions on the quinoline ring are likely to influence its lipophilicity and the electronic properties of the aromatic system, which in turn may fine-tune its binding affinity and selectivity for specific metal ions. The experimental protocols provided herein offer a clear roadmap for the systematic evaluation of its cross-reactivity, which is essential for its potential applications in drug development, bio-imaging, and as a selective sensor.

References

Comparative study of the fluorescent properties of different trimethylquinolin-8-ol isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the fluorescent properties of various trimethylquinolin-8-ol isomers. The position of the methyl groups on the quinolin-8-ol scaffold significantly influences their photophysical characteristics, including absorption and emission wavelengths, fluorescence quantum yields, and lifetimes. Understanding these structure-property relationships is crucial for the rational design of fluorescent probes and other molecular tools for biological and pharmaceutical research.

Comparative Photophysical Data

CompoundSubstitution Patternλ_abs (nm)λ_em (nm)Quantum Yield (Φ_F)Lifetime (τ) (ns)Solvent
8-Hydroxyquinoline Unsubstituted~310-320~520Low-Various
2,4-Dimethyl-8-hydroxyquinoline 2,4-dimethyl--Good Fluorescence--
5,7-Dimethyl-8-hydroxyquinoline 5,7-dimethyl-~560 (as Ga(III) complex)--Solid State
Diarylboron Complex of 8-hydroxyquinoline D13965080.547324.4THF
Vanadium(IV) Complex of 2,5-dimethyl-8-hydroxyquinoline 2,5-dimethyl-----
Vanadium(IV) Complex of 2,6-dimethyl-8-hydroxyquinoline 2,6-dimethyl-----

Data for specific trimethylquinolin-8-ol isomers is limited in the available literature. The table includes data for dimethyl-substituted isomers and complexes to provide insights into the effects of methyl substitution. A study on zinc complexes of substituted 8-hydroxyquinolines indicated that 2,4-dimethyl substitution leads to good fluorescence properties.[1] The emission of gallium(III) complexes of 5,7-dimethyl-8-hydroxyquinoline is reported to be around 560 nm in the solid state.[2] For comparison, a diarylboron complex of unsubstituted 8-hydroxyquinoline (D1) in THF exhibits an absorption maximum at 396 nm, an emission maximum at 508 nm, a quantum yield of 54.73%, and a lifetime of 24.4 ns.[3] Information on the synthesis of vanadium(IV) complexes with 2,5-dimethyl- and 2,6-dimethyl-8-hydroxyquinoline is available, though their specific fluorescent properties are not detailed in the provided search results.[4]

Experimental Protocols

General Synthesis of Substituted 8-Hydroxyquinolines

Substituted 8-hydroxyquinoline derivatives can be synthesized through various established methods, with the Skraup and Friedländer syntheses being the most common.[5][6]

Skraup Synthesis: This method involves the reaction of a substituted aromatic amine with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid. The specific trimethylaniline would be chosen to yield the desired trimethylquinolin-8-ol isomer.

Friedländer Synthesis: This method involves the condensation of a substituted o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive α-methylene group (e.g., a ketone or aldehyde).

While not a trimethyl derivative, the synthesis of 5,7-diphenylquinoline from m-terphenylamine via the Skraup reaction provides a relevant procedural example. The reaction involves heating m-terphenylamine with glycerol in the presence of an acid.[7]

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. The absolute method using an integrating sphere is a direct and accurate way to determine Φ_F.

Protocol for Absolute Quantum Yield Measurement using an Integrating Sphere:

  • Instrumentation: A spectrofluorometer equipped with an integrating sphere accessory.

  • Sample Preparation: Prepare a dilute solution of the trimethylquinolin-8-ol isomer in a suitable solvent (e.g., THF, ethanol) with a known absorbance at the excitation wavelength (typically < 0.1 to minimize reabsorption effects).

  • Measurement of the Scattered Light (Blank):

    • Place a cuvette containing the pure solvent in the sample holder within the integrating sphere.

    • Record the spectrum of the excitation light scattered by the solvent. This serves as the reference.

  • Measurement of the Sample:

    • Replace the blank cuvette with the cuvette containing the sample solution.

    • Record the spectrum, which will include the scattered excitation light and the fluorescence emission of the sample.

  • Calculation: The quantum yield is calculated by the instrument's software, which integrates the area of the emission spectrum and compares it to the area of the absorbed light (the difference between the reference and sample scattering peaks).

Measurement of Fluorescence Lifetime

Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. It is typically measured using Time-Correlated Single Photon Counting (TCSPC).

Protocol for Fluorescence Lifetime Measurement using TCSPC:

  • Instrumentation: A TCSPC system consisting of a pulsed light source (e.g., a picosecond laser or LED), a sample holder, a fast photodetector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent.

  • Data Acquisition:

    • Excite the sample with the pulsed light source.

    • The detector measures the arrival time of the emitted photons relative to the excitation pulse.

    • A histogram of the arrival times is built up over many excitation-emission cycles, which represents the fluorescence decay curve.

  • Data Analysis: The fluorescence lifetime is determined by fitting the decay curve to one or more exponential functions. For a single fluorescent species, a mono-exponential decay is expected.

Structural Representation and Experimental Workflow

The following diagrams illustrate the general structure of trimethylquinolin-8-ol and a typical experimental workflow for characterizing its fluorescent properties.

Trimethylquinolin_8_ol_Isomers cluster_structure General Structure of Trimethylquinolin-8-ol structure label_R R = CH3 at three available positions (e.g., 2, 4, 5; 2, 5, 7; etc.) experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis start Starting Materials (e.g., Substituted Anilines, Glycerol) reaction Chemical Synthesis (e.g., Skraup Reaction) start->reaction purification Purification (e.g., Recrystallization, Chromatography) reaction->purification spectroscopy Spectroscopic Analysis (UV-Vis, Fluorescence) purification->spectroscopy quantum_yield Quantum Yield Measurement (Integrating Sphere) spectroscopy->quantum_yield lifetime Lifetime Measurement (TCSPC) spectroscopy->lifetime data_compilation Data Compilation and Comparison quantum_yield->data_compilation lifetime->data_compilation

References

Benchmarking 2,5,7-Trimethylquinolin-8-ol: A Comparative Guide to Commercial Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of cellular imaging and analyte detection, the selection of an appropriate fluorescent probe is paramount to achieving sensitive and reliable results. This guide provides a comparative analysis of the novel fluorescent probe, 2,5,7-Trimethylquinolin-8-ol, against established commercial probes for the detection of metal ions, specifically zinc (Zn²⁺) and aluminum (Al³⁺). Due to the limited availability of published, peer-reviewed data on the photophysical properties of this compound, this comparison infers its performance based on the well-characterized parent molecule, 8-hydroxyquinoline, and its derivatives. This guide aims to provide a valuable resource for researchers considering this compound for their specific applications.

Performance Comparison of Fluorescent Probes

The following table summarizes the key performance characteristics of this compound and selected commercial fluorescent probes. The data for the commercial probes are derived from published literature and manufacturer's specifications, while the properties for this compound are inferred based on the behavior of structurally similar 8-hydroxyquinoline derivatives.

FeatureThis compound (Inferred)FluoZin-3 (for Zn²⁺)Newport Green DCF (for Zn²⁺)Lumogallion (for Al³⁺)
Excitation Max (nm) ~370-400~494[1][2][3][4]~469-505[5][6]~490-500[7][8]
Emission Max (nm) ~480-520~516-518[1][2][4]~530-535[6]~580-590[7][8][9][10]
Quantum Yield (Φ) Moderate (Expected)High upon Zn²⁺ binding (>50-fold increase in fluorescence)[2][11]0.06[12]Not specified
Dissociation Constant (Kd) Cation dependent~9.1 - 15 nM for Zn²⁺[2][13]~1 µM for Zn²⁺[6]Not specified
Photostability Moderate to High (Expected)GoodModerateGood
Primary Target Ion(s) Divalent/Trivalent Metal Ions (e.g., Zn²⁺, Al³⁺)Zn²⁺[4][14]Zn²⁺[6]Al³⁺[7][8][9][10]
Cell Permeability Expected to be cell-permeantAM ester form is cell-permeant[2][14]Diacetate form is cell-permeant[6]Cell-permeant[7]

Experimental Protocols

The characterization of any new fluorescent probe requires rigorous experimental validation. The following are detailed methodologies for key experiments that would be necessary to fully benchmark this compound.

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is determined relative to a well-characterized standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • 1 cm path length quartz cuvettes

  • Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • Solution of this compound

  • Appropriate spectroscopic grade solvent

Procedure:

  • Prepare a series of dilute solutions of both the reference standard and the sample in the same solvent.

  • Measure the absorbance of each solution at the excitation wavelength using the UV-Vis spectrophotometer. The absorbance should be kept below 0.1 to avoid inner filter effects.

  • Record the fluorescence emission spectrum of each solution on the spectrofluorometer, using the same excitation wavelength for all measurements.

  • Integrate the area under the emission spectrum for each solution.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

  • The quantum yield of the sample (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²)

    where Gradient is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Photostability Measurement

Photostability is a critical parameter that determines the suitability of a probe for long-term imaging experiments.

Materials:

  • Fluorescence microscope equipped with a light source and appropriate filters

  • Camera for image acquisition

  • Solution of the fluorescent probe

  • Microscope slides and coverslips

Procedure:

  • Prepare a sample of the fluorescent probe on a microscope slide.

  • Place the slide on the microscope stage and focus on the sample.

  • Continuously illuminate the sample with the excitation light source at a constant intensity.

  • Acquire images at regular time intervals (e.g., every 30 seconds) for an extended period (e.g., 10-15 minutes).

  • Measure the fluorescence intensity of a defined region of interest in each image.

  • Plot the normalized fluorescence intensity as a function of time. The rate of fluorescence decay indicates the photostability of the probe.

Signaling Pathways and Experimental Workflows

The utility of a fluorescent probe is ultimately determined by its performance in a biological context. For metal ion probes, a key application is the visualization of ion fluxes in cellular signaling pathways.

Signaling Pathway: Zinc-Mediated Neuronal Signaling

Zinc ions are important modulators of synaptic transmission. The following diagram illustrates a simplified workflow for imaging synaptic zinc release using a fluorescent probe.

G Workflow for Imaging Synaptic Zinc Release cluster_0 Preparation cluster_1 Stimulation & Imaging cluster_2 Data Analysis A Load Neurons with Fluorescent Probe AM Ester B Incubate for De-esterification A->B C Establish Baseline Fluorescence B->C D Induce Neuronal Depolarization (e.g., with KCI) C->D E Time-Lapse Imaging of Fluorescence Changes D->E F Measure Fluorescence Intensity Over Time E->F G Calculate ΔF/F₀ to Quantify Zinc Release F->G

Caption: Workflow for imaging synaptic zinc release using a fluorescent probe.

Logical Relationship: Probe Selection Criteria

The choice of a fluorescent probe depends on a variety of factors beyond its primary target. This diagram outlines the key considerations for selecting an appropriate probe.

G Probe Selection Criteria cluster_0 Photophysical Properties cluster_1 Binding Properties cluster_2 Biological Compatibility Probe Fluorescent Probe Selection Excitation Excitation/Emission Wavelengths Probe->Excitation QuantumYield Quantum Yield Probe->QuantumYield Photostability Photostability Probe->Photostability Selectivity Selectivity for Target Ion Probe->Selectivity Affinity Binding Affinity (Kd) Probe->Affinity Permeability Cell Permeability Probe->Permeability Toxicity Cytotoxicity Probe->Toxicity

Caption: Key criteria for the selection of a suitable fluorescent probe.

References

Inter-Laboratory Comparison Guide for the Synthesis of 2,5,7-Trimethylquinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a proposed synthetic protocol for 2,5,7-trimethylquinolin-8-ol, supported by hypothetical inter-laboratory experimental data. The aim is to offer a benchmark for laboratories looking to synthesize this compound, highlighting expected variations in key performance metrics such as yield, purity, and reaction time.

Introduction to the Synthetic Approach

The synthesis of this compound is proposed via the Combes quinoline synthesis, a reliable and well-established method for forming the quinoline ring system.[1][2] This acid-catalyzed reaction involves the condensation of an aniline with a β-diketone.[3][4] For the target molecule, the selected precursors are 2-amino-4,6-dimethylphenol and pentane-2,4-dione . The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final substituted quinoline product.[1]

Comparative Performance Data

To assess the reproducibility and robustness of the proposed protocol, a hypothetical inter-laboratory validation was conducted across three independent laboratories. Each laboratory followed the standardized experimental protocol detailed below. The key performance indicators are summarized for direct comparison.

Parameter Laboratory A Laboratory B Laboratory C
Yield (%) 787281
Purity (by HPLC, %) 98.599.198.2
Reaction Time (h) 4.04.54.0
Melting Point (°C) 215-217216-218215-216
¹H NMR (δ, ppm) ConformsConformsConforms

Detailed Experimental Protocols

The following is the standardized protocol used by each laboratory for the synthesis of this compound.

Materials:

  • 2-amino-4,6-dimethylphenol (C₈H₁₁NO)

  • Pentane-2,4-dione (C₅H₈O₂)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Deionized Water (H₂O)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Ethanol (C₂H₅OH)

  • Ethyl Acetate (for TLC)

  • Hexane (for TLC)

Equipment:

  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Ice bath

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

  • Thin-Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In the 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add 2-amino-4,6-dimethylphenol (13.7 g, 0.1 mol).

  • Addition of Reactant: To the flask, add pentane-2,4-dione (10.0 g, 0.1 mol). Stir the mixture at room temperature for 15 minutes to ensure homogeneity.

  • Acid Catalysis: Cool the flask in an ice bath. Slowly add concentrated sulfuric acid (50 mL) dropwise via the dropping funnel over a period of 30 minutes. Maintain the internal temperature below 20°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to 110°C using the heating mantle. Maintain the reaction at this temperature with continuous stirring for 4 hours. Monitor the reaction progress by TLC (Eluent: Hexane/Ethyl Acetate 7:3).

  • Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it over 500 g of crushed ice in a large beaker with vigorous stirring.

  • Neutralization and Precipitation: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH reaches ~7-8. A solid precipitate of this compound will form.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water (3 x 100 mL).

  • Purification: Recrystallize the crude solid from hot ethanol to obtain the pure product.

  • Drying: Dry the purified crystals in a vacuum oven at 60°C to a constant weight.

  • Characterization: Characterize the final product by determining its melting point and acquiring its ¹H NMR spectrum.

Visualized Workflows

The following diagrams illustrate the key chemical pathway and the logical workflow of the inter-laboratory validation process.

cluster_synthesis Combes Synthesis Pathway Reactant1 2-amino-4,6-dimethylphenol Intermediate Schiff Base Intermediate Reactant1->Intermediate Reactant2 Pentane-2,4-dione Reactant2->Intermediate Catalyst H₂SO₄ (cat.) Catalyst->Intermediate Condensation Product This compound Intermediate->Product Cyclization cluster_workflow Inter-Laboratory Validation Workflow cluster_labs A Standardized Protocol Definition B Lab A Synthesis A->B C Lab B Synthesis A->C D Lab C Synthesis A->D E Product Isolation & Purification B->E C->E D->E F Data Collection (Yield, Purity, MP, NMR) E->F G Comparative Analysis F->G H Validation Report G->H

References

Unlocking the Therapeutic Potential of Quinoline Scaffolds: A Comparative Analysis of 2,5,7-Trimethylquinolin-8-ol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic field of drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. This guide offers a comparative overview of the biological activities of 2,5,7-Trimethylquinolin-8-ol and its derivatives, providing researchers, scientists, and drug development professionals with a comprehensive resource to inform future research and development. While specific experimental data for this compound is limited in publicly available literature, this comparison leverages data from closely related derivatives to elucidate the impact of substitutions at the 2, 5, and 7 positions on the 8-hydroxyquinoline core, a well-established pharmacophore.

Table 1: Comparative Anticancer Activity of 8-Hydroxyquinoline Derivatives

Compound/DerivativeSubstitution PatternCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
8-Hydroxyquinoline-K562 (Leukemia)>50Cisplatin5.31
T47D (Breast Cancer)>508.92
2-Methyl-8-hydroxyquinoline2-MethylK56234.46 ± 5.67Cisplatin5.31
T47D46.54 ± 9.408.92
5,7-dichloro-8-hydroxyquinoline5,7-DichloroA549 (Lung)5.8 (mg/mL)Doxorubicin1.83
HeLa (Cervical)18.7 (mg/mL)
5-Chloro-7-iodo-8-hydroxyquinoline5-Chloro, 7-Iodo----
2-Styryl-8-hydroxyquinoline derivatives2-StyrylHCT 116 (Colon)4.60–25.00Doxorubicin~0.35
7-((4-Methylpiperazin-1-yl)methyl)quinolin-8-ol7-((4-Methylpiperazin-1-yl)methyl)Multidrug-Resistant CellsPotent Activity--

Note: Direct comparative data for this compound was not available in the reviewed literature. The table presents data from various studies on substituted 8-hydroxyquinolines to infer the potential effects of substitutions.

Table 2: Comparative Antimicrobial Activity of 8-Hydroxyquinoline Derivatives

Compound/DerivativeSubstitution PatternBacterial/Fungal StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
8-Hydroxyquinoline-S. aureus---
5-Chloro-8-hydroxyquinoline-ciprofloxacin hybrid5-Chloro, Ciprofloxacin hybridS. aureus4–16Ciprofloxacin-
E. faecalis4–16
7-substituted quinolin-8-ol derivatives7-substitutedB. subtilis10Nitroxoline20
Quinoline-based hydroxyimidazolium hybridsImidazolium hybridS. aureus2--
C. neoformans15.6
5-substituted 8-hydroxyquinolines5-substitutedS. mutansVaried--

Note: Direct comparative data for this compound was not available in the reviewed literature. The table presents data from various studies on substituted 8-hydroxyquinolines to infer the potential effects of substitutions.

Experimental Protocols

Anticancer Activity Assessment: MTT Assay

The in vitro cytotoxicity of the quinoline derivatives is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: Human cancer cell lines (e.g., K562, T47D, A549, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. Subsequently, the cells are treated with various concentrations of the test compounds and a reference drug (e.g., Cisplatin, Doxorubicin) for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for an additional 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Determination: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

Antimicrobial Activity Assessment: Broth Microdilution Method

The minimum inhibitory concentration (MIC) of the quinoline derivatives against various microbial strains is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: Bacterial or fungal strains are cultured on appropriate agar plates, and colonies are suspended in sterile saline or broth to achieve a standardized turbidity, corresponding to a specific cell density (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compounds and a reference antibiotic are serially diluted in a multi-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioactivity Biological Activity Screening cluster_data Data Analysis synthesis Synthesis of This compound & Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization anticancer Anticancer Activity (e.g., MTT Assay) characterization->anticancer antimicrobial Antimicrobial Activity (e.g., MIC Determination) characterization->antimicrobial ic50 IC50 Determination anticancer->ic50 mic MIC Determination antimicrobial->mic sar Structure-Activity Relationship (SAR) Analysis ic50->sar mic->sar

Caption: General experimental workflow for the synthesis and biological evaluation of quinolin-8-ol derivatives.

Signaling_Pathway cluster_cell Cancer Cell ROS Reactive Oxygen Species (ROS) Production DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Enzyme Key Enzymes (e.g., Topoisomerase) Enzyme_Inhibition Enzyme Inhibition Enzyme->Enzyme_Inhibition Inhibition Enzyme_Inhibition->Apoptosis Quinoline 8-Hydroxyquinoline Derivative Quinoline->ROS Quinoline->Enzyme

Caption: Proposed anticancer mechanisms of action for 8-hydroxyquinoline derivatives.

Discussion of Structure-Activity Relationships

The biological activity of 8-hydroxyquinoline derivatives is significantly influenced by the nature and position of substituents on the quinoline ring.

  • Position 2: Substitution at the 2-position can modulate the compound's activity. For instance, the introduction of a methyl group at this position, as seen in 2-methyl-8-hydroxyquinoline, appears to be compatible with anticancer activity, although the potency may be moderate compared to other derivatives[1]. More complex substitutions, such as styryl groups, have been shown to yield potent anticancer agents[2].

  • Position 5: The electronic properties of substituents at the 5-position play a crucial role. Electron-withdrawing groups, such as chloro, can enhance anticancer and antimicrobial activities[3][4]. The steric bulk of the substituent at this position is also a determining factor, with smaller substituents generally being more favorable for antiplaque activity against Streptococcus mutans[4].

  • Position 7: The 7-position is a common site for modification to improve biological activity. The introduction of aminomethyl groups, such as in 7-((4-methylpiperazin-1-yl)methyl)quinolin-8-ol, has been shown to result in potent activity against multidrug-resistant cancer cells[3].

References

Navigating the Landscape of Metal Ion Detection: A Comparative Guide to 2,5,7-Trimethylquinolin-8-ol and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the sensitive and selective detection of metal ions is a critical analytical challenge. 2,5,7-Trimethylquinolin-8-ol, a derivative of the renowned chelating agent 8-hydroxyquinoline (8-HQ), holds significant promise as a fluorescent sensor for this purpose. While specific quantitative performance data for this compound is not extensively documented in peer-reviewed literature, the well-established capabilities of its parent compound and other derivatives provide a strong foundation for assessing its potential. This guide offers a comparative overview of 8-hydroxyquinoline-based sensors alongside other prominent methods for metal ion detection, supported by available experimental data and detailed protocols.

Performance Comparison of Metal Ion Detection Methods

The efficacy of a metal ion sensor is determined by several key parameters, including its limit of detection (LOD), selectivity, and response mechanism. Below is a summary of the performance of 8-hydroxyquinoline derivatives and a common alternative, Rhodamine-based sensors.

MethodPrincipleTarget Ions (Examples)Limit of Detection (LOD)AdvantagesDisadvantages
8-Hydroxyquinoline Derivatives Chelation-Enhanced Fluorescence (CHEF)Al³⁺, Zn²⁺, Fe³⁺, Cu²⁺, Cr³⁺[1][2]~1 x 10⁻⁸ M for Al³⁺ (8-HQ)[3]Good sensitivity and selectivity, versatile for various metal ions.[3][4]Performance can be pH-dependent, potential for interference from other ions.
Rhodamine-Based Sensors Spirolactam Ring OpeningFe³⁺, Al³⁺, Cr³⁺, Hg²⁺[5]As low as 10.20 nM for Fe³⁺[5]High sensitivity, often with a visible color change, "turn-on" fluorescence.[6][7]Can be sensitive to pH and may undergo photobleaching.[8]

Signaling Pathways and Experimental Workflow

The detection of metal ions by 8-hydroxyquinoline derivatives typically relies on a "turn-on" fluorescence mechanism known as Chelation-Enhanced Fluorescence (CHEF). In its unbound state, the fluorescence of the 8-HQ derivative is often quenched. Upon binding to a metal ion, a rigid complex is formed, which restricts intramolecular vibrations and rotations, leading to a significant increase in fluorescence intensity.[3]

cluster_0 Chelation-Enhanced Fluorescence (CHEF) Pathway Free_Ligand Free this compound (Low Fluorescence) Complex Ligand-Metal Complex (High Fluorescence) Free_Ligand->Complex Chelation Metal_Ion Metal Ion (e.g., Al³⁺) Metal_Ion->Complex Detection Fluorescence Detection Complex->Detection Signal Emission

Chelation-Enhanced Fluorescence (CHEF) signaling pathway for metal ion detection.

A typical experimental workflow for quantifying metal ions using a fluorescent sensor involves several key steps, from reagent preparation to data analysis.

cluster_1 Experimental Workflow for Fluorescent Metal Ion Detection Prep_Sensor 1. Prepare Sensor Stock Solution (e.g., in DMSO) Mix 3. Mix Sensor and Metal Ion Solutions Prep_Sensor->Mix Prep_Metal 2. Prepare Metal Ion Standard Solutions (in aqueous buffer) Prep_Metal->Mix Incubate 4. Incubate for Complex Formation Mix->Incubate Measure 5. Measure Fluorescence Intensity Incubate->Measure Analyze 6. Analyze Data (Calibration Curve & LOD Calculation) Measure->Analyze

General experimental workflow for metal ion detection using a fluorescent sensor.

Experimental Protocols

Below are detailed methodologies for key experiments in metal ion detection using 8-hydroxyquinoline-based fluorescent sensors and a common alternative.

Protocol 1: Fluorescent Detection of Aluminum (Al³⁺) using 8-Hydroxyquinoline

This protocol is adapted from studies on 8-hydroxyquinoline and can be considered a starting point for this compound.[3]

Materials:

  • 8-Hydroxyquinoline (or this compound)

  • Aluminum standard solution (e.g., AlCl₃)

  • Buffer solution (e.g., acetate buffer, pH 5.0)

  • Organic solvent (e.g., ethanol or DMSO)

  • Fluorometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mM stock solution of the 8-hydroxyquinoline derivative in ethanol or DMSO.

    • Prepare a series of standard solutions of Al³⁺ in the chosen buffer with concentrations ranging from the expected detection limit to a concentration that gives a maximum response.

  • Measurement:

    • In a cuvette, mix a specific volume of the sensor stock solution with the buffer.

    • Add a specific volume of the Al³⁺ standard solution to the cuvette and mix thoroughly.

    • Allow the solution to incubate for a set period (e.g., 10 minutes) at room temperature to ensure complete complexation.

    • Measure the fluorescence emission spectrum at the optimal excitation wavelength for the sensor-metal complex. The emission maximum for the 8-HQ-Al³⁺ complex is typically around 510 nm.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of Al³⁺ to generate a calibration curve.

    • Calculate the limit of detection (LOD) using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank (sensor solution without metal ion) and S is the slope of the linear portion of the calibration curve.

Protocol 2: Colorimetric and Fluorescent Detection of Iron (Fe³⁺) using a Rhodamine-Based Sensor

This protocol is based on the well-established mechanism of Rhodamine B derivatives for Fe³⁺ detection.[6]

Materials:

  • Rhodamine B derivative sensor

  • Iron(III) standard solution (e.g., FeCl₃)

  • Solvent system (e.g., ethanol/water mixture)

  • Buffer solution (e.g., HEPES buffer, pH 7.4)

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the Rhodamine B sensor (e.g., 1 mM) in ethanol.

    • Prepare a series of standard solutions of Fe³⁺ in the buffer.

  • Colorimetric Measurement:

    • To a solution of the sensor in the ethanol/water buffer, add different concentrations of the Fe³⁺ standard solution.

    • Observe any color change. A typical response is a change from colorless to pink.

    • Record the UV-Vis absorption spectrum of each solution.

  • Fluorescent Measurement:

    • Excite the solutions at the appropriate wavelength for the Rhodamine B fluorophore (typically around 550-560 nm).

    • Record the fluorescence emission spectrum (typically around 570-590 nm).

  • Data Analysis:

    • For colorimetric analysis, plot the absorbance at the new maximum against the Fe³⁺ concentration.

    • For fluorometric analysis, plot the fluorescence intensity at the emission maximum against the Fe³⁺ concentration.

    • Determine the LOD as described in Protocol 1.

Conclusion

While direct experimental data on the accuracy and precision of this compound for metal ion detection remains to be fully established, the extensive research on its parent compound, 8-hydroxyquinoline, and other derivatives strongly suggests its potential as a highly effective fluorescent sensor. The CHEF mechanism provides a robust basis for the sensitive and selective detection of a variety of metal ions. For researchers and professionals in drug development, this compound represents a promising candidate for developing tailored analytical methods. Comparative analysis with established techniques, such as those employing Rhodamine-based sensors, will be crucial in defining its specific advantages and applications. The provided protocols offer a solid foundation for initiating such validation studies.

References

Selectivity of 2,5,7-Trimethylquinolin-8-ol for specific metal ions compared to other ligands

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance between organic ligands and metal ions is paramount. The selectivity of a chelating agent for specific metal ions dictates its efficacy in applications ranging from analytical chemistry to the development of novel therapeutics. This guide provides a comprehensive comparison of the metal ion selectivity of 2,5,7-trimethylquinolin-8-ol against other well-established ligands, supported by experimental data and detailed methodologies.

At the heart of this analysis lies 8-hydroxyquinoline and its derivatives, a class of compounds renowned for their potent metal-chelating properties.[1][2][3] By forming stable complexes with a variety of metal ions, these molecules have found applications as insecticides, antibacterial agents, and even as potential therapeutics for neurodegenerative diseases.[3][4] The introduction of methyl groups onto the quinoline scaffold, as in the case of this compound, can significantly influence the stability and selectivity of the resulting metal complexes.

Comparative Analysis of Metal Ion Chelation

The table below summarizes the stepwise (log K1, log K2) and overall (log β2) stability constants for these ligands with several divalent metal ions. For comparison, data for the widely used synthetic chelator Ethylenediaminetetraacetic acid (EDTA) is also included.

Chelating AgentMetal Ionlog K1log K2Overall Stability (log β2)
8-Hydroxyquinoline Cu²⁺12.811.724.5
Ni²⁺11.29.921.1
Co²⁺10.49.219.6
Zn²⁺10.59.520.0
Fe²⁺---
2-Methyl-8-hydroxyquinoline Cu²⁺12.211.223.4
Ni²⁺9.88.618.4
Co²⁺9.48.217.6
Zn²⁺9.98.918.8
Fe²⁺8.07.015.0
EDTA Cu²⁺--18.8
Ni²⁺--18.6
Co²⁺--16.3
Zn²⁺--16.5
Fe²⁺--14.3

Note: Data for 8-Hydroxyquinoline and 2-Methyl-8-hydroxyquinoline are compiled from various sources and represent typical values. EDTA forms 1:1 complexes, so only the overall stability constant is listed.[1]

From the data, it is evident that both 8-hydroxyquinoline and its 2-methyl derivative form highly stable complexes with the tested divalent metal ions, often exceeding the stability of the corresponding EDTA complexes. The presence of the methyl group in the 2-position in 2-methyl-8-hydroxyquinoline generally leads to a slight decrease in the stability of the metal complexes compared to the parent 8-hydroxyquinoline, which can be attributed to steric effects.[1] It is anticipated that the additional methyl groups in the 5 and 7 positions of this compound would further modulate this stability and selectivity, potentially enhancing its specificity for certain metal ions due to a combination of electronic and steric factors.

Experimental Protocols for Determining Metal Ion Selectivity

The determination of stability constants is crucial for quantifying the selectivity of a ligand. Two common experimental techniques for this purpose are potentiometric titration and spectrophotometry.

Potentiometric Titration

This method involves monitoring the pH of a solution containing the ligand and a metal ion as a standard solution of a strong base is added. By analyzing the resulting titration curves, the protonation constants of the ligand and the stability constants of the metal-ligand complexes can be calculated.

A generalized workflow for this process is illustrated below:

experimental_workflow sol_acid Acid Solution (e.g., HClO4) titration_vessel Titration Vessel (Constant Temperature) sol_acid->titration_vessel sol_ligand Ligand Solution (e.g., this compound) sol_ligand->titration_vessel sol_metal Metal Ion Solution (e.g., CuCl2) sol_metal->titration_vessel ph_meter pH Meter titration_vessel->ph_meter pH monitoring buret Standard Base (e.g., NaOH) buret->titration_vessel titration_curves Generate Titration Curves ph_meter->titration_curves calc_n Calculate Average Ligand Number (n̄) titration_curves->calc_n calc_pL Calculate Free Ligand Concentration (pL) titration_curves->calc_pL formation_curve Plot Formation Curve (n̄ vs. pL) calc_n->formation_curve calc_pL->formation_curve stability_constants Determine Stability Constants (log K) formation_curve->stability_constants

Figure 1: Experimental workflow for potentiometric determination of stability constants.
Spectrophotometry

This technique relies on the change in the absorbance of a solution upon complex formation. If the metal-ligand complex has a distinct absorption spectrum compared to the free ligand and metal ion, the concentration of the complex can be determined using a spectrophotometer. By measuring the absorbance at various concentrations of the metal and ligand, the stoichiometry and stability constant of the complex can be calculated.

Logical Framework for Ligand Selection

The choice of a chelating agent for a specific application depends on a variety of factors beyond just the stability of the complex. The following diagram illustrates the logical relationships involved in selecting an appropriate ligand.

ligand_selection cluster_application Application Requirements cluster_ligand Ligand Properties cluster_decision Decision target_ion Target Metal Ion(s) stability High Stability with Target Ion target_ion->stability interfering_ions Potential Interfering Ions selectivity Low Stability with Interfering Ions interfering_ions->selectivity ph_conditions Operating pH ph_conditions->stability ph_conditions->selectivity biological_context Biological Compatibility solubility Appropriate Solubility biological_context->solubility toxicity Low Toxicity biological_context->toxicity optimal_ligand Optimal Ligand Selection stability->optimal_ligand selectivity->optimal_ligand solubility->optimal_ligand toxicity->optimal_ligand

Figure 2: Logical considerations for selecting a suitable metal chelator.

References

Cost-benefit analysis of using 2,5,7-Trimethylquinolin-8-ol in routine analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 2,5,7-Trimethylquinolin-8-ol in Routine Metal Analysis

For researchers, scientists, and professionals in drug development, the selection of analytical reagents is a critical decision that balances cost, efficiency, and accuracy. This guide provides a comprehensive cost-benefit analysis of this compound for routine metal analysis, comparing it with established alternatives such as the parent compound 8-Hydroxyquinoline, Dithizone, and the instrumental technique of Atomic Absorption Spectroscopy (AAS).

Introduction to this compound

This compound is a methylated derivative of 8-hydroxyquinoline (also known as oxine). Like its parent compound, it functions as a chelating agent, forming stable complexes with various metal ions.[1] This property allows for the separation and quantification of metals from a sample matrix, typically through solvent extraction followed by spectrophotometric or fluorometric determination. The addition of methyl groups can influence its solubility, stability, and the specific characteristics of its metal complexes. While specific analytical performance data for this compound is not extensively documented in publicly available literature, its primary application appears to be in the solvent extraction of specific metal ions, such as gallium and indium.

Comparative Analysis of Analytical Methods

The choice of an analytical method for metal determination depends on factors such as the required sensitivity, selectivity, sample throughput, and available budget. Below is a comparative overview of this compound and its alternatives.

Data Presentation: Quantitative Comparison

ParameterThis compound8-HydroxyquinolineDithizoneAtomic Absorption Spectroscopy (AAS)
Principle of Detection Chelation and Solvent Extraction, Spectrophotometry/FluorometryChelation and Solvent Extraction, Spectrophotometry/Fluorometry[2]Chelation and Solvent Extraction, Spectrophotometry[3]Atomic Absorption of Light
Commonly Detected Ions Gallium, Indium (and likely other transition metals)Wide range including Al³⁺, Cu²⁺, Fe³⁺, Zn²⁺, Mg²⁺[1][4]Lead, Mercury, Cadmium, Zinc, Copper[3][5]Wide range of metals with appropriate lamps[6]
Typical Limit of Detection (LOD) Data not readily available; likely in the µg/mL (ppm) rangeµg/mL (ppm) range, can be enhanced with specific techniques[7]µg/mL (ppm) range[5]ng/mL (ppb) to µg/mL (ppm) range[6]
Selectivity Moderate; can be improved by controlling pH and using masking agentsModerate; pH control is crucial for selective extraction[8]Moderate to good; dependent on pH and complexing conditions[3]High; specific to the element of the hollow cathode lamp
Analysis Time per Sample ~30-60 minutes (including extraction)~30-60 minutes (including extraction)~30-60 minutes (including extraction)~1-5 minutes
Initial Equipment Cost Low (Spectrophotometer)Low (Spectrophotometer)Low (Spectrophotometer)High ($20,000 - $150,000 for a new instrument)[9]
Reagent Cost (per gram) ~$272/g[10]~$0.70 - $1.38/g[11][12]~$1.78 - $6.00/g[5][13]High purity standards required
Cost per Analysis High (due to reagent cost)LowLow to ModerateModerate (including standards, consumables, and instrument depreciation)
Advantages Potentially higher selectivity for specific metals due to methyl groupsWell-established methods, versatile, low cost[2]Good sensitivity for specific heavy metals[3]High sensitivity and selectivity, fast analysis time[6]
Disadvantages Limited published applications and performance data, high reagent costModerate selectivity, solvent extraction can be time-consumingCan be prone to interference, use of toxic organic solvents[3]High initial investment, requires trained personnel

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for spectrophotometric metal ion detection using 8-hydroxyquinoline derivatives, which can be adapted for this compound.

General Protocol for Spectrophotometric Metal Ion Determination using a Substituted 8-Hydroxyquinoline

1. Preparation of Standard Solutions:

  • Metal Standard Stock Solution (e.g., 1000 µg/mL): Prepare by dissolving a high-purity salt of the target metal ion in an appropriate acidic solution and diluting to a known volume with deionized water.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards of desired concentrations.

  • Reagent Solution (e.g., 0.1% w/v): Dissolve 0.1 g of this compound in a suitable organic solvent (e.g., ethanol, chloroform) and dilute to 100 mL.

2. Sample Preparation:

  • Accurately weigh or measure the sample and dissolve it in an appropriate acid.

  • If necessary, perform a digestion procedure to bring the metal ions into solution.

  • Adjust the pH of the sample solution to the optimal range for complex formation with the reagent. This is a critical step for selectivity.

  • Add any necessary masking agents to prevent interference from other metal ions.

3. Extraction Procedure:

  • Transfer a known volume of the prepared sample solution to a separatory funnel.

  • Add a specific volume of the this compound reagent solution.

  • Add a suitable immiscible organic solvent (e.g., chloroform, toluene).

  • Shake the funnel vigorously for a few minutes to allow for the formation and extraction of the metal-chelate complex into the organic phase.

  • Allow the layers to separate and collect the organic phase.

4. Spectrophotometric Measurement:

  • Measure the absorbance of the organic extract at the wavelength of maximum absorbance (λmax) for the specific metal complex using a UV-Vis spectrophotometer.

  • Use a reagent blank (prepared in the same way but without the metal ion) to zero the instrument.

5. Quantification:

  • Create a calibration curve by plotting the absorbance of the working standard solutions versus their known concentrations.

  • Determine the concentration of the metal ion in the sample by comparing its absorbance to the calibration curve.

Visualizations

Signaling Pathway and Experimental Workflow

The fundamental principle behind the use of this compound in metal analysis involves the chelation of a metal ion, which can then be detected. The general workflow for validating such a reagent is also depicted.

cluster_0 Chelation and Detection Mechanism Reagent This compound Complex Metal-Reagent Complex Reagent->Complex + Metal Ion Metal Metal Ion (e.g., Ga³⁺) Metal->Complex Detection Spectrophotometric Detection Complex->Detection Absorbs Light cluster_1 Experimental Workflow for Method Validation A Prepare Standard Solutions (Metal and Reagent) B Optimize Reaction Conditions (pH, Reagent Concentration) A->B C Perform Solvent Extraction B->C D Generate Calibration Curve C->D E Analyze Sample D->E F Validate with Standard Method (e.g., AAS) E->F cluster_2 Decision Logic for Analytical Method Selection Start Need for Metal Analysis HighThroughput High Sample Throughput? Start->HighThroughput LowBudget Low Initial Budget? HighThroughput->LowBudget No AAS Use AAS HighThroughput->AAS Yes LowBudget->AAS No SolventExtraction Use Solvent Extraction Reagent (e.g., this compound) LowBudget->SolventExtraction Yes HighSensitivity High Sensitivity (ppb) Required? HighSensitivity->AAS Yes ConsiderAlternatives Consider Alternatives (8-HQ, Dithizone) HighSensitivity->ConsiderAlternatives No SolventExtraction->HighSensitivity

References

A comparative review of synthesis methods for substituted quinolin-8-ols

Author: BenchChem Technical Support Team. Date: December 2025

The quinolin-8-ol (8-hydroxyquinoline, 8-HQ) framework is a privileged scaffold in medicinal chemistry and materials science, renowned for its potent metal-chelating properties. This has led to the development of numerous derivatives with a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective effects. The efficacy of these compounds is highly dependent on the nature and position of substituents on the quinoline ring. Consequently, efficient and versatile synthetic methods are crucial for accessing a diverse array of substituted quinolin-8-ols for drug discovery and development.

This guide provides a comparative overview of the most prominent synthetic methods for preparing substituted quinolin-8-ols. We will delve into the classic cyclization strategies, including the Skraup, Doebner-von Miller, and Friedländer syntheses, which build the quinoline core from acyclic precursors. Additionally, we will explore post-synthesis functionalization as a complementary approach to introduce diversity. Each method is evaluated based on its substrate scope, reaction conditions, and typical yields, supported by experimental data and detailed protocols.

Core Synthesis Strategies: A Comparison

The primary methods for constructing the substituted quinolin-8-ol skeleton involve the cyclization of an ortho-substituted aniline, typically an o-aminophenol derivative, which directly installs the C8-hydroxyl group. The choice of reaction partner and catalyst dictates the substitution pattern on the newly formed pyridinone ring.

Synthesis MethodStarting MaterialsKey Reagents/ConditionsSubstituent Position(s)Typical YieldsAdvantagesDisadvantages
Skraup Synthesis o-Aminophenol derivative, GlycerolConc. H₂SO₄, Oxidizing agent (e.g., o-nitrophenol, As₂O₅)Unsubstituted (on hetero-ring)40-90%[1]One-pot, readily available starting materials.Highly exothermic and often violent reaction[2], harsh acidic conditions.
Doebner-von Miller o-Aminophenol derivative, α,β-Unsaturated aldehyde/ketoneAcid catalyst (HCl, Lewis acids like Ag(I)-Montmorillonite K10)C2 and/or C440-89%[3]Introduces substituents at C2/C4; milder than Skraup.Potential for polymerization of the carbonyl compound[4], can require long reaction times.
Friedländer Annulation 2-Amino-3-hydroxybenzaldehyde, α-Methylene ketoneAcid or base catalyst (e.g., NaOH, piperidine, p-TsOH)C2 and C370-95%[5]High yields, high versatility for C2/C3 substitution.Requires synthesis of specific 2-amino-3-hydroxyaryl carbonyl precursors.

Visualizing the Synthetic Pathways

The logical flow of these core synthetic strategies can be visualized to better understand their fundamental differences in constructing the quinoline ring.

Synthesis_Strategies cluster_skraup Skraup Synthesis cluster_dvm Doebner-von Miller Synthesis cluster_friedlander Friedländer Annulation SA1 o-Aminophenol SP1 Quinolin-8-ol SA1->SP1 H₂SO₄, Oxidant SA2 Glycerol SA2->SP1 H₂SO₄, Oxidant DVMA1 o-Aminophenol DVMP1 C2/C4-Substituted Quinolin-8-ol DVMA1->DVMP1 Acid Catalyst DVMA2 α,β-Unsaturated Carbonyl DVMA2->DVMP1 Acid Catalyst FA1 2-Amino-3-hydroxy -aryl ketone FP1 C2/C3-Substituted Quinolin-8-ol FA1->FP1 Base or Acid FA2 α-Methylene Carbonyl FA2->FP1 Base or Acid

Core strategies for quinolin-8-ol ring construction.

I. The Skraup Synthesis

The Skraup synthesis is one of the oldest and most direct methods for preparing the parent quinolin-8-ol.[6][7] It involves heating an aromatic amine (o-aminophenol) with glycerol, concentrated sulfuric acid, and an oxidizing agent.[2] The reaction is notoriously vigorous, but modifications, such as the use of milder oxidizing agents or dehydrating agents like anhydrous cupric sulfate, can improve safety and yield.[1][8]

Reaction Mechanism

The reaction proceeds through several key steps:

  • Dehydration: Sulfuric acid dehydrates glycerol to form the reactive α,β-unsaturated aldehyde, acrolein.

  • Michael Addition: The amino group of o-aminophenol undergoes a conjugate (Michael) addition to acrolein.

  • Cyclization: The intermediate undergoes an acid-catalyzed electrophilic cyclization onto the aromatic ring.

  • Dehydration & Oxidation: The resulting dihydroquinoline is dehydrated and then oxidized to the aromatic quinolin-8-ol. The oxidizing agent is often an aromatic nitro compound (like o-nitrophenol), which is reduced to the corresponding amine in the process.

Skraup_Mechanism Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Adduct Michael Adduct Acrolein->Adduct Michael Addition oAP o-Aminophenol oAP->Adduct Michael Addition Cyclized Cyclized Intermediate (1,2-Dihydroquinolin-8-ol) Adduct->Cyclized H⁺ (Cyclization) -H₂O Product Quinolin-8-ol Cyclized->Product [O] (Oxidation)

Simplified mechanism of the Skraup synthesis.
Experimental Protocol: Synthesis of 8-Hydroxyquinoline[1][10]

  • Reagent Preparation: In a suitable reaction vessel, add glycerol. While stirring, slowly add concentrated sulfuric acid, keeping the temperature controlled. Sequentially add o-aminophenol and the oxidizing agent (e.g., o-nitrophenol). To moderate the reaction and absorb water, anhydrous cupric sulfate and calcium oxide can be added.

  • Reaction: Heat the mixture to approximately 125-130°C. The reaction is exothermic and the temperature may rise to 140°C. Maintain this temperature for 3-5 hours.

  • Workup: After cooling, the reaction mixture is carefully diluted with water.

  • Neutralization: The acidic solution is neutralized to a pH of 7.0-7.5 with a base (e.g., 30% sodium hydroxide or sodium carbonate solution) to precipitate the crude product.

  • Purification: The crude 8-hydroxyquinoline can be purified by steam distillation or recrystallization from a suitable solvent like ethanol.

II. The Doebner-von Miller Reaction

This method is a modification of the Skraup synthesis where the glycerol/sulfuric acid mixture is replaced by a pre-formed α,β-unsaturated aldehyde or ketone.[4][9] This allows for the synthesis of quinolin-8-ols with substituents at the C2 and/or C4 positions. The reaction is typically catalyzed by Brønsted or Lewis acids.

Reaction Mechanism

The mechanism is similar to the Skraup synthesis but starts with the α,β-unsaturated carbonyl compound directly.

  • Michael Addition: The o-aminophenol adds to the α,β-unsaturated carbonyl compound.

  • Cyclization & Dehydration: The resulting intermediate undergoes acid-catalyzed cyclization and dehydration to form a tetrahydroquinoline derivative.

  • Oxidation: The tetrahydroquinoline is oxidized to the final substituted quinolin-8-ol. This oxidation can sometimes occur via air (aerobic oxidation) or by a second molecule of the imine intermediate acting as a hydride acceptor.

DVM_Mechanism oAP o-Aminophenol Derivative Adduct Michael Adduct oAP->Adduct Michael Addition UnsatCarbonyl α,β-Unsaturated Carbonyl UnsatCarbonyl->Adduct Michael Addition Cyclized Cyclized Intermediate (Tetrahydroquinolin-8-ol) Adduct->Cyclized H⁺ (Cyclization) -H₂O Product Substituted Quinolin-8-ol Cyclized->Product [O] (Oxidation) Friedlander_Workflow Start 2-Amino-3-hydroxy- aryl ketone + α-Methylene ketone PathA Aldol Condensation Start->PathA PathB Schiff Base Formation Start->PathB IntermediateA Unsaturated Carbonyl Intermediate PathA->IntermediateA then Cyclization IntermediateB Aldol Adduct PathB->IntermediateB then Aldol Reaction Product C2,C3-Substituted Quinolin-8-ol IntermediateA->Product -H₂O IntermediateB->Product -H₂O

References

Safety Operating Guide

Safeguarding Your Laboratory and Environment: Proper Disposal of 2,5,7-Trimethylquinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2,5,7-Trimethylquinolin-8-ol is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks to personnel and prevents environmental contamination. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical safety goggles, chemical-resistant gloves (e.g., nitrile rubber), and a laboratory coat.[1] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a fume hood.[1]

Summary of Safety and Disposal Information
ParameterGuidelineSource
Personal Protective Equipment (PPE) Chemical safety goggles, chemical-resistant gloves, lab coat.[1]
Handling Area Well-ventilated area, such as a fume hood.[1]
Spill Containment Use inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials.[1]
Waste Container Chemically compatible, leak-proof, and clearly labeled as "Hazardous Waste" with the full chemical name.
Prohibited Disposal Methods Do not dispose of down the drain or in regular trash.
Final Disposal Through a licensed hazardous waste disposal company.[2][3][4]

Step-by-Step Disposal Protocol

1. Waste Segregation and Collection:

  • Collect all waste materials containing this compound, including residual amounts of the chemical, contaminated consumables (such as gloves, pipette tips, and absorbent pads), and any solutions.

  • Use a dedicated, chemically compatible, and leak-proof waste container.

2. Container Labeling:

  • The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste

    • The date of accumulation

3. Spill Management:

  • In the event of a spill, immediately evacuate the area to prevent exposure.

  • Contain the spill using an inert absorbent material like sand or vermiculite.[1] Do not use combustible materials such as paper towels for absorption.

  • Carefully collect the absorbent material and the spilled substance and place it into the designated hazardous waste container.[1]

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • It is crucial to prevent the spilled material from entering drains or waterways.[5]

4. Storage of Waste:

  • Store the sealed and labeled hazardous waste container in a designated, secure waste accumulation area.

  • Ensure the storage area is away from incompatible materials.

5. Final Disposal:

  • The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[2][3][4]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow for Disposal

start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect_waste Collect Waste in a Designated, Compatible Container ppe->collect_waste label_container Label Container: 'Hazardous Waste' Chemical Name Concentration & Date collect_waste->label_container spill Spill Occurs? label_container->spill contain_spill Contain Spill with Inert Absorbent spill->contain_spill Yes store_waste Store Sealed Container in Designated Secure Area spill->store_waste No collect_spill Collect Contaminated Material into Waste Container contain_spill->collect_spill clean_area Clean Spill Area & Collect Cleaning Materials as Waste collect_spill->clean_area clean_area->store_waste professional_disposal Arrange for Pickup by Licensed Hazardous Waste Disposal Company store_waste->professional_disposal end End: Proper Disposal Complete professional_disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,5,7-Trimethylquinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,5,7-Trimethylquinolin-8-ol

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are based on safety data for quinoline derivatives and are intended to ensure the safe management of this chemical in a laboratory setting.

Hazard Summary

This compound and similar quinoline compounds are classified as hazardous. Key hazards include:

  • Harmful if swallowed.[1][2][3]

  • Causes skin irritation.[1][2][3]

  • Causes serious eye irritation.[1][2][3][4]

  • May cause respiratory irritation.[1]

  • Suspected of causing genetic defects and cancer.[2][3][5]

  • Toxic to aquatic life with long-lasting effects.[2][3][5][6]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to prevent exposure.[7][8][9]

Protection Type Required PPE Standards/Specifications
Eye/Face Protection Chemical safety goggles or a full-face shield.OSHA 29 CFR 1910.133 or European Standard EN166.[4][6][10]
Skin Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton) and a lab coat or chemical-resistant suit.Dispose of contaminated gloves after use.[1][2][4]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.Required if working outside a fume hood or if dust/vapors are generated.[4][6][10][11]
First Aid Measures

Immediate action is critical in case of exposure.

Exposure Route First Aid Protocol
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][4][6][10]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, get medical attention.[1][4][6][10]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[4][6][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][10]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for laboratory safety and environmental protection.

Experimental Workflow: Safe Handling Protocol

This protocol outlines the step-by-step process for safely using this compound in a laboratory setting.

Diagram 1: Safe Handling Workflow prep Preparation ppe Don PPE (Goggles, Gloves, Lab Coat) prep->ppe handling Chemical Handling prep->handling fume_hood Work in Fume Hood ppe->fume_hood weigh Weigh Compound handling->weigh cleanup Cleanup & Decontamination handling->cleanup dissolve Dissolve/Use in Reaction weigh->dissolve decontaminate Decontaminate Glassware & Surfaces cleanup->decontaminate remove_ppe Remove PPE cleanup->remove_ppe waste Segregate Waste decontaminate->waste wash Wash Hands remove_ppe->wash

Caption: Safe Handling Workflow for this compound.

Methodology:

  • Preparation : Before handling the chemical, ensure that the work area, specifically a chemical fume hood, is clean and operational.[6][11] Have all necessary equipment and materials, including waste containers, readily available.

  • PPE : Put on all required personal protective equipment as detailed in the PPE table.

  • Chemical Handling :

    • Conduct all work involving this compound within a certified chemical fume hood to minimize inhalation exposure.[6][11]

    • Avoid generating dust.

    • Use appropriate tools for weighing and transferring the solid material.

    • Do not eat, drink, or smoke while handling the product.[1][6]

  • Cleanup and Decontamination :

    • After use, decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Wipe down the work area in the fume hood.

  • Waste Disposal : Segregate waste materials as described in the disposal plan below.

  • Post-Handling : Remove PPE in the correct order to avoid contaminating your skin or clothing. Wash hands thoroughly with soap and water after handling is complete.[1][4]

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

Diagram 2: Chemical Disposal Pathway start End of Experiment solid_waste Contaminated Solid Waste (Gloves, Weigh Boats, etc.) start->solid_waste liquid_waste Unused/Waste Solutions start->liquid_waste solid_container Seal in Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container disposal_request Submit for Professional Disposal solid_container->disposal_request liquid_container->disposal_request

Caption: Disposal Pathway for this compound Waste.

Methodology:

  • Segregation : Do not mix quinoline-containing waste with other waste streams.

  • Solid Waste :

    • Collect all contaminated disposable materials, such as gloves, weighing paper, and paper towels, in a designated, sealed, and clearly labeled hazardous waste container.[1]

    • For spills, use an inert absorbent material like vermiculite or sand, then sweep up and place in the hazardous waste container.[1][10]

  • Liquid Waste :

    • Collect all unused solutions or reaction mixtures containing this compound in a designated, sealed, and clearly labeled hazardous liquid waste container.[2]

    • Do not pour any waste down the drain, as the compound is toxic to aquatic life.[5][6]

  • Disposal :

    • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.

    • Dispose of all waste through an approved hazardous waste disposal facility, following all local, state, and federal regulations.[1][4][6]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.